molecular formula C10H9NO3 B178514 Methyl 2-methylbenzo[d]oxazole-6-carboxylate CAS No. 136663-23-5

Methyl 2-methylbenzo[d]oxazole-6-carboxylate

Cat. No.: B178514
CAS No.: 136663-23-5
M. Wt: 191.18 g/mol
InChI Key: CIGMBXJEQUHKPR-UHFFFAOYSA-N
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Description

Methyl 2-methylbenzo[d]oxazole-6-carboxylate (CAS 136663-23-5) is a high-purity chemical building block for research and development. This compound, with a molecular formula of C10H9NO3 and a molecular weight of 191.18 g/mol, is a solid that should be stored sealed in dry conditions at 2-8°C . Its core value lies in its role as a versatile synthon in organic and medicinal chemistry. It is a key intermediate for synthesizing a wide range of 2-substituted benzoxazole derivatives, which are privileged scaffolds in drug discovery . Researchers can efficiently hydrolyze the methyl ester group to the corresponding carboxylic acid, 2-methylbenzo[d]oxazole-6-carboxylic acid, a reaction demonstrated with high yields (e.g., 97%) using reagents like lithium hydroxide . This transformation is a critical step in creating more complex molecules for biological evaluation. The benzoxazole core is of significant research interest due to its diverse pharmacological potential. Notably, 2-substituted benzoxazole derivatives have been synthesized and shown to exhibit potent antibacterial activities, particularly against Gram-negative bacteria like Escherichia coli , with molecular docking studies suggesting their mechanism of action may involve the inhibition of the bacterial enzyme DNA gyrase . This makes this compound a valuable starting point for developing novel antimicrobial agents. From a synthetic chemistry perspective, the compound itself can be prepared through modern, efficient methods such as the palladium-catalyzed C-H functionalization and intramolecular oxidative C-O coupling of N-phenylacetamides . The compound is characterized by its SMILES code, COC(=O)C1=CC2=C(C=C1)N=C(C)O2, and is assigned the MDL number MFCD00113064 . Safety Information: This product is for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care. The provided GHS pictogram indicates potential health hazards. The signal word is "Warning" with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate precautionary measures should be followed.

Properties

IUPAC Name

methyl 2-methyl-1,3-benzoxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6-11-8-4-3-7(10(12)13-2)5-9(8)14-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGMBXJEQUHKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478781
Record name Methyl 2-methylbenzo[d]oxazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136663-23-5
Record name Methyl 2-methylbenzo[d]oxazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-methylbenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 136663-23-5

This technical guide provides a comprehensive overview of Methyl 2-methylbenzo[d]oxazole-6-carboxylate, a heterocyclic organic compound of interest to researchers, scientists, and professionals in the field of drug development. While specific data for this compound is limited in publicly available literature, this document extrapolates information from closely related benzoxazole derivatives to provide insights into its synthesis, potential biological activities, and relevant experimental protocols.

Chemical and Physical Properties

This compound is characterized by a benzoxazole core, which consists of a fused benzene and oxazole ring. The structure features a methyl group at the 2-position and a methyl carboxylate group at the 6-position.

PropertyValueSource
Molecular Formula C₁₀H₉NO₃[1]
Molecular Weight 191.19 g/mol [1]
Physical Form Solid[1]
Storage Sealed in dry, 2-8°C[1]
InChI Key CIGMBXJEQUHKPR-UHFFFAOYSA-N[1]
SMILES COC(=O)C1=CC2=C(C=C1)N=C(C)O2[1]

Synthesis

A plausible synthetic route for this compound can be devised based on established methods for analogous benzoxazole derivatives. A common and effective method involves the condensation and cyclization of an appropriately substituted o-aminophenol with a carboxylic acid or its derivative.

Proposed Synthetic Pathway:

The synthesis would likely start from methyl 4-amino-3-hydroxybenzoate and acetic anhydride.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A Methyl 4-amino-3-hydroxybenzoate C Condensation & Cyclization A->C B Acetic Anhydride B->C D This compound C->D

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is adapted from general procedures for the synthesis of 2-substituted benzoxazoles.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-amino-3-hydroxybenzoate (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Reagent Addition: Add acetic anhydride (1.1 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Purification: The precipitated solid can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Potential Biological Activities

Antimicrobial and Antifungal Activity:

Many 2-substituted benzoxazole derivatives have demonstrated significant activity against a spectrum of bacteria and fungi.[7] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Anti-inflammatory and Analgesic Activity:

Certain benzoxazole derivatives are known to possess anti-inflammatory and analgesic properties.[5] These effects are often mediated through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Anticancer Activity:

The benzoxazole nucleus is a key structural component in several anticancer agents.[4] The proposed mechanisms of action for some of these compounds involve the inhibition of kinases, topoisomerases, or the induction of apoptosis.

Potential_Biological_Activities cluster_activities Potential Biological Activities This compound This compound Antimicrobial Antimicrobial This compound->Antimicrobial Antifungal Antifungal This compound->Antifungal Anti-inflammatory Anti-inflammatory This compound->Anti-inflammatory Analgesic Analgesic This compound->Analgesic Anticancer Anticancer This compound->Anticancer

Caption: Potential biological activities of this compound.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential biological activities of this compound, based on standard assays used for similar compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Method):
  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay (COX Inhibition Assay):
  • Enzyme and Substrate Preparation: Prepare solutions of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes and their substrate, arachidonic acid.

  • Incubation with Test Compound: Pre-incubate the enzymes with various concentrations of the test compound.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

  • Measurement of Prostaglandin Production: Quantify the production of prostaglandins (e.g., PGE₂) using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Calculation of IC₅₀: Determine the concentration of the test compound that causes 50% inhibition of enzyme activity (IC₅₀).

In Vitro Cytotoxicity Assay (MTT Assay):
  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC₅₀: Determine the concentration of the test compound that causes a 50% reduction in cell viability (IC₅₀).

Potential Signaling Pathway Involvement

Given the reported anticancer activities of many benzoxazole derivatives, a potential mechanism of action could involve the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway. This pathway is crucial for regulating cell growth, proliferation, and survival.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation Benzoxazole Derivative Benzoxazole Derivative Benzoxazole Derivative->PI3K Inhibition (Potential) Benzoxazole Derivative->Akt Inhibition (Potential) Benzoxazole Derivative->mTORC1 Inhibition (Potential)

Caption: A potential signaling pathway (PI3K/Akt/mTOR) that could be modulated by benzoxazole derivatives.

Disclaimer: The information presented in this guide, particularly concerning biological activities, experimental protocols, and signaling pathways, is based on data from structurally related benzoxazole compounds. Further experimental validation is required to confirm these properties for this compound. This document is intended for research and informational purposes only.

References

physical and chemical properties of Methyl 2-methylbenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 2-methylbenzo[d]oxazole-6-carboxylate

This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. It includes key data, experimental protocols, and visualizations of relevant chemical and logical pathways.

Compound Identification and Chemical Structure

This compound is a heterocyclic organic compound belonging to the benzoxazole family. The structure features a benzene ring fused to an oxazole ring, with a methyl group at the 2-position and a methyl ester at the 6-position.

Molecular Formula: C₁₀H₉NO₃[1][2] Molecular Weight: 191.19 g/mol [1] CAS Number: 136663-23-5[1][2] Synonyms: methyl 2-methyl-1,3-benzoxazole-6-carboxylate, 2-Methyl-benzooxazole-6-carboxylic acid methyl ester[1][2]

Physical and Chemical Properties

The known physical and chemical properties of the compound are summarized below. It is important to note that some of the data, such as boiling point and density, are predicted values based on computational models.

PropertyValueCitation(s)
Physical Form Solid, White to off-white[1][2]
Melting Point 103.5-104.5 °C[2]
Boiling Point 286.7 ± 13.0 °C (Predicted)[2]
Density 1.243 ± 0.06 g/cm³ (Predicted)[2]
pKa 0.00 ± 0.30 (Predicted)[2]
Purity (Commercial) 98%[1]
Storage Conditions Sealed in a dry environment at 2-8°C or room temp.[1][2]

Spectroscopic Data

Reference Data: ¹H and ¹³C NMR for Methyl benzo[d]oxazole-2-carboxylate (lacks the 2-methyl group)

Data TypeChemical Shift (ppm) and DescriptionCitation(s)
¹H NMR In CDCl₃: Aromatic protons appear as multiplets between 7.35-7.95 ppm. The methyl ester protons show a singlet at approximately 4.00 ppm.[3]
¹³C NMR In CDCl₃: Key signals include δ = 156.9, 152.5, 150.9, 140.5, 128.2, 125.8, 122.2, 111.7, and 53.7 for the ester's methyl carbon.[4]

Reference Data: Mass Spectrometry for 2-Methylbenzoxazole (lacks the 6-carboxylate group)

The mass spectrum of benzoxazole derivatives is characterized by a prominent molecular ion peak.[5][6] For 2-methylbenzoxazole, the molecular ion [M]⁺ appears at m/z 133.[6] A common fragmentation pattern for benzoxazoles involves the loss of functional groups. For this compound, one would anticipate a molecular ion peak at m/z 191 and potential fragmentation corresponding to the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).[3]

Experimental Protocols and Methodologies

This compound serves as a key intermediate in the synthesis of more complex bioactive molecules.[7] The following protocols describe its synthesis and a key reaction.

General Synthesis of 2-Substituted Benzoxazoles

A common and versatile method for synthesizing the benzoxazole core involves the cyclization of 2-aminophenol precursors with various reagents.[3][8] This approach allows for the introduction of desired substituents at the C2 position.

G cluster_start Starting Materials A Substituted 2-Aminophenol C Condensation & Intramolecular Cyclization A->C B Carboxylic Acid Derivative (e.g., Acid Chloride, Ester) B->C D This compound C->D Dehydration G Start This compound in THF/H₂O Reagents Add LiOH·H₂O (2 eq) Start->Reagents React Stir at RT for 2h Reagents->React Workup1 Remove THF (Rotovap) React->Workup1 Workup2 Acidify with Acetic Acid (pH ~3) Workup1->Workup2 Workup3 Extract with CH₂Cl₂ Workup2->Workup3 End 2-Methyl-1,3-benzoxazole-6-carboxylic acid Workup3->End G cluster_targets Potential Biological Targets A Benzoxazole Scaffold B This compound (Key Intermediate) A->B Synthesis C Further Chemical Modification (e.g., Hydrolysis, Amidation) B->C D Bioactive Molecules C->D T1 Orexin 1 Receptors D->T1 T2 HIV Protease D->T2 T3 Kinases D->T3

References

Methyl 2-methylbenzo[d]oxazole-6-carboxylate molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 2-methylbenzo[d]oxazole-6-carboxylate

This technical guide provides a detailed overview of this compound, focusing on its molecular structure, weight, and a representative synthetic protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

This compound is a heterocyclic organic compound. Its structure consists of a benzene ring fused to an oxazole ring, forming the benzoxazole core. A methyl group is substituted at the 2-position of the oxazole ring, and a methyl ester group (carboxylate) is attached at the 6-position of the benzene ring.

The key identifiers and properties of this molecule are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.19 g/mol
CAS Number 136663-23-5
InChI Key CIGMBXJEQUHKPR-UHFFFAOYSA-N
Physical Form Solid
Storage Conditions Sealed in dry, 2-8°C

Representative Synthesis Protocol

Objective: To synthesize this compound.

Proposed Reaction: Condensation of Methyl 4-amino-3-hydroxybenzoate with acetic anhydride.

Materials:

  • Methyl 4-amino-3-hydroxybenzoate

  • Acetic anhydride

  • Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

  • Appropriate solvents (e.g., toluene, xylene)

  • Neutralizing agent (e.g., sodium bicarbonate solution)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Methyl 4-amino-3-hydroxybenzoate (1 equivalent) and a suitable solvent like toluene.

  • Acylation: Add acetic anhydride (1.1 equivalents) to the mixture. The reaction may be heated gently to facilitate the formation of the intermediate amide.

  • Cyclization: Introduce a dehydrating agent such as polyphosphoric acid to the reaction mixture. Heat the mixture to reflux (typically 110-140°C, depending on the solvent) for several hours to promote the intramolecular cyclization that forms the oxazole ring.

  • Work-up: After the reaction is complete (monitored by Thin Layer Chromatography), allow the mixture to cool to room temperature. Carefully quench the reaction by pouring it into a beaker of ice water.

  • Neutralization and Extraction: Neutralize the acidic mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Visualizations

The following diagram illustrates the proposed synthetic workflow for this compound.

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction Process cluster_end Final Product SM1 Methyl 4-amino-3-hydroxybenzoate Reaction Condensation & Cyclization (Heat, Catalyst) SM1->Reaction SM2 Acetic Anhydride SM2->Reaction Product This compound Reaction->Product Purification

Caption: Proposed synthesis workflow for this compound.

References

In-Depth Technical Guide: Solubility of Methyl 2-methylbenzo[d]oxazole-6-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive framework for the experimental determination of the solubility of Methyl 2-methylbenzo[d]oxazole-6-carboxylate. As of the time of writing, specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in public-domain scientific literature. The protocols and templates provided herein are intended to guide researchers in generating this data in a systematic and reproducible manner.

Data Presentation Framework

For researchers generating novel solubility data, a structured presentation is crucial for clarity and comparative analysis. The following table serves as a standardized template for recording experimental results.

Table 1: Experimental Solubility of this compound

Organic Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Analytical Method
e.g., Methanol 25 HPLC
e.g., Ethanol 25 HPLC
e.g., Isopropanol 25 HPLC
e.g., Acetone 25 UV-Vis
e.g., Dichloromethane 25 HPLC
e.g., Ethyl Acetate 25 HPLC
e.g., Toluene 25 HPLC
e.g., Acetonitrile 25 HPLC
e.g., Tetrahydrofuran (THF) 25 HPLC
e.g., Dimethyl Sulfoxide (DMSO) 25 HPLC

| e.g., N,N-Dimethylformamide (DMF)| 25 | | | HPLC |

Experimental Protocol: Thermodynamic Solubility Determination

The definitive method for measuring the equilibrium solubility of a crystalline compound is the shake-flask method . This technique ensures that the solvent becomes fully saturated, reflecting the true thermodynamic solubility under specified conditions.

Principle

The shake-flask method is based on achieving equilibrium between the undissolved solid solute and the dissolved solute in a specific solvent. An excess of the solid compound is agitated in a known volume of the solvent at a constant temperature for a sufficient duration. Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the solute in the resulting saturated solution is quantified using a precise analytical method.

Materials and Equipment
  • Solute: High-purity, crystalline this compound.

  • Solvents: HPLC-grade or equivalent high-purity organic solvents.

  • Glassware & Consumables:

    • Scintillation vials or glass test tubes with polytetrafluoroethylene (PTFE)-lined screw caps.

    • Volumetric flasks, pipettes, and tips.

    • Syringes.

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane).

  • Instrumentation:

    • Analytical balance (4 or 5 decimal places).

    • Temperature-controlled orbital shaker or rotator.

    • Temperature-controlled centrifuge.

    • High-Performance Liquid Chromatograph with a UV detector (HPLC-UV) or a UV-Vis Spectrophotometer.

Detailed Procedure
  • Preparation: Add an excess amount (e.g., 5-10 mg) of this compound into a vial. The key is to have a visible quantity of undissolved solid remaining at the end of the equilibration period.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.00 mL) of the desired organic solvent into the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25.0 °C). Agitate the mixture at a consistent, moderate speed for 24 to 72 hours. It is best practice to sample at multiple time points (e.g., 24 h and 48 h) to ensure the concentration has reached a plateau, confirming equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest at the controlled temperature for at least one hour. Subsequently, centrifuge the vials at the same temperature to pellet the excess solid.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter directly into a clean analysis vial. This step is critical to remove any fine particulate matter that could dissolve upon dilution and artificially inflate the measured solubility.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that is within the linear dynamic range of the chosen analytical method. Record the dilution factor precisely.

Concentration Analysis

The concentration of the diluted, saturated solution can be determined by one of the following methods:

  • HPLC-UV Analysis:

    • Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities.

    • Calibration: Prepare a set of at least five standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the HPLC peak area against concentration. The curve should have a correlation coefficient (R²) of >0.99.

    • Quantification: Analyze the diluted sample and use its peak area to determine the concentration from the calibration curve.

  • UV-Vis Spectroscopy Analysis:

    • Spectrum Scan: Determine the wavelength of maximum absorbance (λmax) for the compound in the specific solvent.

    • Calibration: Prepare a set of standard solutions and measure their absorbance at λmax. Construct a Beer-Lambert calibration curve of absorbance versus concentration (R² > 0.99).

    • Quantification: Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

Calculation of Solubility

The final solubility (S) is calculated by multiplying the measured concentration of the diluted sample by the dilution factor.

S (mg/mL) = C_diluted (mg/mL) × Dilution Factor

To express solubility in molarity (mol/L), use the molecular weight of the compound (C₁₀H₉NO₃ = 191.19 g/mol ).

S (mol/L) = (S (mg/mL) / 191.19 g/mol ) × 1000

Visualizations: Core Concepts and Workflows

The following diagrams provide a visual representation of the theoretical factors influencing solubility and the practical workflow for its determination.

Caption: Key intermolecular and systemic factors governing solubility.

experimental_workflow start Start step1 Step 1: Preparation Add excess solid solute to a known volume of solvent. start->step1 step2 Step 2: Equilibration Agitate at constant temperature (e.g., 24-72 hours). step1->step2 step3 Step 3: Phase Separation Centrifuge to pellet undissolved solid. step2->step3 step4 Step 4: Sampling & Filtration Withdraw supernatant and filter through a 0.22 µm filter. step3->step4 step5 Step 5: Dilution Perform accurate serial dilution to fall within calibration range. step4->step5 step6 Step 6: Analysis Measure concentration using calibrated HPLC or UV-Vis. step5->step6 step7 Step 7: Calculation Determine solubility value accounting for dilution factor. step6->step7 end_node End step7->end_node

Caption: Standard operating procedure for the shake-flask method.

Spectroscopic Analysis of Methyl 2-methylbenzo[d]oxazole-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The molecular formula for Methyl 2-methylbenzo[d]oxazole-6-carboxylate is C₁₀H₉NO₃, and its CAS number is 136663-23-5.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound based on the analysis of similar benzoxazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data
Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
Aromatic H (H-4, H-5, H-7)7.5 - 8.2mThe precise shifts and coupling patterns will depend on the electronic environment created by the methyl and carboxylate groups.
-OCH₃ (Ester)~3.9sSinglet peak characteristic of a methyl ester.
-CH₃ (at C-2)~2.6sSinglet peak for the methyl group on the oxazole ring.

Prediction is based on spectral data of related benzoxazole structures.

Table 2: Predicted ¹³C NMR Spectral Data
Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
C=O (Ester)165 - 170Carbonyl carbon of the methyl ester.
C-2 (Oxazole ring)160 - 165Quaternary carbon of the oxazole ring attached to the methyl group.
Aromatic C110 - 150Carbons of the benzene ring.
C-6~125-130The carbon to which the carboxylate is attached.
-OCH₃ (Ester)~52Methyl carbon of the ester.
-CH₃ (at C-2)14 - 20Methyl group carbon.

Prediction is based on spectral data of related benzoxazole structures.

Table 3: Predicted IR Spectral Data
Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch (Ester)1710 - 1730Strong
C=N Stretch (Oxazole)1600 - 1650Medium
C-O Stretch (Ester & Ether)1200 - 1300Strong
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium

Prediction is based on spectral data of related benzoxazole structures.

Table 4: Predicted Mass Spectrometry Data
Analysis Expected Result Notes
Molecular Ion (M⁺)m/z ≈ 191.19Corresponding to the molecular weight of C₁₀H₉NO₃.
Major FragmentsLoss of -OCH₃ (m/z ≈ 160)Common fragmentation pattern for methyl esters.
Loss of -COOCH₃ (m/z ≈ 132)

Prediction is based on spectral data of related benzoxazole structures.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments in the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Data Acquisition:

    • Acquire ¹H NMR spectra using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire ¹³C NMR spectra. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the clean ATR crystal before running the sample.

    • Perform baseline correction and other necessary data processing.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode.

    • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Methyl 2-methylbenzo[d]oxazole-6-carboxylate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Characterization IR IR Spectroscopy Purification->IR Characterization MS Mass Spectrometry Purification->MS Characterization Data_Analysis Spectral Data Analysis & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

The Benzoxazole Core: A Technical Guide to its Discovery, History, and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazole derivatives represent a cornerstone in the field of heterocyclic chemistry, possessing a versatile scaffold that has been instrumental in the development of a wide array of functional molecules. From their early applications in the dye industry to their current prominence in medicinal chemistry and materials science, the journey of benzoxazole derivatives is a testament to the enduring power of organic synthesis and the intricate relationship between chemical structure and biological function. This in-depth technical guide provides a comprehensive overview of the discovery, historical evolution, synthesis, and biological significance of benzoxazole derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.

A Historical Perspective: From Dyes to Drugs

The story of benzoxazole is intrinsically linked to the burgeoning field of heterocyclic chemistry in the mid-19th century. The foundational work on related heterocyclic systems, such as benzimidazoles, by chemists like Albert Ladenburg in the 1870s, laid the crucial groundwork for the eventual synthesis of benzoxazoles.[1] While a definitive "first" synthesis of a simple benzoxazole is not prominently documented, the classical methods for its formation suggest its likely discovery in the late 19th or early 20th century.[1]

The most probable early route to benzoxazoles was an adaptation of the Phillips-Ladenburg synthesis , which involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivative at elevated temperatures.[1]

Early interest in these compounds was largely driven by the burgeoning dye and textile industry.[1] The rigid, planar structure of the benzoxazole core, often extended through conjugation, imparts fluorescent properties to many of its derivatives. This led to their investigation and use as optical brighteners or fluorescent whitening agents in laundry detergents and textiles, a practice that continues to this day.[2][3][4][5] These compounds absorb invisible ultraviolet light and re-emit it as visible blue light, counteracting the natural yellowing of fabrics and making them appear whiter and brighter.[3][4]

The 20th century marked a significant shift in the application of benzoxazole derivatives, moving from materials to medicine. As the understanding of pharmacology and molecular biology deepened, researchers began to explore the biological potential of this privileged scaffold. This led to the discovery of a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7] This transition from industrial chemicals to therapeutic agents highlights the remarkable versatility of the benzoxazole core and its ability to interact with diverse biological macromolecules.[6][8][9]

Synthesis of the Benzoxazole Core: From Classical to Contemporary Methods

The synthesis of benzoxazole derivatives has evolved significantly from the early high-temperature condensation reactions. Modern synthetic methodologies offer milder reaction conditions, higher yields, greater functional group tolerance, and more environmentally friendly approaches.

The Classical Approach: Phillips-Ladenburg Synthesis

The Phillips-Ladenburg synthesis remains a fundamental and widely taught method for the preparation of 2-substituted benzoxazoles. The reaction involves the condensation of an o-aminophenol with a carboxylic acid or its derivative, such as an acid chloride or ester, typically in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under high temperatures.[1]

Detailed Experimental Protocol: Phillips-Ladenburg Synthesis of 2-Phenylbenzoxazole

  • Materials:

    • 2-Aminophenol

    • Benzoic Acid

    • Polyphosphoric Acid (PPA)

    • Sodium Bicarbonate Solution (5% w/v)

    • Ethanol

    • Deionized Water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of 2-aminophenol (1 equivalent) and benzoic acid (1.1 equivalents) is prepared.

    • Polyphosphoric acid (PPA) is added in a quantity sufficient to ensure efficient stirring (typically 10-20 times the weight of the reactants).

    • The reaction mixture is heated to 180-220°C with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled to approximately 100°C and then carefully poured into a beaker containing crushed ice with vigorous stirring.

    • The resulting precipitate is collected by vacuum filtration and washed thoroughly with deionized water.

    • The crude product is then treated with a 5% sodium bicarbonate solution to remove any unreacted benzoic acid, followed by another wash with deionized water until the filtrate is neutral.

    • The solid is dried and then recrystallized from a suitable solvent, such as ethanol, to yield pure 2-phenylbenzoxazole.

  • Characterization:

    • The structure of the synthesized compound is confirmed by spectroscopic methods such as Infrared (IR) spectroscopy (presence of C=N and C-O-C stretching vibrations), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Modern Synthetic Methodologies

While the Phillips-Ladenburg synthesis is a classic, numerous modern methods have been developed to overcome its limitations, such as harsh reaction conditions and limited substrate scope. These contemporary approaches often utilize catalysts to achieve higher efficiency and milder conditions.

Table 1: Overview of Modern Synthetic Methods for Benzoxazole Derivatives

MethodReactantsCatalyst/ReagentConditionsAdvantages
Metal-Catalyzed Cyclization o-Aminophenol, AldehydeNi(II) complex, K₂CO₃, DMF80°C, 3-4 hLow catalyst loading, high yield.[10]
Oxidative Cyclization o-Aminophenol, AldehydeLead tetraacetateEthanol, RT, 3 hMild conditions.
Ionic Liquid-Catalyzed Synthesis o-Aminophenol, AldehydeBrønsted acidic ionic liquid gelSolvent-free, 130°C, 5 hRecyclable catalyst, high yield, simple workup.[10]
Grindstone Method o-Aminophenol, AldehydeStrontium Carbonate (SrCO₃)Solvent-free, RT, 20 minEco-friendly, short reaction time.[10]
Microwave-Assisted Synthesis 2-Bromoanilines, Acyl chloridesCuI, 1,10-phenanthroline, Cs₂CO₃Microwave irradiationRapid synthesis.[11]

Biological Activities of Benzoxazole Derivatives: Quantitative Data

The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This has led to the discovery of a wide range of biological activities.

Antimicrobial Activity

Benzoxazole derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives.

Table 2: Antimicrobial Activity of Selected Benzoxazole Derivatives (MIC in µM)

CompoundBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansAspergillus nigerReference
Derivative 1 1.14 x 10⁻³--0.34 x 10⁻³-[12]
Derivative 10 1.14 x 10⁻³----[12]
Derivative 13 --2.57 x 10⁻³--[12]
Derivative 19 ----2.40 x 10⁻³[12]
Derivative 24 -1.40 x 10⁻³---[12]
Ofloxacin (Standard) -----[12]
Fluconazole (Standard) -----[12]
Anticancer Activity

A significant area of research for benzoxazole derivatives is in oncology. Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Table 3: Anticancer Activity of Selected Benzoxazole Derivatives (IC₅₀ in µM)

CompoundHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)Reference
Derivative 4 39.9--[12]
Derivative 6 24.5--[12]
Derivative 25 ---[12]
Derivative 26 35.6--[12]
Compound 10b 0.220.100.13[13]
Compound 10c -0.11-[13]
Compound 10f -0.93-[13]
5-Fluorouracil (Standard) 29.2--[12]
Combretastatin-A4 (Standard) ---[13]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of benzoxazole derivatives stem from their ability to interact with and modulate various cellular targets and signaling pathways.

Inhibition of Tyrosine Kinases: The VEGFR-2 Pathway

Many anticancer benzoxazole derivatives function as inhibitors of tyrosine kinases, which are crucial enzymes in cancer cell proliferation and angiogenesis.[4][5][9] A key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5][9] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen.[12][14][15][16] Benzoxazole-based inhibitors can block the ATP-binding site of VEGFR-2, thereby preventing its activation and halting the pro-angiogenic signals.[4]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Activates Akt->Proliferation Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and its inhibition by benzoxazole derivatives.

Modulation of the mTOR/p70S6K Pathway

Another critical pathway in cancer progression that is targeted by benzoxazole derivatives is the mTOR/p70S6K pathway.[17] The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival in response to nutrient and growth factor signals.[13][18][19][20] A key downstream effector of mTOR is the p70S6 kinase (p70S6K), which, upon activation, promotes protein synthesis and cell cycle progression.[13][18][19] Dysregulation of the mTOR/p70S6K pathway is a common feature of many cancers. Certain benzoxazole derivatives have been shown to suppress the phosphorylation of p70S6K, leading to cell cycle arrest and apoptosis.[17]

mTOR_Signaling_Pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates & Activates ProteinSynthesis Protein Synthesis & Cell Cycle Progression p70S6K->ProteinSynthesis Benzoxazole Benzoxazole Derivative Benzoxazole->p70S6K Suppresses Phosphorylation

Caption: The mTOR/p70S6K signaling pathway and its modulation by benzoxazole derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

The discovery and development of novel benzoxazole derivatives follow a structured experimental workflow that integrates chemical synthesis with biological testing.

Experimental_Workflow Synthesis Synthesis of Benzoxazole Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Biological Screening (e.g., MIC, IC50 assays) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR LeadOpt Lead Compound Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design

Caption: General experimental workflow for the development of benzoxazole derivatives.

Conclusion

The journey of benzoxazole derivatives from their 19th-century origins in the dye industry to their current status as highly promising scaffolds in drug discovery is a powerful illustration of the evolution of chemical sciences. The development of sophisticated synthetic methodologies has enabled the creation of vast libraries of these compounds, leading to the identification of potent antimicrobial and anticancer agents. The ability of the benzoxazole core to interact with key biological targets, such as tyrosine kinases and components of the mTOR pathway, underscores its significance in modern medicinal chemistry. For researchers and drug development professionals, the benzoxazole scaffold continues to offer a fertile ground for the design and synthesis of novel therapeutic agents with the potential to address significant unmet medical needs.

References

The Multifaceted Biological Potential of 2-Methylbenzoxazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methylbenzoxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of the potential therapeutic applications of 2-methylbenzoxazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Numerous studies have highlighted the potential of 2-methylbenzoxazole derivatives as promising anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines.

Quantitative Anticancer Data

The in vitro antiproliferative activity of various 2-substituted benzoxazole derivatives is summarized below. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are presented for comparison.

Compound IDCancer Cell LineIC50 (µM)Reference Compound(s)
Compound 6b HepG2 (Hepatocellular Carcinoma)6.83Doxorubicin, Sunitinib
MCF-7 (Mammary Gland Adenocarcinoma)3.64
MDA-MB-231 (Breast Cancer)2.14
HeLa (Cervical Cancer)5.18
Compound 4b HepG2, MCF-7, MDA-MB-231, HeLa9.72 - 19.34Doxorubicin, Sunitinib
Compound 4d HepG2, MCF-7, MDA-MB-231, HeLa2.14 - 12.87Doxorubicin, Sunitinib
Compound 5d HepG2, MCF-7, MDA-MB-231, HeLa2.14 - 12.87Doxorubicin, Sunitinib
Compound 3c MCF-7 (Breast Cancer)4 µg/mL-
Compound 3b MCF-7 (Breast Cancer)12 µg/mL-
Compound 3e Hep-G2 (Hepatocellular Carcinoma)17.9 µg/mL-
Compounds 3m & 3n HT-29 (Colon), MCF7 (Breast), A549 (Lung), HepG2 (Liver), C6 (Brain)Displayed very attractive anticancer effectDoxorubicin
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity of potential medicinal agents.[1]

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1-3 x 10^4 cells/mL in a suitable culture medium (e.g., DMEM or MEME) supplemented with 7-10% Fetal Bovine Serum (FBS).[1] Plates are incubated overnight under standard conditions (37°C, 5% CO2) to allow for cell attachment.[2]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test 2-methylbenzoxazole compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • Incubation: The plates are incubated for a further 72 hours under the same conditions.[1]

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[1]

  • Formazan Solubilization: The medium is then carefully removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 540 nm using a microplate reader.[1] The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

Signaling Pathway: Caspase-Dependent Apoptosis

Some 2-mercaptobenzoxazole derivatives have been shown to induce caspase-dependent apoptosis.[3] This programmed cell death is a key mechanism by which many anticancer drugs eliminate cancer cells. The pathway can be initiated through two major routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[4][5]

Caspase_Dependent_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 Recruitment Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Activation Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome formation & activation Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Apoptosome formation & activation Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Apoptosome formation & activation Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caspase-dependent apoptosis signaling pathway.
Proposed Mechanism of Action: Phortress Analogue

Certain 2-methylbenzoxazole derivatives have been investigated as analogues of the anticancer prodrug Phortress. The active metabolite of Phortress is a potent agonist of the aryl hydrocarbon receptor (AhR). Activation of AhR leads to the induction of cytochrome P450 enzymes, particularly CYP1A1, which is implicated in the anticancer activity.[6]

Phortress_Mechanism cluster_nucleus Nucleus 2-Methylbenzoxazole Derivative 2-Methylbenzoxazole Derivative AhR Aryl Hydrocarbon Receptor (AhR) 2-Methylbenzoxazole Derivative->AhR Binds and activates ARNT AhR Nuclear Translocator (ARNT) AhR->ARNT Dimerizes with XRE Xenobiotic Response Element (XRE) ARNT->XRE Binds to CYP1A1 Gene CYP1A1 Gene XRE->CYP1A1 Gene Promotes transcription of CYP1A1 mRNA CYP1A1 mRNA CYP1A1 Gene->CYP1A1 mRNA Transcription CYP1A1 Protein CYP1A1 Protein CYP1A1 mRNA->CYP1A1 Protein Translation Anticancer Effect Anticancer Effect CYP1A1 Protein->Anticancer Effect

Proposed Phortress-like mechanism of action.

Antimicrobial Activity

2-Methylbenzoxazole derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi, positioning them as potential candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The MIC values for several 2-substituted benzoxazole derivatives against various bacterial and fungal strains are presented below.

Compound IDMicroorganismMIC (µg/mL)Reference Drug(s)
Compounds from series IV & V Pseudomonas aeruginosa25Tetracycline, Streptomycin
Compound IVb Candida albicans6.25Oxiconazole, Haloprogin
Compounds 4b & 4c Staphylococcus aureus12.5-
Compound 5a Pseudomonas aeruginosa25Tetracycline, Streptomycin
Compound 4c Candida albicans12.5Oxiconazole, Haloprogin
Two benzoxazole derivatives P. aeruginosa & E. coli~1-
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[7]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a standardized concentration of microorganisms (e.g., 10^5 CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is then inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mechanism of Action: DNA Gyrase Inhibition

Molecular docking studies have suggested that the antibacterial activity of some 2-substituted benzoxazole derivatives may be attributed to the inhibition of DNA gyrase.[4] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.

DNA_Gyrase_Inhibition 2-Methylbenzoxazole Derivative 2-Methylbenzoxazole Derivative DNA Gyrase DNA Gyrase 2-Methylbenzoxazole Derivative->DNA Gyrase Inhibits Relaxed DNA Relaxed DNA DNA Gyrase->Relaxed DNA Acts on Supercoiled DNA Supercoiled DNA Relaxed DNA->Supercoiled DNA Supercoiling DNA Replication DNA Replication Supercoiled DNA->DNA Replication Required for Bacterial Cell Death Bacterial Cell Death DNA Replication->Bacterial Cell Death Inhibition leads to

Mechanism of antibacterial action via DNA gyrase inhibition.

Anti-inflammatory Activity

Certain 2-substituted benzoxazole derivatives have been identified as potent anti-inflammatory agents, suggesting their potential in treating inflammatory conditions.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a measure of the anti-inflammatory effect.

Compound IDEdema Inhibition (%)Standard Drug
Compounds 2a, 2b, 3a, 3b, 3c Potent anti-inflammatory activity-
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[8]

  • Animal Grouping: Rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the 2-methylbenzoxazole derivatives.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized edema.[9][10]

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[10]

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory effects of some 2-substituted benzoxazole derivatives are attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[11] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy as it is associated with fewer gastrointestinal side effects compared to non-selective COX inhibitors.

COX2_Inhibition Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate for Prostaglandins Prostaglandins COX-2->Prostaglandins Synthesizes Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediate 2-Methylbenzoxazole Derivative 2-Methylbenzoxazole Derivative 2-Methylbenzoxazole Derivative->COX-2 Selectively inhibits

Mechanism of anti-inflammatory action via COX-2 inhibition.

Experimental Workflow Example: Anticancer Drug Screening

The following diagram illustrates a typical workflow for the screening of novel 2-methylbenzoxazole derivatives for anticancer activity.

Anticancer_Screening_Workflow Synthesis Synthesis of 2-Methylbenzoxazole Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization InVitroScreening In Vitro Cytotoxicity Screening (MTT Assay) Characterization->InVitroScreening HitIdentification Hit Identification (Potent & Selective Compounds) InVitroScreening->HitIdentification MechanismStudies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) HitIdentification->MechanismStudies LeadOptimization Lead Optimization (SAR Studies) HitIdentification->LeadOptimization MechanismStudies->LeadOptimization InVivoStudies In Vivo Efficacy (Animal Models) LeadOptimization->InVivoStudies PreclinicalDevelopment Preclinical Development InVivoStudies->PreclinicalDevelopment

Workflow for anticancer screening of 2-methylbenzoxazole derivatives.

Conclusion

The 2-methylbenzoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the importance of this heterocyclic system in medicinal chemistry. This technical guide provides a snapshot of the current research landscape, offering valuable data and methodologies to aid researchers in the design and development of new and more effective 2-methylbenzoxazole-based drugs. Further exploration of the structure-activity relationships and mechanisms of action will undoubtedly lead to the identification of promising clinical candidates in the future.

References

Technical Guide: Safety and Handling of Methyl 2-methylbenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methylbenzo[d]oxazole-6-carboxylate (CAS No. 136663-23-5) is a heterocyclic compound belonging to the benzoxazole class. Compounds in this class are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the safety and handling precautions for this specific molecule, intended for laboratory and drug development settings.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe handling, storage, and use of the compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 136663-23-5
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.19 g/mol
Physical Form Solid
Melting Point 103.5-104.5 °C[5]
Boiling Point 286.7±13.0 °C (Predicted)[5]
Density 1.243±0.06 g/cm³ (Predicted)[5]
Purity ≥98%

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. All personnel handling this compound must be thoroughly familiar with its potential hazards and the required safety precautions.

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for this compound is summarized in Table 2.

Table 2: GHS Hazard Classification

Hazard ClassHazard StatementGHS PictogramSignal Word
Acute toxicity, OralH302: Harmful if swallowedGHS07 (Exclamation Mark)Warning
Skin corrosion/irritationH315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Serious eye damage/eye irritationH319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Specific target organ toxicity, single exposureH335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning

Data sourced from Sigma-Aldrich

Precautionary Statements

The following precautionary statements should be strictly adhered to when handling this compound:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

PPE_Workflow cluster_ppe Required Personal Protective Equipment lab Lab Coat gloves Chemical-Resistant Gloves (e.g., Nitrile) lab->gloves goggles Safety Goggles with Side Shields gloves->goggles respirator Respirator (if dust is generated) goggles->respirator Is dust generation likely? end Work Complete goggles->end No dust generation respirator->end start Handling the Compound start->lab

Figure 1: Personal Protective Equipment (PPE) Workflow.

Experimental Protocols: Safe Handling and Storage

The following protocols are recommended for the safe handling and storage of this compound in a laboratory setting.

General Handling
  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin and eyes.[6]

  • Do not eat, drink, or smoke in the area where the compound is handled.[6][7]

  • Minimize the generation of dust. If weighing the solid, do so carefully in an enclosure or on a draft shield.

  • Wash hands thoroughly with soap and water after handling.[6]

Spill Response

In the event of a spill:

  • Evacuate the immediate area.

  • Alert colleagues and the laboratory supervisor.

  • Wear appropriate PPE, including a respirator if the spill generates dust.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Prevent runoff from entering drains.[6]

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate alert Alert Supervisor evacuate->alert ppe Don PPE (Gloves, Goggles, Respirator) alert->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect into Sealed Waste Container contain->collect clean Clean Spill Area collect->clean dispose Dispose as Hazardous Waste clean->dispose end Spill Managed dispose->end H4R_Signaling_Pathway Histamine Histamine H4R Histamine H4 Receptor (H4R) Histamine->H4R Activates Antagonist This compound (Potential Antagonist) Antagonist->H4R Blocks G_protein Gαi/o Protein Activation H4R->G_protein Initiates AC Adenylyl Cyclase Inhibition G_protein->AC Leads to Ca_mobilization Calcium Mobilization G_protein->Ca_mobilization cAMP Decreased intracellular cAMP AC->cAMP Immune_response Modulation of Immune Response cAMP->Immune_response Ca_mobilization->Immune_response

References

Commercial Sourcing and Technical Profile of Methyl 2-methylbenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 2-methylbenzo[d]oxazole-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its commercial availability, key chemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential biological relevance within the broader context of benzoxazole derivatives' known activities.

Commercial Availability

This compound (CAS No. 136663-23-5) is available from several commercial suppliers, primarily for research and development purposes. The compound is often supplied by specialized chemical building block providers.

Table 1: Commercial Suppliers of this compound

SupplierProduct NumberPurityAvailability
Sigma-Aldrich (distributor for Ambeed, Inc.)AMBH97BA00C1≥98%In Stock
Ambeed, Inc.AMBH97BA00C1≥98%In Stock

Note: Availability and product specifications are subject to change. Please refer to the supplier's website for the most current information.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below.

Table 2: Physicochemical Properties

PropertyValueReference
CAS Number 136663-23-5
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.19 g/mol
Appearance Solid
Purity ≥98%
Storage Conditions Sealed in dry, 2-8°C
InChI Key CIGMBXJEQUHKPR-UHFFFAOYSA-N

Synthesis and Experimental Protocols

A likely precursor for this synthesis is methyl 4-amino-3-hydroxybenzoate. The following protocol outlines a potential synthetic pathway.

Proposed Synthetic Pathway

The synthesis can be envisioned as a one-pot reaction involving the acylation of methyl 4-amino-3-hydroxybenzoate with acetic anhydride, followed by an acid-catalyzed cyclodehydration to form the benzoxazole ring.

Synthetic Pathway Methyl_4_amino_3_hydroxybenzoate Methyl 4-amino-3-hydroxybenzoate Intermediate Acylated Intermediate Methyl_4_amino_3_hydroxybenzoate->Intermediate Acylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Intermediate Product This compound Intermediate->Product Cyclodehydration Acid_Catalyst Acid Catalyst (e.g., p-TSA) Acid_Catalyst->Product Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Transcription_Factor_Inactive Inactive Transcription Factor Kinase2->Transcription_Factor_Inactive Phosphorylation Transcription_Factor_Active Active Transcription Factor Transcription_Factor_Inactive->Transcription_Factor_Active Gene_Expression Gene Expression Transcription_Factor_Active->Gene_Expression Transcription Cellular_Response Cellular Response (e.g., Proliferation, Survival) Gene_Expression->Cellular_Response Translation & Effect Benzoxazole_Inhibitor This compound (Potential Kinase Inhibitor) Benzoxazole_Inhibitor->Kinase1 Inhibition

Purity Standards for Methyl 2-methylbenzo[d]oxazole-6-carboxylate in a Research Setting: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity standards, analytical methodologies, and quality control considerations for Methyl 2-methylbenzo[d]oxazole-6-carboxylate (CAS No. 136663-23-5) intended for research applications. Given its classification within the benzoxazole family—a scaffold known for a wide range of biological activities—ensuring high purity is critical for obtaining reliable and reproducible results in drug discovery and development.

Compound Identification and General Specifications

This compound is a heterocyclic organic compound. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 136663-23-5[1]
Molecular Formula C₁₀H₉NO₃[1]
Molecular Weight 191.19 g/mol [1]
Physical Form Solid[1]
Typical Purity ≥ 98%[1]
Storage Conditions Sealed in a dry environment at 2-8°C[1]

Synthesis, Potential Impurities, and Purification

The synthesis of this compound typically involves the cyclization of a substituted o-aminophenol with an acetic acid derivative. A common and logical synthetic route is the reaction of methyl 4-amino-3-hydroxybenzoate with either acetyl chloride or acetic anhydride.

This synthetic pathway informs the potential impurity profile, which is crucial for developing appropriate analytical methods for quality control.

Potential Process-Related Impurities
Impurity ClassSpecific ExamplesRationale
Unreacted Starting Materials Methyl 4-amino-3-hydroxybenzoate, Acetic Anhydride/ChlorideIncomplete reaction.
Hydrolysis Product 2-methylbenzo[d]oxazole-6-carboxylic acidPresence of water during reaction or work-up can hydrolyze the methyl ester.[2]
Isomeric Impurities Methyl 2-methylbenzo[d]oxazole-5-carboxylateIf the starting aminophenol contains isomeric impurities.
Residual Solvents Methanol, Toluene, Acetic AcidSolvents used in synthesis and purification steps.[3]

A general workflow for the synthesis and purification of this compound is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification start Methyl 4-amino-3-hydroxybenzoate + Acetic Anhydride reaction Cyclocondensation Reaction start->reaction crude Crude this compound reaction->crude extraction Aqueous Work-up (e.g., NaHCO₃ wash) crude->extraction Quench & Extract cryst Recrystallization (e.g., from Ethanol/Water) extraction->cryst drying Vacuum Drying cryst->drying final_product Pure Compound (≥98%) drying->final_product

Synthesis and Purification Workflow

Quality Control and Purity Assessment

For research purposes, a purity of ≥98% is generally considered acceptable, but for sensitive applications like in vivo studies or high-throughput screening, a purity of ≥99.5% with a well-defined impurity profile is recommended. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound.

Experimental Protocol: HPLC Purity Analysis (Representative Method)

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or 280 nm.

  • Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

The workflow for HPLC analysis is depicted below.

G sample Dissolve sample in Acetonitrile hplc Inject into HPLC System sample->hplc separation Separation on C18 Column hplc->separation detection UV Detection (254/280 nm) separation->detection data Chromatogram Generation detection->data analysis Calculate Peak Area % Purity data->analysis

HPLC Analysis Workflow

Spectroscopic Methods

Spectroscopic analysis is essential for confirming the identity and structural integrity of the compound.

Expected Spectroscopic Data:

TechniqueExpected Characteristics
¹H NMR Aromatic Protons: Signals in the δ 7.0-8.5 ppm range.Ester Methyl Protons (-OCH₃): A singlet around δ 3.9-4.1 ppm.2-Methyl Protons (-CH₃): A singlet around δ 2.5-2.7 ppm.
¹³C NMR Carbonyl Carbon (Ester): Signal in the δ 165-170 ppm range.Aromatic & Heterocyclic Carbons: Multiple signals in the δ 110-160 ppm range.Ester Methyl Carbon: Signal around δ 52-55 ppm.2-Methyl Carbon: Signal around δ 14-16 ppm.
FT-IR C=O Stretch (Ester): Strong absorption band around 1710-1730 cm⁻¹.C=N Stretch (Oxazole): Absorption around 1640-1660 cm⁻¹.C-O Stretch: Absorptions in the 1200-1300 cm⁻¹ region.Aromatic C-H Stretch: Above 3000 cm⁻¹.
Mass Spec. Molecular Ion Peak (M⁺): Expected at m/z = 191.19. Common fragments may include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Experimental Protocol: NMR Analysis (General)

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Analysis: Integrate the proton signals to confirm the ratio of protons. Compare the chemical shifts to expected values to verify the structure. The absence of signals corresponding to starting materials or the hydrolyzed product confirms high purity.

Biological Context and Research Applications

Benzoxazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[4][5][6] They are known to interact with various biological targets, often acting as inhibitors of key enzymes.

Potential Research Applications:

  • Kinase Inhibition: The benzoxazole scaffold is a core component of many kinase inhibitors.[7][8] this compound may serve as a valuable building block or fragment in the development of inhibitors for protein kinases involved in cancer and inflammatory diseases.

  • Antimicrobial Drug Discovery: Many benzoxazole derivatives exhibit potent antibacterial and antifungal properties.[4][9] This compound could be screened for activity against various pathogens.

  • Enzyme Inhibition Studies: Derivatives have shown inhibitory activity against enzymes like monoamine oxidase and tyrosinase, suggesting applications in neurodegenerative disease and dermatology research, respectively.[10][11]

While a specific signaling pathway for this compound is not yet defined in the literature, a common mechanism of action for related benzoxazole-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase.

cluster_kinase Protein Kinase atp_site ATP-Binding Site product Phosphorylated Substrate atp_site->product Phosphorylates Substrate no_reaction No Phosphorylation atp_site->no_reaction Inhibition substrate_site Substrate-Binding Site atp ATP atp->atp_site Binds substrate Protein Substrate substrate->substrate_site Binds inhibitor Benzoxazole Inhibitor (e.g., a derivative) inhibitor->atp_site Competitively Binds

General Kinase Inhibition Mechanism

This guide provides a framework for ensuring the quality and reliability of this compound used in research. Adherence to these analytical principles will contribute to the integrity of experimental outcomes in drug discovery and development.

References

Methodological & Application

synthesis of Methyl 2-methylbenzo[d]oxazole-6-carboxylate from 4-amino-3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazoles are a significant class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[1][2] This scaffold is present in numerous naturally occurring molecules and is a key building block in medicinal chemistry due to its ability to interact with various biological targets.[1] The planar structure of the benzoxazole ring allows for π-π stacking and other non-covalent interactions with biomacromolecules.[1] Consequently, derivatives of benzoxazole exhibit a wide range of pharmacological activities. This document provides a detailed protocol for the synthesis of a specific derivative, methyl 2-methylbenzo[d]oxazole-6-carboxylate, from 4-amino-3-hydroxybenzoic acid. This synthesis is a multi-step process involving esterification, acetylation, and cyclization.

Synthetic Pathway Overview

The synthesis of this compound from 4-amino-3-hydroxybenzoic acid is proposed to proceed via a two-step route. The first step involves the Fischer esterification of the starting material to produce methyl 4-amino-3-hydroxybenzoate. The second step is a one-pot reaction involving N-acetylation with acetic anhydride followed by acid-catalyzed cyclization to yield the final product.

Synthesis_Workflow Start 4-amino-3-hydroxybenzoic acid Intermediate Methyl 4-amino-3-hydroxybenzoate Start->Intermediate   Methanol, H₂SO₄ (cat.)   Reflux Product This compound Intermediate->Product   1. Acetic Anhydride   2. Polyphosphoric Acid, Heat

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-amino-3-hydroxybenzoate

This step employs a Fischer esterification to convert the carboxylic acid functionality of the starting material into a methyl ester.[3][4][5]

Materials:

  • 4-amino-3-hydroxybenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3-hydroxybenzoic acid (1.0 eq).

  • Add anhydrous methanol (10-20 mL per gram of starting material).

  • Stir the suspension and cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the cooled suspension.

  • Remove the ice bath and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Neutralize the residue by carefully adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 4-amino-3-hydroxybenzoate. The product can be further purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This step involves the N-acetylation of the amino group of methyl 4-amino-3-hydroxybenzoate with acetic anhydride, followed by an acid-catalyzed intramolecular cyclization to form the benzoxazole ring.[2][6]

Materials:

  • Methyl 4-amino-3-hydroxybenzoate

  • Acetic anhydride

  • Polyphosphoric acid (PPA)

  • Ice-cold water

  • Sodium bicarbonate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers

Procedure:

  • In a round-bottom flask, suspend methyl 4-amino-3-hydroxybenzoate (1.0 eq) in acetic anhydride (2.0-3.0 eq).

  • Stir the mixture at room temperature for 30-60 minutes.

  • To this mixture, add polyphosphoric acid (PPA) (5-10 times the weight of the starting ester).

  • Heat the reaction mixture to 140-150 °C for 2-3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to about 80 °C and pour it carefully into a beaker containing ice-cold water with vigorous stirring.

  • A precipitate will form. Continue stirring until the precipitate is well-dispersed.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Presentation

StepProductStarting MaterialReagentsTypical Yield (%)Purity (%)
1Methyl 4-amino-3-hydroxybenzoate4-amino-3-hydroxybenzoic acidMethanol, Sulfuric Acid85-95>95
2This compoundMethyl 4-amino-3-hydroxybenzoateAcetic Anhydride, PPA70-85>98

Logical Relationships and Workflow Visualization

The overall process can be visualized as a sequence of chemical transformations, each with specific inputs and outputs.

Logical_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Acetylation and Cyclization start_material 4-amino-3-hydroxybenzoic acid C₇H₇NO₃ process1 Fischer Esterification Reflux start_material->process1 reagents1 Methanol H₂SO₄ (cat.) reagents1->process1 intermediate Methyl 4-amino-3-hydroxybenzoate C₈H₉NO₃ process1->intermediate process2 N-Acetylation & Cyclization Heat intermediate->process2 reagents2 Acetic Anhydride Polyphosphoric Acid reagents2->process2 final_product This compound C₁₀H₉NO₃ process2->final_product

Figure 2: Detailed workflow with inputs and outputs for each synthetic step.

Concluding Remarks

The described protocol provides a reliable method for the synthesis of this compound. This compound can serve as a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood. The purity of the intermediates and the final product should be confirmed by appropriate analytical techniques such as NMR, IR, and mass spectrometry.

References

Application Notes & Protocols: Elucidating the Reaction Mechanisms for Benzoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazoles are a vital class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This structural motif is of paramount importance in medicinal chemistry and drug development, as it is a core component of numerous pharmacologically active molecules demonstrating a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The synthesis of the benzoxazole ring has evolved significantly, with numerous methods developed to improve efficiency, yield, and substrate scope under environmentally benign conditions.[1][4]

This document provides a detailed overview of the primary reaction mechanisms for the formation of the benzoxazole ring, complete with experimental protocols, comparative data, and mechanistic diagrams to serve as a comprehensive resource for professionals in the field.

Primary Synthetic Pathways and Mechanisms

The traditional and most common approach to benzoxazole synthesis is the condensation of a 2-aminophenol with a carbonyl compound or its derivative, followed by cyclization.[5][6] The two main variations of this approach involve carboxylic acids (or their derivatives) and aldehydes.

Condensation of 2-Aminophenols with Carboxylic Acids

This is a direct and robust method for forming 2-substituted benzoxazoles. The general mechanism proceeds through an initial acylation of the amino group of the 2-aminophenol, which forms an o-hydroxyamide intermediate. This intermediate then undergoes intramolecular cyclization, driven by the nucleophilic attack of the hydroxyl group onto the amide carbonyl carbon, followed by dehydration to yield the aromatic benzoxazole ring.

G reactants 2-Aminophenol + Carboxylic Acid Derivative (R-CO-X) intermediate1 Intermediate: o-Hydroxyamide reactants->intermediate1 Acylation intermediate2 Cyclized Intermediate (Hemiorthoamide) intermediate1->intermediate2 Intramolecular Cyclization product 2-Substituted Benzoxazole intermediate2->product Dehydration (-H₂O)

Caption: Mechanism of benzoxazole formation from 2-aminophenol and a carboxylic acid.

Various catalysts and conditions can be employed to drive this reaction, with microwave-assisted synthesis being a particularly rapid and efficient modern approach.[7][8]

Experimental Protocol 1: Microwave-Assisted Synthesis from a Carboxylic Acid

This protocol describes a solvent-free, direct coupling of a carboxylic acid with 2-aminophenol under microwave irradiation.[7]

  • Reactant Preparation: In a microwave-safe process vial, combine 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).

  • Mixing: Thoroughly mix the solid reactants using a spatula.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a temperature between 150-200°C for 10-30 minutes. Reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction vessel has cooled to room temperature, dissolve the resulting mixture in ethyl acetate (10 mL).

  • Purification: Wash the organic solution with a saturated sodium bicarbonate solution to remove any unreacted acid. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Quantitative Data Summary: Microwave-Assisted Synthesis

Carboxylic AcidTemperature (°C)Time (min)Yield (%)Reference
Benzoic Acid2002092[9]
4-Chlorobenzoic Acid2002095[9]
4-Methoxybenzoic Acid2003094[9]
Phenylacetic Acid2002085[9]
Cinnamic Acid2002081[9]
Condensation of 2-Aminophenols with Aldehydes

The reaction between 2-aminophenols and aldehydes is another highly effective route to 2-substituted benzoxazoles. This pathway typically involves two key steps:

  • Schiff Base Formation: The amino group of the 2-aminophenol attacks the aldehyde carbonyl, forming a carbinolamine intermediate which then dehydrates to form a phenolic Schiff base (o-hydroxy-N-aryl imine).

  • Oxidative Cyclization: The Schiff base intermediate undergoes an intramolecular cyclization followed by oxidation to form the stable aromatic benzoxazole ring.[10] This step often requires an oxidant or a catalyst that facilitates aerobic oxidation.

G reactants 2-Aminophenol + Aldehyde (R-CHO) intermediate1 Intermediate: Phenolic Schiff Base reactants->intermediate1 Condensation (-H₂O) intermediate2 Cyclized Intermediate (Benzoxazoline) intermediate1->intermediate2 Intramolecular Cyclization product 2-Substituted Benzoxazole intermediate2->product Oxidation (-2H)

Caption: Mechanism of benzoxazole formation from 2-aminophenol and an aldehyde.

A wide variety of catalytic systems have been developed for this transformation, including metal catalysts, nanocatalysts, and reusable Brønsted acidic ionic liquids, often enabling the reaction to proceed under milder conditions.[2][5][11]

Experimental Protocol 2: Brønsted Acidic Ionic Liquid (BAIL) Catalyzed Synthesis

This protocol details a solvent-free synthesis using a recyclable Brønsted acidic ionic liquid gel as the catalyst.[11]

  • Reactant Preparation: In a 5 mL reaction vessel, add 2-aminophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and the BAIL gel catalyst (0.010 g, ~1.0 mol%).

  • Reaction: Stir the reaction mixture at 130°C for approximately 5 hours under solvent-free conditions.[11] Monitor the reaction's completion by TLC.

  • Work-up: Upon completion, allow the mixture to cool and dissolve it in ethyl acetate (10 mL).

  • Catalyst Recovery: Separate the heterogeneous BAIL gel catalyst by centrifugation. The catalyst can be washed and dried for reuse.[11]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum to obtain the crude product, which can be purified by column chromatography.

Quantitative Data Summary: Aldehyde Condensation with Various Catalysts

AldehydeCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
BenzaldehydeBAIL Gel (1)Solvent-free130598[11]
4-ChlorobenzaldehydeBAIL Gel (1)Solvent-free130595[11]
4-NitrobenzaldehydeBAIL Gel (1)Solvent-free130596[11]
BenzaldehydeCu₂O (10)DMSORT295[6]
4-MethylbenzaldehydeCu₂O (10)DMSORT292[6]
BenzaldehydeFluorophosphoric AcidEthanolRT2.494[6]
Intramolecular Cyclization of o-Haloanilides

An alternative strategy involves the intramolecular cyclization of pre-formed amides, such as N-(2-halophenyl)benzamides. This method is particularly useful as it forms the C-O bond in the key cyclization step. Copper-catalyzed protocols are highly effective for this transformation. The mechanism is believed to proceed via an oxidative addition of the copper(I) catalyst to the aryl-halide bond, followed by intramolecular C-O bond formation and reductive elimination to regenerate the catalyst.[12]

G start N-(2-halophenyl)benzamide + Cu(I) Catalyst step1 Oxidative Addition start->step1 step2 Intramolecular C-O Cyclization step1->step2 step3 Reductive Elimination step2->step3 end Benzoxazole + Cu(I) Catalyst step3->end

Caption: Experimental workflow for copper-catalyzed intramolecular cyclization.

Experimental Protocol 3: Copper-Catalyzed Intramolecular Cyclization

This protocol is adapted from methodologies using copper(II) oxide nanoparticles as a heterogeneous catalyst for the cyclization of o-bromoaryl derivatives.[12][13]

  • Reactant Preparation: To a reaction tube, add the N-(2-bromophenyl)benzamide (1.0 mmol), copper(II) oxide nanoparticles (5 mol%), and DMSO (3 mL).

  • Reaction: Seal the tube and heat the mixture at 110°C under an air atmosphere for 12-24 hours, with stirring.

  • Work-up: After cooling, dilute the reaction mixture with water (15 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After filtration and solvent evaporation, purify the residue by column chromatography on silica gel to yield the 2-substituted benzoxazole. The heterogeneous catalyst can often be recovered and recycled.[12][13]

Conclusion

The formation of the benzoxazole ring is a fundamental transformation in organic and medicinal chemistry. The primary methods—condensation of 2-aminophenols with carboxylic acids or aldehydes and intramolecular cyclizations—offer versatile and robust pathways to this important scaffold. The choice of method depends on substrate availability, desired substitution patterns, and reaction conditions. Modern advancements, particularly in microwave-assisted synthesis and the development of novel catalytic systems, have made the synthesis of benzoxazoles more efficient, rapid, and environmentally friendly, greatly aiding the efforts of researchers in drug discovery and materials science.

References

Application Notes and Protocols: Methyl 2-methylbenzo[d]oxazole-6-carboxylate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methylbenzo[d]oxazole-6-carboxylate is a key heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its rigid benzoxazole core, coupled with the reactive methyl ester functionality, provides a versatile scaffold for the construction of more complex molecules. This document provides detailed application notes and experimental protocols for the synthesis of this building block and its subsequent elaboration into carboxylic acids and amides, which are common precursors for pharmacologically active compounds.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that are integral to the development of numerous pharmaceuticals and functional materials.[1] The benzoxazole moiety is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The incorporation of a methyl ester at the 6-position of the 2-methylbenzoxazole core, as in this compound, offers a convenient handle for synthetic diversification, enabling the creation of libraries of compounds for drug discovery and other applications.

This building block is particularly valuable for accessing 2,6-disubstituted benzoxazole derivatives. The methyl group at the 2-position provides stability, while the methyl ester at the 6-position can be readily hydrolyzed to the corresponding carboxylic acid or converted directly into a variety of amides. These derivatives are precursors to compounds with potential therapeutic applications, including but not limited to, anticancer, antimicrobial, and anti-inflammatory agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 136663-23-5
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.19 g/mol
Appearance Solid
Purity Typically >98%
Storage Sealed in dry, 2-8°C

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of an appropriately substituted o-aminophenol with acetic acid or a derivative. A common and effective method involves the reaction of methyl 4-amino-3-hydroxybenzoate with acetic anhydride.

Experimental Protocol: Synthesis

Reaction:

Synthesis of this compound reactant1 Methyl 4-amino-3-hydroxybenzoate reagents Polyphosphoric Acid (PPA) Heat reactant1->reagents reactant2 Acetic Anhydride reactant2->reagents product This compound reagents->product

Caption: Synthesis of the target building block.

Materials:

  • Methyl 4-amino-3-hydroxybenzoate

  • Acetic Anhydride

  • Polyphosphoric Acid (PPA)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of methyl 4-amino-3-hydroxybenzoate (1.0 eq) in a round-bottom flask, add polyphosphoric acid (PPA) (10 eq by weight).

  • Add acetic anhydride (1.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 120-140°C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water with vigorous stirring.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Expected Yield: 75-85%

Applications as a Synthetic Building Block

This compound serves as a versatile intermediate for the synthesis of a variety of derivatives. The most common transformations involve the hydrolysis of the methyl ester to the corresponding carboxylic acid and the direct conversion to amides.

Synthetic Utility start This compound acid 2-Methylbenzo[d]oxazole-6-carboxylic acid start->acid Hydrolysis (e.g., LiOH, H₂O/THF) amide 2-Methylbenzo[d]oxazole-6-carboxamides acid->amide Amide Coupling (e.g., HATU, DIPEA, Amine)

Caption: Key synthetic transformations.

Hydrolysis to 2-Methylbenzo[d]oxazole-6-carboxylic acid

The hydrolysis of the methyl ester is a straightforward process that yields the corresponding carboxylic acid, a key intermediate for the synthesis of amides and other derivatives.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2.0-3.0 eq) to the solution and stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield 2-Methylbenzo[d]oxazole-6-carboxylic acid.

Expected Yield: >90%

Amide Coupling to Synthesize 2-Methylbenzo[d]oxazole-6-carboxamides

The resulting carboxylic acid can be coupled with a wide range of amines to produce a diverse library of amides. Standard peptide coupling reagents are effective for this transformation.

Materials:

  • 2-Methylbenzo[d]oxazole-6-carboxylic acid

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-Methylbenzo[d]oxazole-6-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) to the reaction mixture and stir at room temperature for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired amide.

Expected Yield: 60-95% (depending on the amine used)

Data Summary

The following table summarizes the key transformations and expected outcomes when using this compound as a building block.

TransformationReagents and ConditionsProductExpected Yield (%)
Synthesis Methyl 4-amino-3-hydroxybenzoate, Acetic Anhydride, PPA, 120-140°CThis compound75-85
Hydrolysis LiOH, THF/H₂O, Room Temperature2-Methylbenzo[d]oxazole-6-carboxylic acid>90
Amide Coupling Amine, HATU, DIPEA, DMF, Room Temperature2-Methylbenzo[d]oxazole-6-carboxamide60-95

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of functionalized benzoxazole derivatives. The straightforward protocols for its synthesis and subsequent modification through hydrolysis and amide coupling provide a robust platform for the rapid generation of compound libraries for screening in drug discovery and materials science. The protocols outlined in this document offer reliable methods for researchers to utilize this important synthetic intermediate.

References

Application Notes and Protocols for the Esterification of 2-methylbenzo[d]oxazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 2-methylbenzo[d]oxazole-6-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The following sections outline three common and effective methods for this transformation: Steglich Esterification, Fischer-Speier Esterification, and an Acid Chloride-mediated approach.

Introduction

2-methylbenzo[d]oxazole-6-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and material science. Its ester derivatives are often crucial intermediates for further functionalization or serve as the final active pharmaceutical ingredients. The choice of esterification method can be critical, depending on the scale of the reaction, the desired ester, and the presence of other functional groups. This note provides a comparative overview of suitable methods.

Comparative Data of Esterification Methods

The following table summarizes typical reaction conditions and expected outcomes for the esterification of a generic carboxylic acid, which can be adapted for 2-methylbenzo[d]oxazole-6-carboxylic acid.

Method Reagents Catalyst Solvent Temperature (°C) Reaction Time (h) Typical Yield (%) Key Considerations
Steglich Esterification Alcohol, Dicyclohexylcarbodiimide (DCC)4-(Dimethylamino)pyridine (DMAP)Dichloromethane (DCM) or Tetrahydrofuran (THF)0 to Room Temp2 - 1280 - 95Mild conditions, suitable for acid-sensitive substrates.[1][2][3] Formation of dicyclohexylurea (DCU) byproduct requires filtration.[4]
Fischer-Speier Esterification Alcohol (often in excess)Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)Alcohol (as solvent) or TolueneReflux4 - 2460 - 90Reversible reaction; requires removal of water (e.g., Dean-Stark trap) or a large excess of alcohol to drive to completion.[5][6][7]
Acid Chloride Formation Thionyl Chloride (SOCl₂), then AlcoholNoneDichloromethane (DCM) or TolueneRoom Temp to Reflux1 - 4 (for acid chloride), 1 - 3 (for ester)85 - 98Highly efficient, but generates corrosive HCl gas.[8][9][10] The intermediate acid chloride is moisture-sensitive.[10]

Experimental Protocols

Protocol 1: Steglich Esterification

This method is ideal for small-scale syntheses and when mild reaction conditions are required.[4]

Materials:

  • 2-methylbenzo[d]oxazole-6-carboxylic acid

  • Alcohol (e.g., methanol, ethanol) (1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Celite

Procedure:

  • To a solution of 2-methylbenzo[d]oxazole-6-carboxylic acid in anhydrous DCM, add the alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form.[4] Filter the reaction mixture through a pad of celite to remove the DCU precipitate and wash the filter cake with a small amount of DCM.[11]

  • The filtrate is then typically washed with dilute HCl and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel.

DOT Script for Steglich Esterification Workflow:

Steglich_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Carboxylic Acid, Alcohol, and DMAP in DCM cool Cool to 0 °C start->cool add_dcc Add DCC Solution cool->add_dcc stir_cold Stir at 0 °C add_dcc->stir_cold stir_rt Stir at Room Temperature (2-12h) stir_cold->stir_rt filter Filter DCU stir_rt->filter wash Wash with Dilute HCl & Brine filter->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify end Pure Ester purify->end Final Product Fischer_Esterification_Pathway cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Elimination cluster_deprotonation Final Step CA Carboxylic Acid PCA Protonated Carbonyl CA->PCA Protonation H H+ (Acid Catalyst) TI Tetrahedral Intermediate PCA->TI Nucleophilic Attack ROH Alcohol PTI Protonated Tetrahedral Intermediate TI->PTI Proton Transfer PE Protonated Ester PTI->PE Loss of Water Water H₂O PTI->Water Ester Ester PE->Ester Deprotonation Acid_Chloride_Logic node_start { 2-methylbenzo[d]oxazole-6-carboxylic acid} node_intermediate { Acid Chloride Intermediate} node_start:f0->node_intermediate:f0 Step 1 node_reagents1 { Thionyl Chloride (SOCl₂) |  Heat} node_reagents1:f0->node_intermediate:f0 node_end { Final Ester Product} node_intermediate:f0->node_end:f0 Step 2 node_reagents2 { Alcohol (ROH) |  Base (optional)} node_reagents2:f0->node_end:f0

References

Application Notes and Protocols for Methyl 2-methylbenzo[d]oxazole-6-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental data specifically for Methyl 2-methylbenzo[d]oxazole-6-carboxylate (CAS No. 136663-23-5) is limited in publicly available scientific literature. The following application notes and protocols are based on the well-established biological activities of the broader benzoxazole class of compounds, particularly 2-methyl and 6-carboxylate substituted derivatives. These should be considered as a starting point for research and development, and specific activities and optimal conditions for the target compound must be determined experimentally.

Introduction

This compound is a heterocyclic compound featuring a benzoxazole core, a privileged scaffold in medicinal chemistry. Benzoxazole derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The structural similarity of the benzoxazole ring to purine bases may facilitate its interaction with various biological macromolecules.[3] The 2-methyl and 6-methoxycarbonyl substituents on the benzoxazole ring of the title compound offer sites for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for drug discovery programs.

Potential Therapeutic Applications

Based on the known activities of structurally related benzoxazole derivatives, this compound is a promising candidate for investigation in the following therapeutic areas:

  • Oncology: Benzoxazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5] Their mechanisms of action are diverse and can include inhibition of key enzymes like topoisomerase and protein tyrosine kinases, as well as induction of apoptosis.[6][7]

  • Infectious Diseases: The benzoxazole scaffold is present in compounds with significant antibacterial and antifungal activity.[8][9] These compounds can act by inhibiting essential microbial enzymes or disrupting cell membrane integrity.[3][9]

  • Neurodegenerative Diseases: Certain benzoxazole derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[10]

Data Presentation

Due to the absence of specific quantitative data for this compound, the following table summarizes the range of biological activities observed for various 2-substituted and 2,6-disubstituted benzoxazole derivatives to guide initial screening efforts.

Biological Target/ActivityCompound ClassObserved Activity (IC50/MIC Range)Reference Compound Example
Anticancer
Human Breast Cancer (MCF-7)2-Arylbenzoxazoles4 - 12 µg/mL2-(4-chlorophenyl)-5-methylbenzoxazole
Human Liver Cancer (HepG2)2-Arylbenzoxazoles17.9 µg/mL2-(4-methoxyphenyl)-5-methylbenzoxazole
Tyrosine Kinase (VEGFR-2)Benzoxazole-N-heterocyclic hybrids0.10 - 10.73 µMHybrid of benzoxazole and quinoline
Antimicrobial
Staphylococcus aureus2,5-Disubstituted Benzoxazoles64 µg/mL2-(substituted)-5-amido-benzoxazoles
Escherichia coli2,5-Disubstituted Benzoxazoles6.2 - 50 µg/mL2-(substituted)-5-amido-benzoxazoles
Candida albicans5-methyl-2-substituted benzoxazolesMIC: 6.25 µg/mL5-methyl-2-(p-chlorobenzyl)benzoazole
Cholinesterase Inhibition
Acetylcholinesterase (AChE)2-Aryl-6-carboxamide benzoxazoles3.67 nM - 44 nMPiperazine-substituted 2-phenylbenzoxazole-6-carboxamide

Experimental Protocols

The following are detailed, representative protocols for the initial screening of this compound for potential anticancer and antimicrobial activities.

Protocol 1: In Vitro Anticancer Activity Screening using MTT Assay

This protocol describes a colorimetric assay to assess the cytotoxicity of the compound against a panel of human cancer cell lines.[4]

1. Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • This compound (dissolved in DMSO to prepare a stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom microplates

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in a complete medium.

    • After 24 hours of cell seeding, remove the medium and add 100 µL of medium containing various concentrations of the test compound to the wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48 hours at 37°C.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.[11]

1. Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well round-bottom microplates

  • This compound (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Bacterial/fungal inoculum adjusted to 0.5 McFarland standard and then diluted.

2. Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial or fungal suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Perform a two-fold serial dilution of the test compound in the broth directly in the 96-well plate.

    • Typically, add 50 µL of broth to all wells. Add 50 µL of the stock solution of the compound to the first well and serially dilute it across the plate.

  • Inoculation:

    • Add 50 µL of the prepared inoculum to each well.

    • Include a growth control well (broth and inoculum, no compound), a sterility control well (broth only), and a positive control well with a standard antibiotic.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

G cluster_synthesis General Synthesis of 2,6-Disubstituted Benzoxazoles 4-Amino-3-hydroxybenzoic acid 4-Amino-3-hydroxybenzoic acid Intermediate_A Methyl 4-acetamido-3-hydroxybenzoate 4-Amino-3-hydroxybenzoic acid->Intermediate_A Esterification & Acetylation Acetic anhydride Acetic anhydride Acetic anhydride->Intermediate_A Cyclization Cyclization (e.g., heat, acid catalyst) Intermediate_A->Cyclization Target_Compound This compound Cyclization->Target_Compound

Caption: A generalized synthetic workflow for this compound.

G cluster_pathway Hypothetical Anticancer Signaling Pathway Modulation Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->RTK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway RTK->PI3K_Akt_mTOR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK Benzoxazole_Derivative This compound Benzoxazole_Derivative->RTK Inhibition Proliferation Cell Proliferation & Survival PI3K_Akt_mTOR->Proliferation Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Inhibition RAS_RAF_MEK_ERK->Proliferation

Caption: Potential mechanism of anticancer action via inhibition of a receptor tyrosine kinase.

References

Application Notes and Protocols: Development of Novel Antimicrobial Agents from Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of novel antimicrobial agents derived from the benzoxazole scaffold. This document details the synthesis, characterization, and antimicrobial evaluation of various benzoxazole derivatives, offering standardized protocols for key experiments. The information is intended to guide researchers in the discovery and development of new therapeutic agents to combat infectious diseases.

Introduction

Benzoxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities.[1] These activities include antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3][4] The structural similarity of the benzoxazole moiety to biological molecules like adenine and guanine allows for potential interaction with biopolymers in living systems, making it a promising scaffold for drug design.[1] The emergence of drug-resistant pathogens necessitates the development of new and effective antimicrobial agents, and benzoxazole derivatives represent a promising avenue for research.[5][6]

Synthesis of Benzoxazole Derivatives

A common and effective method for synthesizing 2-substituted benzoxazole derivatives involves the condensation of 2-aminophenols with various carboxylic acids or their derivatives. A general synthetic scheme is outlined below.

General Synthetic Protocol for 2-Substituted Benzoxazoles

This protocol describes a two-step synthesis of 2-substituted benzoxazole derivatives.

Step 1: Synthesis of 2-Mercapto-5-carbomethoxy benzoxazole

  • Reflux a mixture of 4-Carbomethoxy-2-amino phenol (0.01 mol), potassium hydroxide (0.15 mol), carbon disulphide (0.15 mol), alcohol (95%), and water (45 ml) for 4 hours.[2]

  • Remove the alcohol by distillation.[2]

  • Pour the resulting product onto crushed ice and neutralize with acetic acid.[2]

Step 2: Synthesis of 2-Mercapto benzoxazole-5-carboxylic acid hydrazides

  • Heat a mixture of 2-mercapto-5-carbomethoxy benzoxazole (0.01 mol) in alcohol (25 ml) and hydrazine hydrate (99%, 0.015 mol) under reflux on a water bath for 4 hours.[2]

  • Reduce the volume of alcohol by half and cool the mixture.[2]

  • Filter the separated product and wash it with cold alcohol and then cold water.[2]

  • Dry the product and recrystallize from methanol.[2]

Step 3: Synthesis of 2-mercapto-N-(substituted arylidine) benzoxazole-5-carbohydrazide derivatives

  • Heat a mixture of 2-mercapto benzoxazol-5-carboxylic acid hydrazide (0.01 mol) and an appropriate aromatic aldehyde (0.015 mol) in alcohol (20 ml) with 2 to 3 drops of acetic acid under reflux on a water bath for one hour.[2]

  • Filter the resulting product, wash with water, dry, and purify by recrystallization.[2]

Synthesis_Workflow cluster_step1 Step 1: Formation of 2-Mercapto-5-carbomethoxy benzoxazole cluster_step2 Step 2: Formation of Hydrazide cluster_step3 Step 3: Formation of Final Derivatives A 4-Carbomethoxy-2-amino phenol + KOH + CS2 + Alcohol + H2O B Reflux for 4 hours A->B C Distillation to remove alcohol B->C D Pour on ice and neutralize with Acetic Acid C->D E 2-Mercapto-5-carbomethoxy benzoxazole D->E F 2-Mercapto-5-carbomethoxy benzoxazole + Hydrazine Hydrate + Alcohol E->F G Reflux for 4 hours F->G H Cool and filter G->H I 2-Mercapto benzoxazole-5-carboxylic acid hydrazide H->I J 2-Mercapto benzoxazole-5-carboxylic acid hydrazide + Aromatic Aldehyde + Acetic Acid I->J K Reflux for 1 hour J->K L Filter, wash, and recrystallize K->L M 2-mercapto-N-(substituted arylidine) benzoxazole-5-carbohydrazide derivatives L->M

Caption: General workflow for the synthesis of benzoxazole derivatives.

Antimicrobial Activity Evaluation

The antimicrobial efficacy of synthesized benzoxazole derivatives is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition.

Protocol 1: Agar Well Diffusion Method for Zone of Inhibition

This method is used to qualitatively assess the antimicrobial activity of the compounds.

Materials:

  • Nutrient agar plates

  • Bacterial and fungal cultures

  • Synthesized benzoxazole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (e.g., Ampicillin, Cefixime) and antifungal (e.g., Griseofulvin, Fluconazole) drugs

  • Sterile cork borer

Procedure:

  • Prepare nutrient agar plates and allow them to solidify.

  • Inoculate the agar surface uniformly with the test microorganism.

  • Create wells in the agar using a sterile cork borer.

  • Add a fixed concentration (e.g., 25 μg/mL) of the synthesized compounds, standard drug, and solvent control (DMSO) to separate wells.[6]

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition in millimeters.[2]

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method provides a quantitative measure of the antimicrobial activity.

Materials:

  • 96-well microtiter plates

  • Bacterial and fungal cultures

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Synthesized benzoxazole derivatives

  • Standard antimicrobial agents

  • Resazurin solution (as a viability indicator)

Procedure:

  • Perform serial two-fold dilutions of the synthesized compounds and standard drugs in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, add resazurin solution to each well and incubate for a few more hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change (indicating inhibition of microbial growth).[7]

Antimicrobial_Screening_Workflow cluster_synthesis Compound Preparation cluster_primary_screening Primary Screening cluster_quantitative_assay Quantitative Assay cluster_data Data Analysis A Synthesized Benzoxazole Derivatives B Agar Well Diffusion Method A->B Qualitative D Broth Microdilution Method A->D Quantitative C Measure Zone of Inhibition (mm) B->C F Compare activity to standard drugs C->F E Determine Minimum Inhibitory Concentration (MIC in µg/mL) D->E E->F

Caption: Workflow for antimicrobial screening of benzoxazole derivatives.

Quantitative Data Summary

The following tables summarize the antimicrobial activity of various benzoxazole derivatives reported in the literature.

Table 1: Antibacterial Activity of Benzoxazole Derivatives (Zone of Inhibition in mm)

CompoundBacillus subtilisStaphylococcus aureusEscherichia coliProteus vulgarisReference
VIa14121311[2]
VIb15131412[2]
VIc13111210[2]
VId18161715[2]
VIe8796[2]
VIf1210119[2]
Ampicillin (Std.)22202119[2]

Table 2: Antifungal Activity of Benzoxazole Derivatives (IC50 in μg/mL)

CompoundFusarium solaniBotrytis cinereaReference
5a17.6119.92[4]
5b15.8325.17[4]
5h4.3433.58[4]
5i10.2142.31[4]
5j12.55-[4]
6h15.55-[4]
Hymexazol (Std.)38.92-[4]

Table 3: Minimum Inhibitory Concentration (MIC) of Benzoxazole Derivatives against Candida spp. (μg/mL)

CompoundC. kruseiC. albicansC. tropicalisReference
Compound 115.662.5125.0[8]
Fluconazole (Std.)---[9]

Mechanism of Action

While the precise mechanism of action for all benzoxazole derivatives is still under investigation, several studies suggest that their antimicrobial effects may be attributed to the inhibition of key cellular processes. Molecular docking studies have indicated that some benzoxazole derivatives may exert their antibacterial activity by inhibiting DNA gyrase, an essential enzyme involved in bacterial DNA replication.[5][6][10] For antifungal activity, it is proposed that these compounds may disrupt the integrity of the fungal plasma membrane.[8][11]

Mechanism_of_Action cluster_antibacterial Antibacterial Action cluster_antifungal Antifungal Action A Benzoxazole Derivative B Inhibition of DNA Gyrase A->B C Disruption of DNA Replication B->C D Bacterial Cell Death C->D E Benzoxazole Derivative F Disruption of Plasma Membrane Integrity E->F G Fungal Cell Death F->G

Caption: Proposed mechanisms of antimicrobial action for benzoxazole derivatives.

Conclusion

Benzoxazole derivatives continue to be a fertile ground for the discovery of novel antimicrobial agents. The synthetic accessibility and the broad spectrum of activity make this scaffold an attractive starting point for the development of new drugs to combat resistant pathogens. The protocols and data presented in these application notes serve as a valuable resource for researchers in this field, providing standardized methods for synthesis and evaluation, and a summary of recent findings. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for the rational design of more potent and selective benzoxazole-based antimicrobial drugs.

References

Application Notes and Protocols: Screening of Methyl 2-methylbenzo[d]oxazole-6-carboxylate for Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes.[1] Their dysregulation is a common factor in numerous diseases, most notably cancer, which makes them a primary focus for therapeutic drug development.[1] The benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives known to exhibit a wide range of biological activities, including the inhibition of kinases such as VEGFR-2 and c-Met.[2][3] Methyl 2-methylbenzo[d]oxazole-6-carboxylate is a member of this chemical class and, as such, presents itself as a candidate for screening in kinase inhibitor discovery programs. These application notes provide a framework for assessing the potential of this compound as a kinase inhibitor.

Application Notes

This compound, due to its benzoxazole core, is a candidate for screening against a variety of protein kinases. Benzoxazole derivatives have shown promise as inhibitors of several kinases, including those involved in angiogenesis and cell proliferation.[2][4] Screening this compound can help to identify novel inhibitors and elucidate structure-activity relationships within this chemical class.

Potential Kinase Targets for Screening:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[2][4]

  • c-Met: A receptor tyrosine kinase that, when activated, can lead to tumor growth, metastasis, and angiogenesis.[2]

  • Src/Abl: Non-receptor tyrosine kinases involved in cell growth and proliferation; dual inhibitors have shown potent antitumor activity.[5]

  • Aurora Kinases: A family of serine/threonine kinases that play a critical role in mitosis; their inhibition can lead to apoptosis in cancer cells.[6]

Data Presentation

While specific quantitative data for this compound is not yet available, the following tables illustrate how data for analogous benzoxazole derivatives that have been screened for kinase inhibitory activity can be presented.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Benzoxazole Derivatives

Compound IDTarget KinaseIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
11b VEGFR-20.057Sorafenib0.058
11b c-Met0.181Staurosporine0.237
12l VEGFR-20.097Sorafenib-

Data is illustrative and based on published findings for other benzoxazole derivatives.[2][4]

Table 2: Anti-proliferative Activity of Selected Benzoxazole Derivatives in Cancer Cell Lines

Compound IDCell LineIC₅₀ (µM)
12l HepG210.50
12l MCF-715.21

Data is illustrative and based on published findings for other benzoxazole derivatives.[4]

Experimental Protocols

The following are detailed protocols for key experiments in the screening of this compound for kinase inhibitory activity.

Protocol 1: In Vitro Kinase Assay (General)

This protocol provides a general method for determining the in vitro potency of a test compound against a specific kinase.

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1]
  • Kinase and Substrate: Dilute the target kinase and its corresponding substrate to the desired concentrations in the kinase buffer.[1]
  • Test Compound: Prepare a serial dilution of this compound in DMSO.[1]

2. Assay Procedure:

  • In a 96- or 384-well plate, add the kinase, substrate, and the test compound.[1]
  • Initiate the kinase reaction by adding ATP.[1]
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[1]
  • Stop the reaction by adding a stop solution, such as EDTA.[1]

3. Detection:

  • Quantify the kinase activity using a suitable detection method. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[7]

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for each concentration of the test compound.
  • Determine the IC₅₀ value by fitting the data to a dose-response curve.[1]

Protocol 2: Cell-Based Proliferation Assay

This protocol assesses the effect of the test compound on the proliferation of cancer cells.

1. Cell Culture:

  • Culture a relevant cancer cell line (e.g., HepG2, MCF-7) in the appropriate growth medium.

2. Assay Procedure:

  • Seed the cells into a 96-well plate and allow them to adhere overnight.
  • Add a serial dilution of this compound to the wells.
  • Incubate the plate for a defined period (e.g., 72 hours).[1]

3. Viability Measurement:

  • Add a viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
  • Measure the luminescence using a plate reader.[1]

4. Data Analysis:

  • Calculate the percentage of proliferation inhibition for each compound concentration.
  • Determine the GI₅₀ (concentration for 50% growth inhibition).[1]

Visualizations

Signaling Pathway

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Inhibitor This compound Inhibitor->VEGFR2 Inhibits

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

Experimental Workflow

cluster_screening Kinase Inhibitor Screening Workflow start Start: This compound in_vitro In Vitro Kinase Assay (Protocol 1) start->in_vitro ic50 Determine IC₅₀ in_vitro->ic50 cell_based Cell-Based Proliferation Assay (Protocol 2) ic50->cell_based Active Compound gi50 Determine GI₅₀ cell_based->gi50 hit_validation Hit Validation and Lead Optimization gi50->hit_validation Potent and Efficacious end End: Potential Kinase Inhibitor Candidate hit_validation->end

Caption: Workflow for kinase inhibitor screening.

References

Application Note: A Comprehensive Guide to the Reflux Synthesis of Benzoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzoxazole derivatives are a critical class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous pharmacologically active molecules. These compounds exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] A common and effective method for synthesizing the benzoxazole scaffold is the condensation reaction of a 2-aminophenol with a carboxylic acid or its derivatives (such as aldehydes or acid chlorides), typically facilitated by heating under reflux.[1] This process involves an initial acylation of the amino group, followed by intramolecular cyclization and dehydration to form the fused benzoxazole ring.[1]

This document provides detailed protocols and application notes for the experimental setup of benzoxazole synthesis using the reflux method, tailored for researchers in organic synthesis and drug development.

Experimental Protocols

Protocol 1: General Reflux Synthesis from 2-Aminophenol and Carboxylic Acid/Aldehyde

This protocol describes a widely used method for synthesizing 2-substituted benzoxazoles. The reaction can be catalyzed by various acids or proceed without a catalyst in a high-boiling solvent.

Materials and Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle or oil bath with a magnetic stirrer

  • Magnetic stir bar

  • Glass funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup

  • Standard laboratory glassware

  • 2-Aminophenol

  • Substituted carboxylic acid or aldehyde (e.g., p-chlorobenzoic acid)[4]

  • Solvent (e.g., Toluene, Xylene, Ethanol, Acetic Acid)[5]

  • Catalyst (optional, e.g., Polyphosphoric acid (PPA), Boric acid, Ammonium chloride)[3][4][6]

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

  • Reactant Setup:

    • To a round-bottom flask, add 2-aminophenol (1.0 mmol), the desired carboxylic acid or aldehyde (1.0-1.2 mmol), and a magnetic stir bar.[1]

    • Add the chosen solvent (e.g., Toluene, 10-20 mL) and the catalyst, if required (e.g., Ammonium chloride, 0.5 g).[1][4]

  • Reflux Apparatus and Reaction:

    • Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cooling water.

    • Place the apparatus in a heating mantle or oil bath on a magnetic stirrer.

    • Heat the mixture to the boiling point of the solvent and maintain a steady reflux. Reaction times can vary from 2 to 16 hours, depending on the reactants and catalyst used.[2][7]

    • Monitor the reaction's progress by TLC until the starting materials are consumed.[8]

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If a solid catalyst was used, it may be removed by filtration.

    • Pour the reaction mixture into ice-cold water or a separatory funnel containing water.[4]

    • If the product precipitates, it can be collected by filtration, washed with cold water, and dried.[4][8]

    • If the product remains in the organic layer, extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 20 mL).

    • Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (to remove acidic residue) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][8][9]

    • For chromatography, an eluent system such as hexane/ethyl acetate is commonly used to afford the pure 2-substituted benzoxazole.[1]

  • Characterization:

    • The structure and purity of the final compound are confirmed using various analytical techniques, including Thin Layer Chromatography, melting point determination, FT-IR, ¹H NMR, ¹³C-NMR, and Mass Spectrometry.[2][9]

Data Presentation

Table 1: Summary of Selected Reflux Synthesis Conditions for Benzoxazole Derivatives.

Reactant 1Reactant 2Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
2-Aminophenol1,2-DiolsLead tetraacetateEthanolReflux2 - 3.582 - 96
2-AminophenolAromatic AldehydesMagnetic NanocatalystWaterReflux0.7579 - 89
3-AminothymoquinoneAromatic AldehydesHClAbsolute Ethanol754Not Specified
2-Aminophenolp-Chlorobenzoic acidAmmonium ChlorideEthanol806 - 888
2-AminophenolCarboxylic AcidThionyl Chloride (to form acid chloride first)Toluene or XyleneReflux1 - 2Not Specified
2-Aminophenol4-Benzyloxy benzaldehydeLead tetra acetateEthanolRefluxNot SpecifiedNot Specified
5-Amino-2-(4-chloro benzyl)-benzo[d]oxazoleChloropropionyl chlorideNoneDry BenzeneReflux1Not Specified

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the reflux synthesis of benzoxazole compounds, from initial setup to final characterization.

G Experimental Workflow for Benzoxazole Synthesis A 1. Reactant Preparation (2-Aminophenol, Acid/Aldehyde, Solvent, Catalyst) B 2. Assemble Reflux Apparatus (Flask, Condenser, Heat Source) A->B  Setup C 3. Heat to Reflux & Monitor by TLC B->C  Reaction D 4. Reaction Cooldown & Quenching C->D  Completion E 5. Product Isolation (Filtration or Extraction) D->E  Work-up F 6. Purification (Recrystallization or Column Chromatography) E->F  Purification G 7. Characterization (NMR, IR, MS, MP) F->G  Analysis H Pure Benzoxazole Compound G->H

Caption: General workflow for reflux synthesis of benzoxazoles.

References

Application Note and Protocol for the Chromatographic Purification of Methyl 2-methylbenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of Methyl 2-methylbenzo[d]oxazole-6-carboxylate using silica gel column chromatography. This method is broadly applicable to the purification of benzoxazole derivatives and is designed to yield a high-purity product suitable for further research and development.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Synthesis of this and similar benzoxazole derivatives often results in crude mixtures containing starting materials, byproducts, and other impurities.[1] Effective purification is crucial to obtain the compound at a desired purity for subsequent applications and characterization. Column chromatography is a standard and effective technique for the purification of such moderately polar organic compounds.[2][3] This protocol outlines a general procedure that can be optimized for specific sample mixtures.

Data Presentation

While specific quantitative data for the purification of this compound is not extensively available in the public domain, the following table summarizes typical parameters and expected outcomes based on the purification of analogous benzoxazole compounds.[4][5]

ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.[6]
Mobile Phase Hexane/Ethyl Acetate GradientA common solvent system for separating compounds of moderate polarity.[7] Other potential systems include petroleum ether/acetone or petroleum ether/dichloromethane.[4][5]
Elution Gradient 5% to 30% Ethyl Acetate in HexaneThe gradient will depend on the polarity of the impurities. A shallow gradient is often preferred for better separation.
Typical Loading 1-5% of silica gel weightOverloading the column can lead to poor separation.
Expected Purity >98%As determined by HPLC or NMR analysis.
Recovery 70-90%Dependent on the efficiency of the separation and handling.

Experimental Protocol

This protocol details the steps for the purification of this compound using flash column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica Gel (230-400 mesh, for flash chromatography)

  • Solvents: Hexane (or petroleum ether), Ethyl Acetate, Dichloromethane (for sample loading)

  • Glass chromatography column with a stopcock

  • Sand (acid-washed)

  • Cotton or glass wool

  • Beakers, flasks, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for TLC visualization

  • Fraction collection tubes

  • Rotary evaporator

Column Packing (Wet Slurry Method)
  • Column Preparation: Ensure the chromatography column is clean, dry, and securely clamped in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase. Add a thin layer (approx. 1 cm) of sand on top of the plug.[2]

  • Slurry Preparation: In a beaker, weigh an appropriate amount of silica gel. As a rule of thumb, use about 50-100 times the weight of the crude sample. Add the initial eluting solvent (e.g., 5% ethyl acetate in hexane) to the silica gel to form a slurry. Stir gently to remove air bubbles.

  • Packing the Column: Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing and to dislodge any trapped air bubbles.[2]

  • Equilibration: Once the silica gel has settled, add a thin layer of sand on top to protect the surface. Wash the column with 2-3 column volumes of the initial eluting solvent until the baseline is stable and the packing is fully equilibrated. Do not let the solvent level drop below the top of the sand layer.

Sample Loading
  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel. Carefully add this powder to the top of the packed column.[3]

  • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluting solvent or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel without disturbing the bed.

Elution and Fraction Collection
  • Elution: Begin eluting the column with the initial, less polar solvent mixture (e.g., 5% ethyl acetate in hexane).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. For example, you can increase the concentration in steps of 5% (e.g., from 5% to 10%, then 15%, etc.). A stepwise or a continuous gradient can be used.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions will depend on the size of the column.

  • Monitoring the Separation: Monitor the separation by collecting small spots from the outflow of the column and analyzing them by TLC. Visualize the spots under a UV lamp. Combine the fractions that contain the pure product.

Product Isolation
  • Solvent Evaporation: Combine the pure fractions in a round-bottom flask.

  • Concentration: Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Purity Analysis: Determine the purity of the final product using analytical techniques such as HPLC, NMR spectroscopy, or mass spectrometry.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the chromatographic purification process.

Chromatographic_Purification_Workflow cluster_prep Preparation cluster_load Sample Loading cluster_elute Elution & Collection cluster_iso Isolation & Analysis prep_column Prepare Column (Cotton, Sand) prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column equilibrate Equilibrate Column pack_column->equilibrate load_sample Load Crude Sample (Dry or Wet Loading) equilibrate->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor monitor->collect Guide Fraction Collection combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate analyze Analyze Purity (HPLC, NMR) evaporate->analyze

Caption: Workflow for the chromatographic purification of this compound.

References

Application Notes and Protocols: Functionalization of the Methyl Ester Group in Methyl 2-methylbenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the methyl ester group in Methyl 2-methylbenzo[d]oxazole-6-carboxylate. This compound serves as a versatile scaffold in medicinal chemistry, and the functionalization of its ester group opens avenues for the synthesis of a diverse range of derivatives with potential therapeutic applications. The following protocols for hydrolysis, reduction, and amidation are presented to facilitate the exploration of this chemical space.

Hydrolysis to 2-methylbenzo[d]oxazole-6-carboxylic acid

The hydrolysis, or saponification, of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This carboxylic acid derivative is a key intermediate for further functionalization, such as amidation, and is notably a precursor in the synthesis of pharmacologically active molecules like tafamidis.[1]

Experimental Protocol: Saponification

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated or 1N solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).

  • Add sodium hydroxide or potassium hydroxide (1.5–2.0 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (typically 60-80 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Slowly add hydrochloric acid to the stirred mixture to neutralize the base and acidify the solution to pH 2–3.

  • A precipitate of 2-methylbenzo[d]oxazole-6-carboxylic acid will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to obtain the pure carboxylic acid.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound-
Key ReagentsSodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[1]
SolventMethanol/Water[1]
Reaction TemperatureReflux (60-80 °C)[1]
Typical Reaction Time2-4 hours[2]
Expected Yield >90% [1][2]

Logical Workflow for Hydrolysis:

start This compound reagents NaOH or KOH Methanol/Water reflux Reflux (60-80 °C) reagents->reflux 1 acidification Acidification (HCl, pH 2-3) reflux->acidification 2 product 2-methylbenzo[d]oxazole-6-carboxylic acid acidification->product 3 cluster_reaction Reaction Setup cluster_workup Workup start This compound in THF lah LAH in THF (0 °C, Inert Atmosphere) reaction Combine and Stir (0 °C to RT) lah->reaction quench Quench with H₂O and NaOH reaction->quench filtration Filter through Celite® quench->filtration evaporation Solvent Evaporation filtration->evaporation purification Column Chromatography evaporation->purification product (2-methylbenzo[d]oxazol-6-yl)methanol purification->product Ester This compound Hydrolysis Hydrolysis (NaOH, H₂O/MeOH) Ester->Hydrolysis Acid 2-methylbenzo[d]oxazole-6-carboxylic acid Hydrolysis->Acid Activation Activation (Coupling Agent, Base) Acid->Activation Amine Primary or Secondary Amine Activation->Amine Amide 2-methylbenzo[d]oxazole-6-carboxamide Derivative Activation->Amide Coupling Amine->Amide

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-methylbenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2-methylbenzo[d]oxazole-6-carboxylate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in this synthesis can arise from several factors. The primary areas to investigate are the purity of your starting materials, the efficiency of the acylation and cyclization steps, and the purification process.

  • Purity of Starting Materials: Ensure that the methyl 4-amino-3-hydroxybenzoate is of high purity. Impurities can interfere with both the acylation and cyclization reactions.

  • Incomplete Acylation: The initial acylation of methyl 4-amino-3-hydroxybenzoate to form the intermediate, methyl 4-acetamido-3-hydroxybenzoate, may be incomplete. Monitor this step by Thin Layer Chromatography (TLC) to ensure full conversion of the starting material.

  • Suboptimal Cyclization Conditions: The subsequent cyclodehydration reaction is critical and highly dependent on reaction conditions. Factors to optimize include the choice of cyclizing agent/catalyst, reaction temperature, and reaction time.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include polymerization of the starting aminophenol under harsh conditions.

  • Inefficient Purification: Product loss can occur during workup and purification. Re-evaluate your extraction and chromatography procedures to minimize such losses.

Q2: I am observing a significant amount of unreacted methyl 4-amino-3-hydroxybenzoate in my reaction mixture. How can I drive the initial acylation step to completion?

If the acylation of the starting material is incomplete, consider the following adjustments:

  • Reagent Stoichiometry: Ensure that the acetylating agent (e.g., acetic anhydride or acetyl chloride) is used in a slight excess to drive the reaction forward.

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. Monitor the reaction progress using TLC.

  • Base Catalyst: The presence of a suitable base, such as pyridine or triethylamine, can facilitate the acylation by neutralizing the acid byproduct and activating the amino group.

Q3: The cyclization of the intermediate (methyl 4-acetamido-3-hydroxybenzoate) is not proceeding as expected. What can I do to promote the formation of the benzoxazole ring?

The cyclodehydration step is often the most challenging part of the synthesis. To improve the efficiency of this step:

  • Choice of Cyclizing Agent/Catalyst: A variety of reagents can be used to promote the cyclization. Common choices include strong acids like polyphosphoric acid (PPA) or sulfuric acid, as well as dehydrating agents like phosphorus oxychloride (POCl₃). The optimal choice will depend on the specific reaction conditions.

  • Temperature Optimization: This reaction typically requires elevated temperatures to overcome the activation energy for cyclization. A systematic study to find the optimal temperature is recommended. Temperatures that are too high can lead to degradation, while temperatures that are too low will result in a sluggish or incomplete reaction.

  • Removal of Water: As water is a byproduct of the cyclization, its removal can help to shift the equilibrium towards the product. In some setups, a Dean-Stark apparatus can be used for this purpose.

Q4: My final product is difficult to purify. What are some effective purification strategies?

Purification of this compound can be challenging due to the potential for closely related impurities.

  • Column Chromatography: Silica gel column chromatography is a common and effective method for purifying the product. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired compound from impurities.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity. Experiment with different solvents or solvent mixtures to find the optimal conditions for crystallization.

  • Washing: Washing the crude product with a cold, non-polar solvent can help to remove soluble impurities before further purification steps.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective synthetic route involves a two-step process:

  • Acylation: The reaction of methyl 4-amino-3-hydroxybenzoate with an acetylating agent, such as acetic anhydride or acetyl chloride, to form the intermediate methyl 4-acetamido-3-hydroxybenzoate.

  • Cyclodehydration: The subsequent intramolecular cyclization of the intermediate, typically under acidic and/or dehydrating conditions, to form the final product.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of both the acylation and cyclization steps. By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can track the consumption of reactants and the formation of the product over time.

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes, standard laboratory safety practices should always be followed. Specifically:

  • Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like acetyl chloride, phosphorus oxychloride, and strong acids.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Be cautious when working with strong acids and handle them with care.

Data Presentation

The following tables summarize typical reaction conditions for the key steps in the synthesis of this compound. Note that these are generalized conditions and may require optimization for your specific setup.

Table 1: Typical Conditions for Acylation of Methyl 4-amino-3-hydroxybenzoate

ParameterCondition
Starting Material Methyl 4-amino-3-hydroxybenzoate
Acetylating Agent Acetic Anhydride or Acetyl Chloride
Solvent Acetic Acid, Pyridine, or an inert solvent like Dichloromethane
Temperature Room Temperature to 50°C
Reaction Time 1-4 hours
Monitoring Thin Layer Chromatography (TLC)

Table 2: Typical Conditions for Cyclodehydration

ParameterCondition
Starting Material Methyl 4-acetamido-3-hydroxybenzoate
Cyclizing Agent Polyphosphoric Acid (PPA), Sulfuric Acid, or Phosphorus Oxychloride (POCl₃)
Temperature 100-160°C
Reaction Time 2-8 hours
Monitoring Thin Layer Chromatography (TLC)

Experimental Protocols

A generalized experimental protocol for the synthesis is provided below. Note: This is a representative protocol and may need to be optimized for your specific laboratory conditions and scale.

Step 1: Synthesis of Methyl 4-acetamido-3-hydroxybenzoate (Acylation)

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 4-amino-3-hydroxybenzoate (1.0 equivalent) in a suitable solvent such as glacial acetic acid or pyridine.

  • Slowly add acetic anhydride (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the crude methyl 4-acetamido-3-hydroxybenzoate.

Step 2: Synthesis of this compound (Cyclodehydration)

  • Place the crude methyl 4-acetamido-3-hydroxybenzoate from the previous step into a round-bottom flask.

  • Add a cyclizing agent such as polyphosphoric acid (PPA) or a mixture of phosphorus oxychloride in a high-boiling inert solvent.

  • Heat the reaction mixture to 120-150°C for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

  • Filter the crude product, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualizations

The following diagrams illustrate the synthetic pathway and a troubleshooting workflow.

Synthesis_Pathway Synthesis of this compound cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A Methyl 4-amino-3-hydroxybenzoate B Methyl 4-acetamido-3-hydroxybenzoate A->B Acylation (Acetic Anhydride) C This compound B->C Cyclodehydration (e.g., PPA, heat)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity incomplete_acylation Incomplete Acylation? check_purity->incomplete_acylation incomplete_cyclization Incomplete Cyclization? incomplete_acylation->incomplete_cyclization No optimize_acylation Optimize Acylation: - Increase reaction time/temp - Adjust stoichiometry incomplete_acylation->optimize_acylation Yes purification_loss Investigate Purification Loss incomplete_cyclization->purification_loss No optimize_cyclization Optimize Cyclization: - Change catalyst/solvent - Increase temperature incomplete_cyclization->optimize_cyclization Yes improve_purification Refine Purification: - Adjust column conditions - Optimize recrystallization purification_loss->improve_purification end Improved Yield optimize_acylation->end optimize_cyclization->end improve_purification->end

Caption: A logical workflow for troubleshooting low synthesis yield.

Technical Support Center: Synthesis of 2-Methylbenzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-methylbenzoxazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-methylbenzoxazole?

A1: The most prevalent and straightforward method for synthesizing 2-methylbenzoxazole is the reaction of 2-aminophenol with acetic anhydride or acetyl chloride. This reaction typically proceeds through an initial N-acylation to form the intermediate N-(2-hydroxyphenyl)acetamide, which then undergoes cyclodehydration to yield the final product. Other methods include the cyclization of o-nitrophenyl acetate or acetamidophenol at high temperatures and pressures.

Q2: My 2-methylbenzoxazole synthesis is resulting in a very low yield. What are the primary areas to investigate?

A2: Low yields in 2-methylbenzoxazole synthesis can often be attributed to several key factors:

  • Incomplete Cyclization: The reaction may stall at the N-(2-hydroxyphenyl)acetamide intermediate.

  • Side Product Formation: Competing reactions, such as diacylation or polymerization, can consume starting materials.

  • Suboptimal Reaction Conditions: The temperature, reaction time, or catalyst may not be ideal for the transformation.

  • Purity of Starting Materials: Impurities in the 2-aminophenol can interfere with the reaction.

Q3: I am observing a significant amount of a polar byproduct that is difficult to separate from the starting material. What could it be?

A3: This is likely the N-(2-hydroxyphenyl)acetamide intermediate. Its formation indicates that the initial N-acylation of 2-aminophenol has occurred, but the subsequent cyclodehydration to 2-methylbenzoxazole is incomplete.

Q4: My reaction mixture has turned dark and contains a tar-like substance. What is this and how can I prevent it?

A4: The formation of dark, polymeric tars is often a result of side reactions occurring at high temperatures or in the presence of strong acids. These byproducts can arise from the self-condensation of intermediates or the degradation of the starting material. To minimize tar formation, it is crucial to carefully control the reaction temperature and use the appropriate catalyst and solvent.

Troubleshooting Guides

Issue 1: Low Yield Due to Incomplete Cyclization

Symptoms:

  • Low isolated yield of 2-methylbenzoxazole.

  • Presence of a significant amount of N-(2-hydroxyphenyl)acetamide in the crude reaction mixture, often observed as a polar spot on a TLC plate.

Root Causes and Solutions:

Root Cause Recommended Solution
Insufficient Temperature or Reaction Time The cyclodehydration step is often the rate-limiting step and requires sufficient thermal energy. Gradually increase the reaction temperature and monitor the progress by TLC until the intermediate is consumed.
Ineffective Catalyst The use of a dehydrating agent or catalyst is crucial for efficient cyclization. Polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) are effective catalysts for this transformation.
Solvent Effects The choice of solvent can influence the reaction rate. High-boiling aprotic solvents are generally preferred. In some cases, running the reaction neat (without solvent) at a high temperature can drive the cyclization to completion.

Experimental Protocol: Optimizing Cyclization with a Catalyst

  • In a round-bottom flask equipped with a reflux condenser, combine 2-aminophenol (1 equivalent) and acetic anhydride (1.1 equivalents).

  • Add a catalytic amount of polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) (e.g., 5-10 mol%).

  • Heat the reaction mixture to 140-160°C and monitor the reaction by TLC.

  • Once the N-(2-hydroxyphenyl)acetamide intermediate is no longer visible, cool the reaction to room temperature.

  • Proceed with the workup and purification as described in the purification protocol.

G cluster_0 Troubleshooting Incomplete Cyclization Start Low Yield of 2-Methylbenzoxazole CheckIntermediate TLC Analysis: Polar Spot Corresponding to N-(2-hydroxyphenyl)acetamide? Start->CheckIntermediate IncreaseTemp Increase Reaction Temperature/Time CheckIntermediate->IncreaseTemp Yes Failure Persistent Low Yield CheckIntermediate->Failure No AddCatalyst Add Dehydrating Catalyst (e.g., PPA, p-TsOH) IncreaseTemp->AddCatalyst OptimizeSolvent Optimize Solvent or Run Neat AddCatalyst->OptimizeSolvent Success Improved Yield OptimizeSolvent->Success

Caption: Troubleshooting workflow for incomplete cyclization.

Issue 2: Formation of Diacylation Side Product

Symptoms:

  • Presence of a less polar byproduct in the crude reaction mixture, identified as N,O-diacetyl-2-aminophenol.

  • Reduced yield of the desired 2-methylbenzoxazole.

Root Causes and Solutions:

Root Cause Recommended Solution
Excess Acylating Agent Using a large excess of acetic anhydride or acetyl chloride can lead to the acylation of both the amino and hydroxyl groups of 2-aminophenol.
Reaction Conditions The diacylation is often favored under milder conditions where the cyclization is slow.

Experimental Protocol: Minimizing Diacylation

  • Carefully control the stoichiometry of the reactants. Use no more than 1.1-1.2 equivalents of the acylating agent.

  • Add the acylating agent dropwise to a solution of 2-aminophenol at a controlled temperature (e.g., 0-25°C) before heating to promote cyclization.

  • Monitor the reaction closely by TLC to avoid prolonged reaction times after the formation of the desired product has ceased.

G cluster_1 Reaction Pathways of 2-Aminophenol with Acetic Anhydride TwoAP 2-Aminophenol Intermediate N-(2-hydroxyphenyl)acetamide (Intermediate) TwoAP->Intermediate + 1 eq Ac₂O Ac2O Acetic Anhydride Product 2-Methylbenzoxazole (Desired Product) Intermediate->Product Cyclodehydration (Heat, Catalyst) SideProduct N,O-diacetyl-2-aminophenol (Side Product) Intermediate->SideProduct + 1 eq Ac₂O

Caption: Competing reactions in 2-methylbenzoxazole synthesis.

Experimental Protocols

General Synthesis of 2-Methylbenzoxazole

Materials:

  • 2-Aminophenol

  • Acetic Anhydride

  • Polyphosphoric Acid (PPA)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • In a 100 mL round-bottom flask, combine 2-aminophenol (5.45 g, 50 mmol) and acetic anhydride (5.6 mL, 60 mmol).

  • Carefully add polyphosphoric acid (approx. 2 g) to the mixture.

  • Heat the reaction mixture to 150°C for 2 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice water (100 mL).

  • Neutralize the solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 2-methylbenzoxazole as a colorless to pale yellow liquid.

Purification of 2-Methylbenzoxazole

The crude product can be purified by vacuum distillation.[1] Alternatively, for smaller scales or to remove non-volatile impurities, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be effective. A preliminary wash of the crude product with a cold, dilute solution of sodium bicarbonate can help remove acidic impurities.[1]

References

Technical Support Center: Purification of Methyl 2-methylbenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 2-methylbenzo[d]oxazole-6-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Issue 1: Low Yield After Initial Synthesis

  • Question: My reaction yield is significantly lower than expected before purification. What are the common causes?

  • Answer: Low pre-purification yields can stem from several factors. Incomplete cyclization of the benzoxazole ring is a frequent issue. Ensure your reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). Additionally, side reactions may be consuming your starting materials. Review your reaction conditions, including temperature and reaction time, to optimize for the desired product formation.

Issue 2: Presence of Multiple Impurities in Crude Product

  • Question: My crude product shows multiple spots on the TLC plate. What are these impurities likely to be?

  • Answer: Common impurities in the synthesis of benzoxazole derivatives include unreacted starting materials (e.g., substituted 2-aminophenols and acetic anhydride or a related acetylating agent) and side-products from competing reaction pathways.[1] Depending on the synthetic route, you may also have isomeric impurities or byproducts from overheating.

Issue 3: Difficulty in Removing a Persistent Impurity

  • Question: I am having trouble removing an impurity that has a similar polarity to my product. What purification strategy should I use?

  • Answer: When an impurity has a similar polarity to the desired compound, a single purification technique may be insufficient. A combination of methods is often effective. First, attempt recrystallization with various solvent systems to find one that selectively crystallizes your product. If recrystallization is not effective, column chromatography with a shallow solvent gradient can enhance separation. For acidic or basic impurities, an acid-base wash during the workup can be very effective.

Issue 4: Product Oiling Out During Recrystallization

  • Question: My product is oiling out instead of crystallizing during recrystallization. How can I resolve this?

  • Answer: Oiling out occurs when the compound is insoluble in the cold solvent but melts in the hot solvent before it can dissolve. To prevent this, use a larger volume of the hot solvent to ensure the compound is fully dissolved. You can also try a different solvent system. A solvent pair, where the compound is soluble in one solvent and insoluble in the other, can be effective. Dissolve the compound in a minimum amount of the "good" solvent and then slowly add the "poor" solvent until the solution becomes cloudy. Heating to clarify and then slow cooling can promote crystal growth.

Issue 5: Streaking or Tailing on TLC Plate

  • Question: My product is streaking on the TLC plate, making it difficult to assess purity. What is the cause and how can I fix it?

  • Answer: Streaking on a silica gel TLC plate for a compound like this compound can be due to the presence of acidic or basic functional groups interacting with the silica.[1] To resolve this, add a small amount of acetic acid or formic acid to your eluent system to suppress the ionization of any acidic impurities.[1]

Frequently Asked Questions (FAQs)

General

  • Question: What are the key physical and chemical properties of this compound?

  • Answer: Key properties are summarized in the table below.

PropertyValue
CAS Number 136663-23-5
Molecular Formula C10H9NO3
Molecular Weight 191.19 g/mol
Physical Form Solid
Purity (Typical) 98%
Storage Temperature 2-8°C, sealed in dry conditions

Purification

  • Question: What are the recommended purification methods for this compound?

  • Answer: The two primary purification methods are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.

  • Question: Which solvent systems are recommended for recrystallization?

  • Answer: Common solvent systems for the recrystallization of similar organic compounds include n-Hexane/Acetone, n-Hexane/Tetrahydrofuran (THF), and n-Hexane/Ethyl Acetate.[2] The ideal solvent or solvent pair should dissolve the compound when hot but have low solubility when cold.

  • Question: What are the suggested conditions for column chromatography?

  • Answer: For column chromatography, silica gel is a suitable stationary phase. A common mobile phase is a gradient of n-Hexane and Ethyl Acetate. Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity to elute your product.

Analysis and Characterization

  • Question: How can I confirm the purity of my final product?

  • Answer: The purity of this compound can be confirmed using several analytical techniques:

    • Thin Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system suggests high purity.

    • Melting Point: A sharp melting point range close to the literature value indicates a pure compound. A broad melting point suggests the presence of impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the compound and identify any impurities. The 1H NMR spectrum of the parent 2-methylbenzoxazole shows characteristic aromatic protons between 7.3-7.7 ppm and a methyl singlet around 2.6 ppm.[3] The presence of the methyl ester in your compound will introduce an additional singlet around 3.9 ppm.

Experimental Protocols

Recrystallization Protocol

  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of your crude product.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

Column Chromatography Protocol

  • Column Packing: Prepare a silica gel slurry in a low-polarity solvent (e.g., n-Hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel.

  • Elution: Begin eluting with a low-polarity solvent mixture (e.g., 95:5 n-Hexane:Ethyl Acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 n-Hexane:Ethyl Acetate) to elute your product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product recrystallization Recrystallization synthesis->recrystallization Initial Purification tlc TLC Analysis recrystallization->tlc Purity Check column_chromatography Column Chromatography column_chromatography->tlc Re-check Purity tlc->column_chromatography Impure pure_product Pure Product tlc->pure_product Pure nmr NMR Spectroscopy mp Melting Point pure_product->nmr pure_product->mp

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_guide cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Solutions start Problem with Purification low_yield Low Yield start->low_yield impurities Multiple Impurities start->impurities oiling_out Oiling Out start->oiling_out incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Investigate side_products Side Products impurities->side_products Identify wrong_solvent Incorrect Solvent Choice oiling_out->wrong_solvent Hypothesize optimize_reaction Optimize Reaction Conditions incomplete_reaction->optimize_reaction Action column_chromatography Column Chromatography side_products->column_chromatography Action recrystallize Recrystallize with New Solvent wrong_solvent->recrystallize Action

Caption: A troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Optimizing Benzoxazole Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the reaction conditions for benzoxazole cyclization.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low yields are a frequent challenge in benzoxazole synthesis. A systematic approach is crucial for troubleshooting.[1][2]

Potential CauseTroubleshooting Steps
Impure Starting Materials Verify the purity of your 2-aminophenol and its coupling partner (e.g., aldehyde, carboxylic acid) using methods like melting point analysis.[1][2] Impurities can significantly interfere with the reaction.[1] If necessary, purify the starting materials by recrystallization or distillation.[1]
Atmospheric Conditions 2-aminophenols are susceptible to air oxidation.[1] Conduct the reaction under an inert atmosphere, such as nitrogen or argon, especially if your reagents or catalysts are sensitive to air or moisture.[1]
Suboptimal Catalyst The choice and amount of catalyst are critical.[3] Screen different types of catalysts such as Brønsted or Lewis acids (e.g., PPA, TfOH), metal catalysts (e.g., copper, palladium-based), nanocatalysts, or ionic liquids.[1] The optimal catalyst often depends on the specific substrates.[1] Consider optimizing the catalyst loading; for instance, increasing it from 5 mol% to 20 mol% can sometimes improve the yield.[3]
Inappropriate Solvent The solvent plays a crucial role in reaction efficiency.[3] Screen a range of solvents with varying polarities, such as toluene (non-polar), DCM (moderately polar), and DMF or acetonitrile (polar aprotic).[4] Greener alternatives like ethanol and water have also been used successfully.[4] In some cases, solvent-free conditions, potentially with microwave irradiation, can be highly effective.[4][5]
Incorrect Reaction Temperature The reaction temperature needs to be optimized.[3] A temperature that is too low may result in a slow reaction, while a temperature that is too high can cause decomposition.[3] Incrementally increase the temperature while monitoring the reaction progress. Some solvent-free reactions may require temperatures up to 130°C.[1][6]
Insufficient Reaction Time Ensure the reaction is allowed to run for a sufficient amount of time. Monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[1][3]

Issue 2: Reaction Stalls and Does Not Go to Completion

A stalled reaction can be frustrating. Here are some steps to diagnose and resolve the issue.

Potential CauseTroubleshooting Steps
Insufficient Temperature The activation energy for the cyclization may not be reached.[1] Gradually increase the reaction temperature while closely monitoring for product formation and potential decomposition.[1]
Catalyst Deactivation The catalyst may have lost its activity, which is particularly relevant for recyclable catalysts.[1][2] Adding a fresh portion of the catalyst may help to restart the reaction.[1] Ensure the catalyst is fresh and has been stored correctly.[2]
Incorrect Stoichiometry Verify the molar ratios of your reactants. Using a slight excess of one reactant can sometimes drive the reaction to completion.[1]
Formation of a Stable Intermediate A common issue is the formation of a stable Schiff base intermediate that fails to cyclize efficiently.[1][3] To promote cyclization, you can try increasing the reaction temperature or time.[1] In some cases, isolating the Schiff base first and then subjecting it to cyclization conditions can improve the overall yield.[3]

Issue 3: Significant Formation of Side Products

Side product formation can complicate purification and reduce the yield of the desired benzoxazole.[1]

Potential Side ProductHow to Minimize
Stable Schiff Base As mentioned above, this intermediate may not cyclize efficiently.[2][3] Promote cyclization by increasing the reaction temperature or time. The addition of a suitable oxidant might also be necessary.[1]
Dimerization/Polymerization 2-aminophenol can self-condense or polymerize, especially at high temperatures or under highly acidic or basic conditions.[1][2] Carefully control the reaction conditions to minimize these side reactions.
Solvent Participation Some solvents can react with starting materials or intermediates.[4] If you suspect this is happening (e.g., an alcohol solvent acting as a nucleophile), switch to a more inert, aprotic solvent like dioxane or toluene.[4] Lowering the reaction temperature can also reduce the prevalence of side reactions.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps to troubleshoot a low-yield benzoxazole synthesis?

A1: Start by verifying the purity of your starting materials, as impurities can significantly hinder the reaction.[1][2] Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents like 2-aminophenols.[1] Finally, critically re-evaluate your reaction conditions, including solvent, temperature, reaction time, and catalyst choice, as these are pivotal for a successful cyclization.[1]

Q2: How does solvent choice impact the benzoxazole formation reaction?

A2: Solvent polarity can significantly influence reaction rates and yields.[4] Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used and can stabilize charged intermediates, often leading to faster reactions.[4] Protic solvents like ethanol and water can participate in hydrogen bonding and may be effective in certain synthetic routes.[4] It is often beneficial to screen a range of solvents to find the optimal conditions for your specific substrates.[4] Solvent-free conditions are also a viable and environmentally friendly option, often providing excellent yields in shorter reaction times, especially when combined with microwave irradiation.[4][5]

Q3: What types of catalysts are effective for benzoxazole synthesis?

A3: A wide range of catalysts can be used for benzoxazole synthesis, and the optimal choice depends on the specific substrates and reaction conditions.[1] Commonly used catalysts include Brønsted or Lewis acids (like PPA and TfOH), metal catalysts (based on copper or palladium), nanocatalysts, and ionic liquids.[1] For electron-rich substrates, milder conditions may be sufficient, while electron-deficient substrates often require stronger acids or higher temperatures.[1]

Q4: How can I purify my benzoxazole product effectively?

A4: Purification is essential to obtain pure benzoxazole derivatives.[3] Common methods include:

  • Washing and Recrystallization: The crude product can often be purified by washing with a cold solvent, such as ethanol, followed by recrystallization.[3]

  • Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel column chromatography is a very effective method.[3] A common eluent system is a mixture of hexane and ethyl acetate.[3][7]

Q5: Are there green or environmentally friendly options for benzoxazole synthesis?

A5: Yes, there is a growing interest in developing more sustainable synthetic methods.[3] This includes the use of environmentally benign solvents like water and ethanol.[3][4] The use of heterogeneous catalysts that can be easily recovered and reused is another green approach.[3] Solvent-free reaction conditions, often assisted by microwave or ultrasound irradiation, are also a highly effective green chemistry strategy.[4][5]

Quantitative Data Summary

Table 1: Effect of Different Catalysts on Benzoxazole Synthesis under Solvent-Free Conditions

EntryCatalystYield (%)Time (h)
1No CatalystTrace5
2H2SO4155
3HCl125
4p-TsOH455
5ZnCl2355
6FeCl3425
7BAIL875
8BAIL gel 98 5

Reaction conditions: 2-Aminophenol (1 mmol), benzaldehyde (1 mmol), catalyst, 130 °C.[5] BAIL = Brønsted acidic ionic liquid.

Table 2: Optimization of Reaction Conditions for Tf2O-Promoted Benzoxazole Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)
1DCE80575
2Toluene80568
3MeCN80582
4DCM 80 5 91
5DCM50593
6DCMrt195
7DCMrt0.585
8DCMrt295

Reaction conditions: 1a (0.6 mmol), base, solvent (1 mL), 2a (0.5 mmol), Tf2O. Isolated yields.[7]

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in Benzoxazole Synthesis

This protocol outlines a general method for screening different solvents to optimize the synthesis of a 2-substituted benzoxazole from a 2-aminophenol and an aldehyde.[4]

  • Reaction Setup: In separate reaction vials, add the 2-aminophenol (1.0 mmol), the aldehyde (1.0 mmol), and a catalytic amount of a suitable acid or base catalyst (if required).

  • Solvent Addition: To each vial, add a different solvent (2-3 mL) from a pre-selected set (e.g., DCM, acetonitrile, DMF, ethanol). Include a solvent-free control.

  • Reaction Conditions: Stir the reactions at a set temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS at regular intervals.

  • Workup and Analysis: After the reaction is complete (or after a set time), cool the mixture to room temperature. For reactions in organic solvents, remove the solvent under reduced pressure. For water or high-boiling point solvents, an extraction with a suitable organic solvent (e.g., ethyl acetate) may be necessary.

  • Yield Determination: Purify the crude product by column chromatography or recrystallization and determine the isolated yield for each solvent to identify the optimal one.[4]

Protocol 2: General Procedure for the Preparation of 2-Substituted Benzoxazoles

This protocol is a generalized procedure based on common methodologies.[7] Researchers should optimize the conditions for their specific substrates and catalyst.

  • To a solution of amide 1a (0.55 mmol) in DCM (1 mL), add 2-fluoropyridine (1 mmol).

  • Cool the mixture to 0 °C and add Tf2O (0.6 mmol) dropwise. Stir for 15 minutes.

  • Add 2-aminophenol 2a (0.5 mmol) and stir the reaction for 1 hour at room temperature.

  • Quench the reaction with Et3N (0.5 mL).

  • Evaporate the solvent and purify the residue by silica gel chromatography (eluent: PE:EtOAc = 20:1) to obtain the desired product.[7]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_product Final Product 2-Aminophenol 2-Aminophenol ReactionVessel Solvent + Catalyst Heat/Inert Atmosphere 2-Aminophenol->ReactionVessel Coupling Partner Aldehyde/Carboxylic Acid, etc. Coupling Partner->ReactionVessel TLC_GC TLC / GC / LC-MS ReactionVessel->TLC_GC Monitor Progress TLC_GC->ReactionVessel Incomplete? Continue Reaction Workup Quenching / Extraction TLC_GC->Workup Complete Purification Column Chromatography / Recrystallization Workup->Purification Benzoxazole Benzoxazole Purification->Benzoxazole

Caption: Experimental workflow for a typical benzoxazole synthesis.

troubleshooting_logic Start Low Yield Issue CheckPurity Purity of Starting Materials OK? Start->CheckPurity Purify Purify Starting Materials CheckPurity->Purify No CheckAtmosphere Inert Atmosphere Used? CheckPurity->CheckAtmosphere Yes Purify->CheckAtmosphere UseInert Use N2 or Ar CheckAtmosphere->UseInert No OptimizeConditions Optimize Conditions CheckAtmosphere->OptimizeConditions Yes UseInert->OptimizeConditions ScreenCatalyst Screen Catalysts OptimizeConditions->ScreenCatalyst ScreenSolvent Screen Solvents OptimizeConditions->ScreenSolvent OptimizeTemp Optimize Temperature OptimizeConditions->OptimizeTemp OptimizeTime Optimize Time OptimizeConditions->OptimizeTime Success Improved Yield ScreenCatalyst->Success ScreenSolvent->Success OptimizeTemp->Success OptimizeTime->Success

Caption: Troubleshooting workflow for low yield in benzoxazole synthesis.

References

Technical Support Center: Methyl 2-methylbenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the unintended hydrolysis of Methyl 2-methylbenzo[d]oxazole-6-carboxylate during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is hydrolysis a concern?

This compound is a heterocyclic compound featuring a benzoxazole core with a methyl ester functional group. The ester group is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form the corresponding carboxylic acid (2-Methyl-1,3-benzoxazole-6-carboxylic acid) and methanol.[1][2] This degradation can lead to reduced yield of the desired compound, product contamination, and altered biological activity, making its prevention critical during synthesis, purification, and storage.

Q2: What are the primary factors that promote the hydrolysis of this ester?

The hydrolysis of this compound is primarily catalyzed by the presence of acids or bases.[1][3] Key factors that accelerate this unwanted reaction include:

  • pH: Both strongly acidic and strongly basic (alkaline) conditions significantly increase the rate of hydrolysis.[4][5] Neutral or slightly acidic pH is generally preferred for stability.

  • Temperature: Higher temperatures increase the kinetic rate of the hydrolysis reaction.[6]

  • Moisture: As a reactant in the hydrolysis process, the presence of water is essential for the degradation to occur.[4][6]

  • Contact Time: Prolonged exposure to aqueous acidic or basic conditions during experimental workups increases the extent of hydrolysis.[7]

Q3: How can I detect if my sample of this compound has undergone hydrolysis?

The presence of the hydrolysis product, 2-Methyl-1,3-benzoxazole-6-carboxylic acid, can be detected using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the parent ester and will appear as a separate spot with a lower Rf value.[2]

  • NMR Spectroscopy: In ¹H NMR, the appearance of a broad singlet corresponding to the carboxylic acid proton (-COOH) and the disappearance or reduction in the integral of the methyl ester singlet (-OCH₃) are clear indicators.[7]

  • HPLC: A stability-indicating HPLC method can be used to separate and quantify the parent ester from its carboxylic acid degradant.[8]

Q4: Are there any chemical stabilizers I can add to prevent hydrolysis in a formulation?

While the primary strategy is to control the experimental conditions, certain additives can help stabilize esters in formulations:

  • pH Buffers: Using a buffer system to maintain the pH in a stable range (typically slightly acidic) can be effective.[8]

  • Antioxidants: In some cases, oxidative processes can trigger hydrolysis. The addition of antioxidants like phenolic compounds can inhibit this initiation.[4]

  • Chelating Agents: Metal ions can sometimes catalyze hydrolysis. Chelating agents such as EDTA can sequester these ions, slowing degradation.[4]

  • Moisture Scavengers: For solid-state storage or in non-aqueous solutions, desiccants or moisture scavengers can be used to minimize available water.[4]

Troubleshooting Guide: Preventing Unwanted Hydrolysis

If you are experiencing low yields or detecting the presence of the carboxylic acid impurity, use this guide to troubleshoot the source of hydrolysis in your experiment.

Issue Potential Cause Recommended Solution
Low product yield with carboxylic acid detected after reaction workup. Use of strong base for neutralization: Strong bases like NaOH or KOH rapidly saponify (hydrolyze) the ester.[3][9]Use a weak, non-nucleophilic base such as cold, saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution for neutralization. Monitor CO₂ evolution to confirm acid neutralization.[7]
High temperature during aqueous wash: The rate of hydrolysis is accelerated at higher temperatures.[6]Perform all aqueous washes using ice-cold solutions. If the ester is particularly sensitive, keep the separatory funnel in an ice bath during extraction.[7]
Prolonged contact with aqueous layers: Extended exposure to water, especially under non-neutral pH, allows more time for hydrolysis to occur.[7]Perform extractions and washes efficiently and without delay. Do not allow the organic and aqueous layers to sit together for extended periods.[7]
Product degrades during storage. Presence of residual moisture: Trace amounts of water in the final product can lead to slow hydrolysis over time.After the final wash, dry the organic layer thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation. Store the final solid product in a desiccator or under an inert atmosphere.[4][7]
Storage in non-inert atmosphere: Exposure to atmospheric moisture can cause degradation.Store the compound in a tightly sealed container, preferably under an inert gas like nitrogen or argon, and in a dry environment.[4]
Hydrolysis occurs during a reaction in a protic solvent. Use of acidic or basic reagents: Reagents used in a subsequent reaction step may be creating conditions favorable for hydrolysis.If possible, switch to a non-aqueous, aprotic solvent. Protect the ester group if it is incompatible with the required reaction conditions. Alternatively, use sterically hindered non-nucleophilic bases if a base is required for the main reaction.[10][11]

Visual Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting the hydrolysis of this compound.

G start Low Yield or Carboxylic Acid Impurity Detected workup Was a strong base (e.g., NaOH, KOH) used in workup? start->workup temp Were aqueous washes performed at room temperature? workup->temp No sol1 Solution: Use cold, saturated NaHCO3 for neutralization. workup->sol1 Yes time Was there prolonged contact with aqueous layers (>15 min)? temp->time No sol2 Solution: Perform all aqueous washes with ice-cold solutions. temp->sol2 Yes drying Was the organic layer thoroughly dried before solvent removal? time->drying No sol3 Solution: Minimize extraction time and separate layers promptly. time->sol3 Yes sol4 Solution: Use anhydrous Na2SO4 or MgSO4. Store final product in a desiccator. drying->sol4 No end Problem Resolved drying->end Yes sol1->temp sol2->time sol3->drying sol4->end

Troubleshooting decision tree for ester hydrolysis.

Hydrolysis Reaction Pathway

The diagram below illustrates the base-catalyzed hydrolysis (saponification) of this compound.

G sub This compound int Tetrahedral Intermediate sub->int Nucleophilic Attack reagent Hydroxide Ion (from NaOH, LiOH, etc.) reagent->int prod1 2-Methylbenzo[d]oxazole-6-carboxylate (Anion) int->prod1 Elimination of Methoxide prod2 Methanol int->prod2 final_prod 2-Methylbenzo[d]oxazole-6-carboxylic Acid prod1->final_prod acid Acid Workup (e.g., HCl, HOAc) acid->final_prod

References

Technical Support Center: Synthesis of Methyl 2-methylbenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-methylbenzo[d]oxazole-6-carboxylate.

Troubleshooting Guides and FAQs

Issue 1: Low or No Product Yield

  • Q1: My reaction has gone to completion, but after workup, the yield of this compound is very low. What are the potential causes?

    A: Several factors could contribute to low yield. Incomplete cyclization is a common issue. The intermediate, Methyl 4-acetamido-3-hydroxybenzoate, may be stable under the reaction conditions and fail to cyclize efficiently. Another possibility is the formation of side products. O-acetylation of the starting material can compete with the desired N-acetylation, leading to an impurity that will not cyclize to the desired product. Ensure your starting material, Methyl 3-amino-4-hydroxybenzoate, is pure, as impurities can interfere with the reaction. Finally, review your purification method, as product loss can occur during extraction or chromatography.

  • Q2: I am observing multiple spots on my TLC plate, and none of them correspond to my desired product. What should I investigate?

    A: The presence of multiple unidentified spots suggests that the reaction may have taken an alternative pathway or that the starting materials have degraded. Verify the integrity of your starting materials, particularly Methyl 3-amino-4-hydroxybenzoate, which can be susceptible to oxidation. It is also crucial to ensure anhydrous conditions, as water can hydrolyze the acetic anhydride and inhibit the reaction. Consider the possibility of side reactions such as di-acetylation (both the amino and hydroxyl groups are acetylated), which would result in a different product.

Issue 2: Product Purity and Impurities

  • Q3: My final product shows a persistent impurity with a similar polarity to the desired product. How can I identify and remove it?

    A: An impurity with similar polarity is often a structurally related compound. A likely candidate is the uncyclized intermediate, Methyl 4-acetamido-3-hydroxybenzoate. This intermediate has a similar molecular weight and functional groups, making it challenging to separate by standard column chromatography. To confirm its identity, you can analyze your product by LC-MS or NMR. For removal, you might need to optimize your chromatography conditions, such as using a different solvent system or a gradient elution. Alternatively, recrystallization from a suitable solvent system may selectively crystallize the desired product, leaving the impurity in the mother liquor.

  • Q4: I have identified unreacted Methyl 3-amino-4-hydroxybenzoate in my final product. How can I prevent this?

    A: The presence of unreacted starting material indicates an incomplete reaction. To drive the reaction to completion, you can try increasing the reaction time or temperature. However, be cautious as excessive heat can lead to degradation or side product formation. Another approach is to use a slight excess of acetic anhydride to ensure all the starting material reacts. Ensure efficient mixing to maintain a homogeneous reaction mixture.

  • Q5: My product is showing signs of hydrolysis (presence of the carboxylic acid). How can I avoid this?

    A: Hydrolysis of the methyl ester to the corresponding carboxylic acid can occur if the reaction or workup conditions are too acidic or basic, especially in the presence of water and at elevated temperatures. During the workup, use a mild base like sodium bicarbonate for neutralization and avoid strong acids or bases. Ensure all solvents are dry and minimize the exposure of your product to aqueous conditions for extended periods.

Summary of Common Impurities

Impurity NameChemical StructureLikely OriginSuggested Analytical Method
Methyl 3-amino-4-hydroxybenzoateUnreacted starting materialTLC, LC-MS, NMR
Methyl 4-acetamido-3-hydroxybenzoateIncomplete cyclization of the intermediateTLC, LC-MS, NMR
Methyl 3-acetamido-4-acetoxybenzoateDi-acetylation of the starting materialLC-MS, NMR
2-Methylbenzo[d]oxazole-6-carboxylic acidHydrolysis of the methyl esterTLC, LC-MS, NMR

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 3-amino-4-hydroxybenzoate (1 equivalent) in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride (1.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralization: Neutralize the solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Visualizations

G cluster_main_path Main Synthesis Pathway SM Methyl 3-amino-4-hydroxybenzoate INT Methyl 4-acetamido-3-hydroxybenzoate (Intermediate) SM->INT + Acetic Anhydride PROD This compound INT->PROD Cyclization (Heat)

Caption: Main synthesis pathway for this compound.

G cluster_impurities Potential Impurity Formation Pathways cluster_incomplete Incomplete Reaction cluster_side_reactions Side Reactions SM Methyl 3-amino-4-hydroxybenzoate IMP1 Unreacted Starting Material SM->IMP1 Incomplete Conversion IMP2 Uncyclized Intermediate (Methyl 4-acetamido-3-hydroxybenzoate) SM->IMP2 Acetylation without Cyclization IMP3 Di-acetylated Product SM->IMP3 + Excess Acetic Anhydride IMP4 Hydrolyzed Product (Carboxylic Acid) PROD Desired Product PROD->IMP4 Hydrolysis (H2O, Acid/Base)

Caption: Formation pathways of common impurities.

G cluster_troubleshooting Troubleshooting Workflow start Low Yield or Purity Issue check_sm Step 1: Verify Starting Material Purity start->check_sm check_reaction Step 2: Analyze Reaction Mixture (TLC/LC-MS) check_sm->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products Present? incomplete->side_products No optimize_reaction Action: Increase Time/Temp or Reagent Stoichiometry incomplete->optimize_reaction Yes optimize_purification Action: Optimize Chromatography or Recrystallize side_products->optimize_purification Yes end Improved Yield/Purity side_products->end No optimize_reaction->end optimize_purification->end

Caption: A logical workflow for troubleshooting synthesis issues.

Technical Support Center: Scaling Up the Production of Methyl 2-methylbenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for scaling up the laboratory-scale synthesis of Methyl 2-methylbenzo[d]oxazole-6-carboxylate to pilot plant and commercial production levels.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield when scaling up the synthesis of this compound from a 10g scale to a 1kg scale. What are the potential causes?

A1: A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.

  • Reagent Addition Rate: The rate of addition of reagents, which may be trivial at a small scale, becomes critical at a larger scale to control the reaction exotherm and minimize impurity formation.

  • Purity of Starting Materials: Impurities in starting materials like methyl 4-amino-3-hydroxybenzoate or acetic anhydride may have a more pronounced effect at a larger scale.

  • Work-up and Isolation Issues: The efficiency of extraction, phase separation, and crystallization can decrease upon scale-up, leading to product loss.

Q2: During the cyclization step to form the benzoxazole ring, we are noticing the formation of a significant amount of a dark, tarry side product. How can we mitigate this?

A2: The formation of tarry byproducts is often due to polymerization or degradation under harsh reaction conditions. Consider the following troubleshooting steps:

  • Temperature Control: Ensure uniform and controlled heating. Overheating can lead to decomposition of the starting materials or the product.

  • Inert Atmosphere: The reaction may be sensitive to air oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored, oxidized impurities.

  • Solvent Choice: The choice of a high-boiling-point solvent that is stable under the reaction conditions can help to maintain a consistent temperature and prevent charring.

  • Catalyst Loading: If a catalyst is used, its concentration may need to be re-optimized for the larger scale.

Q3: Our final product, this compound, is difficult to purify at a multi-kilogram scale using column chromatography. Are there more scalable purification methods?

A3: Column chromatography is often not economically or practically feasible for large-scale purification. Consider these alternatives:

  • Recrystallization: This is one of the most effective and scalable methods for purifying solid compounds. A systematic screening of solvents and solvent mixtures is recommended to find optimal conditions for high purity and yield.

  • Slurry Washing: Washing the crude product with a solvent in which the impurities are soluble but the product has low solubility can be a simple and effective purification step.

  • Activated Carbon Treatment: If colored impurities are present, treating a solution of the crude product with activated carbon can effectively remove them.

Troubleshooting Guides

Issue 1: Low Conversion of Methyl 4-amino-3-hydroxybenzoate
Symptom Possible Cause Suggested Solution
Significant amount of starting material remains after the expected reaction time.Insufficient reaction temperature or time.Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by HPLC or TLC. Extend the reaction time.
Poor mixing in the reactor.Increase the agitation speed. Ensure the impeller design is appropriate for the reactor geometry and batch volume.
Deactivation of the cyclization agent (e.g., acid catalyst).Ensure the catalyst is fresh and of high purity. Consider a slow addition of the catalyst over time.
Issue 2: Impurity Profile Changes on Scale-Up
Symptom Possible Cause Suggested Solution
New, unidentified impurities appear in the HPLC analysis of the crude product.Localized overheating or concentration gradients.Optimize the rate of reagent addition. Improve mixing efficiency.
Extended reaction time at high temperatures.Re-evaluate the optimal reaction time for the larger scale. It may be possible to achieve high conversion in a shorter time.
Reaction with impurities in the solvent or starting materials.Use higher purity solvents and starting materials for the scaled-up batches.

Experimental Protocols

Synthesis of Methyl 4-amino-3-hydroxybenzoate (Starting Material)

A common route to this starting material involves the nitration of methyl 4-hydroxybenzoate followed by reduction.

  • Nitration: Dissolve methyl 4-hydroxybenzoate in a suitable solvent (e.g., glacial acetic acid). Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature (e.g., 0-5 °C). After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

  • Reduction: The resulting methyl 3-nitro-4-hydroxybenzoate is then reduced. A common method is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) in a suitable solvent like ethanol or methanol under a hydrogen atmosphere.

  • Isolation: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization.

Scale-up Synthesis of this compound

This protocol outlines a common method for the cyclization reaction.

  • Reaction Setup: Charge a suitably sized reactor with methyl 4-amino-3-hydroxybenzoate and a high-boiling point solvent (e.g., polyphosphoric acid (PPA) or a high-boiling ether).

  • Reagent Addition: Slowly add acetic anhydride to the stirred mixture. The addition should be controlled to manage the reaction exotherm.

  • Reaction: Heat the reaction mixture to a temperature typically in the range of 140-160 °C. Monitor the progress of the reaction by HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the mixture and quench it by carefully adding it to a large volume of ice water. The crude product will precipitate.

  • Isolation and Purification: Collect the solid product by filtration and wash it with water to remove any residual acid. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or toluene).

Visualizations

experimental_workflow Experimental Workflow for Scaling Up Production cluster_0 Starting Material Synthesis cluster_1 Scale-Up Production start_mat Methyl 4-hydroxybenzoate nitration Nitration start_mat->nitration reduction Reduction nitration->reduction start_mat_final Methyl 4-amino-3-hydroxybenzoate reduction->start_mat_final reaction_setup Reactor Charging start_mat_final->reaction_setup reagent_addition Acetic Anhydride Addition reaction_setup->reagent_addition cyclization Cyclization Reaction reagent_addition->cyclization workup Quenching & Precipitation cyclization->workup isolation Filtration workup->isolation purification Recrystallization isolation->purification final_product Pure this compound purification->final_product

Caption: Workflow for the scaled-up synthesis of the target molecule.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_conversion Check Reaction Conversion by HPLC/TLC start->check_conversion incomplete_conv Incomplete Conversion check_conversion->incomplete_conv good_conv Good Conversion check_conversion->good_conv optimize_reaction Optimize Reaction: - Increase Temperature/Time - Improve Mixing incomplete_conv->optimize_reaction Yes check_workup Investigate Work-up & Isolation good_conv->check_workup Yes yield_improved Yield Improved optimize_reaction->yield_improved product_loss Product Loss During: - Extraction - Crystallization check_workup->product_loss optimize_purification Optimize Purification: - Screen Solvents - Adjust Temperatures product_loss->optimize_purification optimize_purification->yield_improved

Caption: A logical guide for troubleshooting low yield issues.

Technical Support Center: Characterization of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of benzoxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My benzoxazole synthesis reaction is resulting in a low yield. What are the common causes?

Low yields in benzoxazole synthesis can be attributed to several factors, ranging from the purity of starting materials to suboptimal reaction conditions and inefficient purification.[1][2] Key areas to investigate include:

  • Purity of Starting Materials: Impurities in the 2-aminophenol or the corresponding aldehyde/carboxylic acid can interfere with the reaction.[2][3]

  • Reaction Conditions: Non-optimal temperature, reaction time, solvent, or catalyst can significantly impact the yield.[2]

  • Incomplete Reaction: The reaction may not have proceeded to completion. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial.

  • Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired benzoxazole.[2]

  • Product Degradation: The synthesized benzoxazole may be unstable under the reaction or work-up conditions.

  • Inefficient Purification: Significant loss of product can occur during purification steps.

Q2: I'm observing multiple spots on my TLC analysis, including what appear to be starting materials. What should I do?

The presence of starting materials on your TLC plate after the expected reaction time indicates an incomplete reaction. Here are some troubleshooting steps:

  • Extend the Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals for TLC analysis.[2]

  • Check Catalyst Activity: If a catalyst is being used, ensure it is active. Some catalysts are sensitive to air and moisture and may require activation.[2] Increasing the catalyst loading in small increments can sometimes improve the conversion rate.[2]

  • Re-evaluate Stoichiometry: Ensure the molar ratios of your reactants are correct.[2]

Q3: I suspect side products are forming in my reaction. What are the common side products and how can I minimize them?

Side product formation is a common reason for low yields. The nature of these side products is dependent on the specific synthetic route.[2] Common side products include:

  • Schiff Base Formation: In syntheses involving 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and not fully cyclize.[2]

  • Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[2]

  • Polymerization: Under certain conditions, starting materials or intermediates can polymerize.[2]

To minimize side products:

  • Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of reactants.

  • Choose the Right Catalyst: The choice of catalyst can significantly influence the reaction's selectivity.

  • Use a Protective Atmosphere: If your reactants or intermediates are sensitive to oxygen or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related byproducts.[3]

Q4: My product seems to be lost during purification. What are some effective purification strategies for benzoxazoles?

Purification can be a significant source of product loss. Here are some effective strategies for purifying benzoxazoles:

  • Column Chromatography: This is a common and effective method. The choice of the solvent system is critical for achieving good separation.[2]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.

  • Acid-Base Extraction: As benzoxazoles are weakly basic, they can sometimes be purified by extraction with an acidic solution, followed by neutralization and re-extraction into an organic solvent.

Troubleshooting Guides

NMR Spectroscopy

Issue: Broad or unresolved peaks in the 1H NMR spectrum.

  • Possible Cause: Presence of paramagnetic impurities, sample aggregation, or chemical exchange.

  • Troubleshooting Steps:

    • Ensure the sample is free of metallic impurities.

    • Try a different deuterated solvent or adjust the sample concentration.

    • Acquire the spectrum at a different temperature to see if the peak shapes sharpen.

Issue: Difficulty in assigning aromatic protons.

  • Possible Cause: Complex splitting patterns due to overlapping signals.

  • Troubleshooting Steps:

    • Utilize 2D NMR techniques such as COSY and HSQC to establish proton-proton and proton-carbon correlations.

    • Compare the observed coupling constants with typical values for ortho, meta, and para couplings.[4]

Mass Spectrometry

Issue: No molecular ion peak is observed.

  • Possible Cause: The molecular ion is unstable and has completely fragmented.

  • Troubleshooting Steps:

    • Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI).

    • Analyze the fragmentation pattern to deduce the molecular weight. Look for characteristic losses such as water, CO, or CO2.[5]

Issue: Complex fragmentation pattern that is difficult to interpret.

  • Possible Cause: Multiple fragmentation pathways are occurring.

  • Troubleshooting Steps:

    • Analyze the fragmentation of known benzoxazole derivatives to identify characteristic fragmentation patterns.

    • Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of the fragment ions.

    • Perform tandem mass spectrometry (MS/MS) to isolate a specific ion and observe its fragmentation.

Data Presentation

Table 1: Typical 1H NMR Chemical Shifts (δ) for Benzoxazole Derivatives in CDCl3

Proton PositionChemical Shift Range (ppm)Multiplicity
H-28.0 - 8.2Singlet (if unsubstituted)
H-4 / H-77.50 - 7.80Doublet or Multiplet
H-5 / H-67.20 - 7.50Triplet or Multiplet
Substituent at C-2Varies-

Note: Chemical shifts can be influenced by the solvent and the electronic nature of substituents.[6]

Table 2: Typical 13C NMR Chemical Shifts (δ) for the Benzoxazole Core

Carbon PositionChemical Shift Range (ppm)
C-2150 - 165
C-3a140 - 152
C-4110 - 125
C-5120 - 130
C-6120 - 130
C-7110 - 120
C-7a140 - 152

Table 3: Common 1H-1H Coupling Constants (J) in Aromatic Systems

Coupling TypeJ Value (Hz)
Ortho (3J)6 - 10
Meta (4J)2 - 4
Para (5J)0 - 1

Reference:[4]

Table 4: Predicted Mass Spectrometry Fragmentation of a Generic 2-Arylbenzoxazole

Ionm/zFragmentation Pathway
[M+H]+VariesProtonated molecular ion
[M+H - H2O]+M+H - 18Loss of water (if a hydroxyl group is present)
[M+H - CO]+M+H - 28Loss of carbon monoxide from the oxazole ring
[M-H]-VariesDeprotonated molecular ion
[M-H - CO2]-M-H - 44Decarboxylation (if a carboxylic acid group is present)[5]

Experimental Protocols

Protocol 1: General Procedure for 1H and 13C NMR Sample Preparation
  • Sample Quantity: Weigh 1-10 mg of the purified benzoxazole derivative for 1H NMR and 10-50 mg for 13C NMR.[6]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) that completely dissolves the sample.

  • Sample Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Homogenization: Gently shake the NMR tube to ensure the solution is homogeneous.

Protocol 2: General Procedure for HPLC Analysis of Benzoxazole Derivatives

This protocol describes a reverse-phase HPLC method for the analysis of benzoxazole derivatives.[7]

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile (or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape. A common mobile phase is acetonitrile and water.[8]

  • Standard Solution Preparation: Prepare a stock solution of the benzoxazole derivative reference standard (e.g., 1 mg/mL) in a suitable solvent like methanol. Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.[7]

  • Sample Preparation: Dissolve the sample containing the benzoxazole derivative in the mobile phase to a concentration that falls within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[7]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: Determined by the UV-Vis spectrum of the analyte.

  • Analysis: Inject the standards and samples. Identify the benzoxazole derivative peak based on its retention time compared to the standard. Quantify the analyte using a calibration curve generated from the peak areas of the standards.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data Data Analysis & Reporting start Synthesized Benzoxazole Derivative purification Purification (Column Chromatography/Recrystallization) start->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Structure Confirmation ms Mass Spectrometry (LC-MS, HRMS) purification->ms Molecular Weight Confirmation hplc Purity Analysis (HPLC) purification->hplc Purity Check analysis Spectral Data Interpretation nmr->analysis ms->analysis hplc->analysis report Final Characterization Report analysis->report

Caption: Experimental workflow for the characterization of benzoxazole derivatives.

troubleshooting_workflow cluster_investigation Initial Investigation cluster_analysis Reaction Analysis cluster_optimization Optimization Strategies start Low Yield in Benzoxazole Synthesis check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions optimize_purification Optimize Purification Method start->optimize_purification Loss During Workup tlc Monitor Reaction by TLC check_purity->tlc check_conditions->tlc optimize_conditions Optimize Reaction Conditions tlc->optimize_conditions Incomplete Reaction change_catalyst Change/Check Catalyst tlc->change_catalyst side_products Analyze for Side Products side_products->optimize_conditions Side Products Detected end Improved Yield optimize_conditions->end change_catalyst->end optimize_purification->end

Caption: Troubleshooting workflow for low yields in benzoxazole synthesis.

signaling_pathway cluster_cell Tumor Cell vegf VEGF vegfr2 VEGFR-2 Receptor vegf->vegfr2 Binds pi3k PI3K vegfr2->pi3k Activates mapk MAPK vegfr2->mapk Activates akt Akt pi3k->akt proliferation Cell Proliferation akt->proliferation angiogenesis Angiogenesis akt->angiogenesis mapk->proliferation mapk->angiogenesis benzoxazole Benzoxazole Derivative benzoxazole->vegfr2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.[1]

References

Technical Support Center: Stability of Methyl 2-methylbenzo[d]oxazole-6-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Methyl 2-methylbenzo[d]oxazole-6-carboxylate in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound in solution are its susceptibility to hydrolysis under both acidic and basic conditions, and potential for photodegradation. The molecule contains two key functional groups that can be prone to degradation: the benzoxazole ring and the methyl ester group.

Q2: To what types of degradation is the benzoxazole ring susceptible?

A2: The benzoxazole ring is an aromatic heterocyclic system that is relatively stable.[1] However, it can undergo degradation under certain conditions. The amide-like linkage within the oxazole ring can be susceptible to base-catalyzed hydrolysis.[2] Under acidic conditions, simple benzoxazoles have been shown to hydrolyze, leading to ring opening and the formation of the corresponding amidophenol.[2][3] The benzoxazole ring system can also be susceptible to oxidative degradation.[2]

Q3: How does the methyl ester group affect the stability of the molecule?

A3: The methyl ester group at the 6-position is a significant site of potential instability. Esters are known to be susceptible to hydrolysis, which can be catalyzed by either acid or base. This reaction would lead to the formation of the corresponding carboxylic acid, 2-methylbenzo[d]oxazole-6-carboxylic acid.

Troubleshooting Guide

Issue: I am observing a decrease in the concentration of my stock solution of this compound over time. What could be the cause?

Possible Causes and Solutions:

  • Hydrolysis: If your solvent is aqueous or contains traces of water, and is either acidic or basic, hydrolysis of the methyl ester or the benzoxazole ring may be occurring.

    • Solution: Prepare stock solutions in a high-purity aprotic solvent such as anhydrous DMSO or acetonitrile. Store solutions at low temperatures (-20°C or -80°C) to minimize the rate of degradation. If aqueous solutions are necessary for your experiment, prepare them fresh and use them immediately. Buffering the solution to a neutral pH may also help to minimize acid- or base-catalyzed hydrolysis.

  • Photodegradation: Exposure to light, especially UV light, can cause degradation of photosensitive compounds. While some benzoxazole derivatives are known to be photostable, this cannot be assumed for all derivatives.[4]

    • Solution: Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil. Minimize exposure to ambient light during handling.

Issue: I see an unexpected peak in my chromatogram when analyzing my sample. What could it be?

Possible Causes and Solutions:

  • Degradation Product: The new peak is likely a degradation product of this compound.

    • Solution: To identify the degradant, you can perform a forced degradation study (see experimental protocol below). By intentionally degrading the compound under controlled conditions (acid, base, oxidation, heat, light), you can generate the potential degradation products and compare their retention times with the unknown peak. Mass spectrometry (LC-MS) can be used to determine the mass of the unknown peak and help in its structural elucidation. The most probable degradation products are 2-methylbenzo[d]oxazole-6-carboxylic acid (from ester hydrolysis) and the ring-opened amidophenol derivative.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution to direct sunlight for 24 hours or in a photostability chamber.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.

  • Analyze all samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm or a wavelength of maximum absorbance).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be validated to ensure it can separate the parent compound from all potential degradation products.

Data Presentation

Table 1: Expected Stability Profile of this compound in Solution

ConditionExpected StabilityPotential Degradation Products
Acidic (e.g., 0.1 N HCl, heat) Likely unstable2-methylbenzo[d]oxazole-6-carboxylic acid, Ring-opened amidophenol
Basic (e.g., 0.1 N NaOH, RT) Unstable2-methylbenzo[d]oxazole-6-carboxylic acid, Ring-opened amidophenol
Oxidative (e.g., 3% H₂O₂, RT) Potential for degradationOxidized derivatives of the benzoxazole ring
Thermal (e.g., 60°C, solution) Likely stableMinimal degradation expected
Photolytic (e.g., sunlight) Potential for degradationPhotodegradation products

Visualizations

G cluster_degradation Proposed Degradation Pathway parent This compound ester_hydrolysis 2-methylbenzo[d]oxazole-6-carboxylic acid parent->ester_hydrolysis Acid/Base Hydrolysis ring_opening Methyl 4-acetamido-3-hydroxybenzoate parent->ring_opening Acid/Base Hydrolysis G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL in ACN) stress Apply Stress Conditions (Acid, Base, H2O2, Heat, Light) start->stress sample Sample at Time Points & Neutralize/Dilute stress->sample analyze Analyze by Stability-Indicating HPLC-UV/MS sample->analyze end Identify Degradants & Assess Stability analyze->end

References

alternative catalysts for the synthesis of 2-substituted benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and exploring alternative catalytic systems for the synthesis of 2-substituted benzoxazoles.

Frequently Asked Questions (FAQs)

Q1: My benzoxazole synthesis is resulting in a low yield. What are the common causes?

Low yields in benzoxazole synthesis can be attributed to several factors, ranging from the purity of starting materials to suboptimal reaction conditions and inefficient purification.[1] Key areas to investigate include:

  • Purity of Starting Materials: Impurities in 2-aminophenol or the corresponding aldehyde or carboxylic acid can interfere with the reaction.[1][2]

  • Reaction Conditions: Non-optimal temperature, reaction time, solvent, or catalyst can significantly impact the yield.[1]

  • Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired benzoxazole.[1]

  • Product Degradation: The synthesized benzoxazole may be unstable under the reaction or work-up conditions.[1]

  • Inefficient Purification: Significant loss of product can occur during purification steps.[1]

Q2: How can I determine if my starting materials are pure enough?

It is crucial to use high-purity starting materials. You can assess the purity of your 2-aminophenol and its coupling partner through the following methods:

  • Melting Point Analysis: Compare the melting point of your starting materials with the literature values. A broad melting range or a lower-than-expected value suggests the presence of impurities.[1]

  • Spectroscopic Analysis: Techniques like 1H NMR and 13C NMR can help identify impurities.[1]

  • Chromatography: Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to check for the presence of multiple components.[1]

Q3: My TLC analysis shows multiple spots, including unreacted starting materials. What should I do?

The presence of starting materials on your TLC plate after the recommended reaction time indicates an incomplete reaction. Here are some troubleshooting steps:

  • Extend the Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals and analyzing them by TLC.[1]

  • Increase Temperature: If extending the reaction time is ineffective, a moderate increase in temperature might be necessary to overcome the activation energy barrier.[2] Some solvent-free reactions may require temperatures as high as 130°C.[2]

  • Check Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts may require activation or are sensitive to air and moisture.[1] A small increase in catalyst loading can sometimes significantly improve conversion.[1]

Q4: I suspect side products are forming in my reaction. What are the common side products and how can I minimize them?

Side product formation is a common reason for low yields. The nature of the side products depends on the specific synthetic route.

  • Incomplete Cyclization: A common issue is the formation of an intermediate Schiff base (from the condensation of 2-aminophenol and an aldehyde) that fails to cyclize.[2] To promote complete cyclization, you can try increasing the reaction temperature or time.[2]

  • Dimerization/Polymerization: 2-aminophenol can self-condense or polymerize, particularly at high temperatures or under highly acidic or basic conditions.[2]

  • Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[1]

To minimize side products:

  • Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of reactants.[1]

  • Choose the Right Catalyst: The choice of catalyst can significantly influence the selectivity of the reaction.[1]

  • Use a Protective Atmosphere: If your reactants or intermediates are sensitive to oxygen or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related byproducts.[1][2]

Alternative Catalysts for 2-Substituted Benzoxazole Synthesis

Numerous synthetic methods have been developed for benzoxazole synthesis, often involving the condensation of o-aminophenols with various substrates like aldehydes, carboxylic acids, amides, and esters.[3][4] The use of alternative catalysts can offer improvements in terms of yield, reaction conditions, and environmental impact.[3][5]

Metal-Based Catalysts
CatalystSubstratesReaction ConditionsYield (%)Reference
Samarium(III) triflate o-aminophenols, aldehydesAqueous medium, mild conditionsGood[4][6]
Copper(II) ferrite nanoparticles N-(2-halophenyl)benzamidesExternal magnet for recoveryGood, catalyst reusable 7 times[6]
Copper(II) oxide nanoparticles o-bromoaryl derivativesDMSO, air, 110°CGood, catalyst recyclable[4][6]
Fe3O4@SiO2-SO3H nanoparticles 2-aminophenol, aromatic aldehydesSolvent-free, 50°CHigh, catalyst magnetically recyclable[7]
Zn(OAc)2 o-phenylenediamines, DMFNot specifiedNot specified[3]
Ionic Liquid and Metal-Free Catalysts
CatalystSubstratesReaction ConditionsYield (%)Reference
Imidazolium chloride 2-aminophenols, DMF derivativesMetal-free, 140°CModerate to excellent[3]
Brønsted acidic ionic liquid (BAIL) gel 2-aminophenol, benzaldehydeSolvent-free, 130°C98[8]
DDQ/EA and O₂/water Catechols, primary aminesMetal-free, oxidative cyclizationGood to excellent[9]
Lawesson's reagent Carboxylic acids, 2-aminophenolSolvent-free, microwave-assistedGood[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Benzoxazoles using a Brønsted Acidic Ionic Liquid (BAIL) Gel

This protocol is adapted from a method describing the use of a reusable Brønsted acidic ionic liquid gel as an efficient heterogeneous catalyst under solvent-free conditions.[8]

Materials:

  • 2-Aminophenol (1 mmol, 0.119 g)

  • Benzaldehyde (1 mmol, 0.106 g)

  • BAIL gel (0.010 g, 1.0 mol %)

  • Ethyl acetate

  • Anhydrous MgSO₄

Procedure:

  • Add 2-aminophenol, benzaldehyde, and the BAIL gel to a 5 mL vessel.

  • Stir the reaction mixture under solvent-free conditions at 130°C for 5 hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, dissolve the mixture in 10 mL of ethyl acetate.

  • Separate the BAIL gel catalyst by centrifugation.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuum to obtain the crude product.

Protocol 2: Synthesis of 2-Substituted Benzoxazoles using Tf₂O-Promoted Electrophilic Activation

This protocol is based on the synthesis of 2-substituted benzoxazoles through the electrophilic activation of tertiary amides.

Materials:

  • Tertiary amide (0.55 mmol)

  • Dichloromethane (DCM, 1 mL)

  • 2-Fluoropyridine (1.0 mmol)

  • Triflic anhydride (Tf₂O, 0.6 mmol)

  • 2-aminophenol (0.5 mmol)

Procedure:

  • To a solution of the tertiary amide in DCM, add 2-fluoropyridine.

  • Cool the mixture to 0°C in an ice bath.

  • Add triflic anhydride (Tf₂O) dropwise to the stirred solution.

  • Stir the mixture at 0°C for 15 minutes.

  • Add 2-aminophenol to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by TLC.

Visualizations

Experimental Workflow for BAIL Gel Catalyzed Synthesis

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up cluster_product Final Product Reactants 2-Aminophenol + Benzaldehyde + BAIL Gel Reaction Stir at 130°C (Solvent-free, 5h) Reactants->Reaction Heat Dissolve Dissolve in Ethyl Acetate Reaction->Dissolve Centrifuge Centrifuge to remove catalyst Dissolve->Centrifuge Dry Dry over MgSO4 & Concentrate Centrifuge->Dry Product 2-Phenylbenzoxazole Dry->Product

Caption: Workflow for the synthesis of 2-phenylbenzoxazole using a BAIL gel catalyst.

Proposed Mechanism for Tf₂O-Promoted Benzoxazole Synthesis

proposed_mechanism Amide Tertiary Amide (1) Intermediate_A Amidinium Salt (A) Amide->Intermediate_A + Tf2O/Base Tf2O Tf2O + 2-Fluoropyridine Intermediate_C Intermediate C Intermediate_A->Intermediate_C + 2-Aminophenol Aminophenol 2-Aminophenol (2a) Aminophenol->Intermediate_C Intermediate_D Intermediate D Intermediate_C->Intermediate_D Intramolecular Cyclization Product 2-Substituted Benzoxazole Intermediate_D->Product Elimination

Caption: Proposed mechanism for the synthesis of 2-substituted benzoxazoles via Tf₂O-promoted amide activation.[10]

References

Validation & Comparative

comparing the biological activity of Methyl 2-methylbenzo[d]oxazole-6-carboxylate with other benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the biological activity of Methyl 2-methylbenzo[d]oxazole-6-carboxylate with other benzoxazole derivatives reveals a broad spectrum of pharmacological potential within this class of heterocyclic compounds. While specific biological activity data for this compound is not extensively available in the reviewed literature, the benzoxazole core is a well-established pharmacophore, with various derivatives exhibiting significant anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This guide provides a comparative overview of the biological activities of different benzoxazole derivatives, supported by experimental data.

Comparative Biological Activity of Benzoxazole Derivatives

Benzoxazole and its derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[4][5] The nature and position of substituents on the benzoxazole core play a crucial role in determining the potency and selectivity of their biological effects.[6]

Anticancer Activity

Numerous benzoxazole derivatives have been synthesized and evaluated for their anticancer activities against various human cancer cell lines. These compounds exert their effects through different mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation, such as topoisomerase II and receptor tyrosine kinases like VEGFR-2.[6][7]

For instance, certain 2-arylbenzoxazole derivatives have shown potent cytotoxic effects against cancer cell lines such as HeLa, SKBr3, and HepG2.[8] Some have even demonstrated greater potency than the reference drug etoposide in inhibiting topoisomerase II.[7] Bioisosteric replacement of the benzothiazole core with a benzoxazole ring in anticancer prodrugs like Phortress has also yielded derivatives with significant anticancer activity.[9]

Anti-inflammatory Activity

Benzoxazole derivatives have been investigated as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10] The therapeutic anti-inflammatory benefits of non-steroidal anti-inflammatory drugs (NSAIDs) are produced by the inhibition of COX-2, while the undesirable side effects often arise from the inhibition of COX-1.[10] Several 2-substituted benzoxazole derivatives have exhibited potent and selective COX-2 inhibitory activity.[10]

In one study, a series of benzoxazolone derivatives were synthesized and showed significant anti-inflammatory activity by inhibiting the production of IL-6.[11] The most active compounds demonstrated IC50 values in the low micromolar range and were found to be inhibitors of myeloid differentiation protein 2 (MD2), a key protein in the inflammatory process.[11]

Antimicrobial Activity

Benzoxazole derivatives are known to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][12] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5][6]

Studies have shown that some benzoxazoles are active against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][13] The substitution pattern on the benzoxazole ring significantly influences the antimicrobial spectrum and potency. For example, the presence of a nitro group at the 5-position has been identified as a key feature for antimicrobial activity.[6]

Quantitative Data Summary

The following table summarizes the biological activity of selected benzoxazole derivatives from various studies to provide a quantitative comparison.

Compound/DerivativeTarget/AssayActivity (IC50/MIC in µM)Reference
Benzoxazolone derivative 3gIL-6 inhibitionIC50: 5.09 ± 0.88[11]
Benzoxazolone derivative 3dIL-6 inhibitionIC50: 5.43 ± 0.51[11]
Benzoxazolone derivative 3cIL-6 inhibitionIC50: 10.14 ± 0.08[11]
2-Arylbenzoxazole 4ATopoisomerase II inhibitionIC50: < 18.8[7]
5-Chlorotolylbenzoxazole 5ATopoisomerase II inhibitionIC50: 22.3[7]
Phortress analogue 3mAnticancer (HT-29 cells)IC50: 0.11 ± 0.01[9]
Phortress analogue 3nAnticancer (HT-29 cells)IC50: 0.12 ± 0.01[9]
Benzoxazole derivativeS. aureusMIC: 25 µg/mL[13]
Benzoxazole derivativeS. aureusMIC: 50 µg/mL[13]

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for screening the biological activity of newly synthesized chemical compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis & Lead Identification Synthesis Synthesis of Benzoxazole Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., cell viability assay) Purification->Primary_Screening Secondary_Screening Secondary Screening (e.g., specific enzyme inhibition) Primary_Screening->Secondary_Screening Dose_Response Dose-Response & IC50/MIC Determination Secondary_Screening->Dose_Response Data_Analysis Data Analysis & SAR Studies Dose_Response->Data_Analysis Lead_Compound Identification of Lead Compound Data_Analysis->Lead_Compound

Caption: A generalized workflow for the discovery of biologically active compounds.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of benzoxazole derivatives.

In Vitro Anti-inflammatory Activity Assay (IL-6 Inhibition)

This protocol is based on the methodology for evaluating the anti-inflammatory activity of benzoxazolone derivatives by measuring the inhibition of IL-6 production.[11]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test benzoxazole compounds for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL and incubated for 24 hours.

  • Quantification of IL-6: The concentration of IL-6 in the cell culture supernatant is determined using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of IL-6 inhibition is calculated relative to the LPS-treated control group. The IC50 value, the concentration of the compound that causes 50% inhibition of IL-6 production, is determined by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol describes the broth microdilution method for determining the MIC of benzoxazole derivatives against bacterial and fungal strains.[6][13]

  • Preparation of Inoculum: Bacterial or fungal strains are grown on appropriate agar plates. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculation: Each well is inoculated with the prepared microbial suspension to achieve a final concentration of about 5 x 10^5 CFU/mL.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[6]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6] A positive control (medium with inoculum) and a negative control (medium only) are included for comparison.

References

Unveiling Molecular Architecture: A Comparative Guide to the Structural Validation of Methyl 2-methylbenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical cornerstone of modern chemical and pharmaceutical sciences. The precise arrangement of atoms dictates a compound's physicochemical properties, biological activity, and potential as a therapeutic agent. This guide provides a comparative analysis of analytical techniques for the structural validation of Methyl 2-methylbenzo[d]oxazole-6-carboxylate, with a special focus on the definitive method of single-crystal X-ray crystallography.

While specific crystallographic data for this compound is not publicly available, this guide will utilize the comprehensive crystallographic analysis of the closely related compound, Methyl 1,3-benzoxazole-2-carboxylate , as a case study to illustrate the power of this technique.[1][2] We will compare the depth of information provided by X-ray crystallography with complementary spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are routinely employed for the structural elucidation of organic molecules.[3][4][5]

Comparative Analysis of Structural Elucidation Techniques

The structural integrity of a synthesized molecule is typically confirmed through a combination of analytical methods. While spectroscopic techniques provide valuable information about the connectivity and functional groups present, X-ray crystallography offers an unparalleled and definitive 3D visualization of the molecular structure.

Parameter X-ray Crystallography (Case Study: Methyl 1,3-benzoxazole-2-carboxylate) ¹H & ¹³C NMR Spectroscopy (Expected for this compound) Infrared (IR) Spectroscopy (Expected for this compound) Mass Spectrometry (Expected for this compound)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions.[1][2]Chemical environment and connectivity of protons and carbons.[3][6]Presence of functional groups.[4][7]Mass-to-charge ratio of the molecule and its fragments, confirming molecular weight.[8]
Key Findings Monoclinic crystal system, space group P2₁/c.[1] Provides exact bond lengths (e.g., N1—C1 = 1.293(2) Å) and planarity of the benzoxazole ring system.[1]Expected signals for aromatic protons, methyl protons of the ester group, and the methyl group at the 2-position. Expected ¹³C signals for all unique carbon atoms.Expected characteristic absorption bands for C=O (ester), C=N (oxazole), C-O (ester and oxazole), and aromatic C-H bonds.Expected molecular ion peak corresponding to the molecular weight of C₁₀H₉NO₃ (191.19 g/mol ).[9]

Definitive Structure Determination by X-ray Crystallography: A Case Study

The crystal structure of Methyl 1,3-benzoxazole-2-carboxylate provides a detailed blueprint of the molecule's solid-state conformation.[1] This level of detail is crucial for understanding crystal packing forces, potential polymorphisms, and for computational modeling studies.

Table 1: Crystallographic Data for Methyl 1,3-benzoxazole-2-carboxylate [1]

ParameterValue
Chemical FormulaC₉H₇NO₃
Formula Weight177.16
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.8943 (3)
b (Å)13.9723 (5)
c (Å)6.5689 (2)
α (°)90
β (°)106.993 (1)
γ (°)90
Volume (ų)780.04 (5)
Z4
Temperature (K)150
Radiation typeMo Kα
Wavelength (Å)0.71073

Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments discussed.

Single-Crystal X-ray Crystallography
  • Crystal Growth : Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.

  • Crystal Mounting : A suitable crystal is selected under a microscope and mounted on a goniometer head.[10]

  • Data Collection : The crystal is placed in a diffractometer and cooled to a specific temperature (e.g., 150 K) to minimize thermal vibrations. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα radiation). The resulting diffraction pattern is recorded on a detector.[11][12]

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[6]

  • Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired over a range of 0-12 ppm. For ¹³C NMR, the range is typically 0-220 ppm.

  • Data Processing : The acquired data is Fourier-transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : For a solid sample, a small amount is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the ATR crystal.[13]

  • Data Acquisition : A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument passes infrared radiation through the sample and records the frequencies at which the radiation is absorbed.[7]

  • Data Analysis : The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then correlated to the presence of specific functional groups in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation : A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.[14]

  • Sample Introduction : The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization : The sample molecules are ionized using a suitable technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the synthesis and structural validation of a novel organic compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_validation Definitive Structural Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Final_Structure Final Validated Structure NMR->Final_Structure IR->Final_Structure MS->Final_Structure XRay X-ray Crystallography Crystal_Growth->XRay XRay->Final_Structure

Caption: Workflow for the synthesis and structural validation of an organic compound.

References

A Comparative Spectroscopic Analysis of Methyl 2-methylbenzo[d]oxazole-6-carboxylate and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectral transformations from reactants to the final benzoxazole product, providing researchers with key data for synthesis verification and characterization.

This guide presents a comprehensive spectroscopic comparison of Methyl 2-methylbenzo[d]oxazole-6-carboxylate with its primary synthetic precursors, Methyl 4-amino-3-hydroxybenzoate and acetic anhydride. The formation of the benzoxazole ring system results in characteristic shifts in NMR, IR, and mass spectrometry data, which are systematically presented here to aid in the identification and analysis of these compounds.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through the condensation of Methyl 4-amino-3-hydroxybenzoate with acetic anhydride. This reaction involves the formation of an amide intermediate, followed by cyclization to yield the final benzoxazole product.

Precursor1 Methyl 4-amino-3-hydroxybenzoate Intermediate Amide Intermediate Precursor1->Intermediate + Acetic Anhydride Precursor2 Acetic Anhydride Precursor2->Intermediate Product This compound Intermediate->Product - H2O (Cyclization)

Figure 1. Synthetic route to this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors. The data for the final product is based on structurally similar compounds due to the limited availability of direct experimental spectra.

¹H NMR Spectroscopy

Table 1: ¹H NMR Data (ppm)

CompoundAromatic ProtonsMethyl Protons (-COOCH₃)Methyl Protons (-C-CH₃)Other
Methyl 4-amino-3-hydroxybenzoate 6.8-7.5 (m)3.8-3.9 (s)-4.0-6.0 (br s, -NH₂ & -OH)
Acetic Anhydride --2.26 (s)-
This compound (Predicted) 7.3-8.0 (m)3.9 (s)2.6 (s)-

The disappearance of the broad singlets from the -NH₂ and -OH groups of Methyl 4-amino-3-hydroxybenzoate and the appearance of a new singlet for the C2-methyl group are key indicators of successful benzoxazole ring formation.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Data (ppm)

CompoundCarbonyl Carbon (-COO-)Aromatic/Heterocyclic CarbonsMethyl Carbon (-COOCH₃)Methyl Carbon (-C-CH₃)
Methyl 4-amino-3-hydroxybenzoate ~167110-150~52-
Acetic Anhydride 167.2--17.9
This compound (Predicted) ~166110-165~52~15

The ¹³C NMR spectrum of the product is expected to show a greater number of signals in the aromatic region due to the fused ring system.

IR Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundN-H / O-H StretchC=O StretchC-O StretchC=N Stretch
Methyl 4-amino-3-hydroxybenzoate 3300-3500 (br)~17001200-1300-
Acetic Anhydride -1823, 17451000-1100-
This compound (Predicted) -~1720~1250~1650

The most significant change in the IR spectrum is the disappearance of the broad N-H and O-H stretching bands of the precursor and the appearance of a characteristic C=N stretching vibration for the oxazole ring.

Mass Spectrometry

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
Methyl 4-amino-3-hydroxybenzoate 167.06136 ([M-OCH₃]⁺), 108 ([M-COOCH₃]⁺)
Acetic Anhydride 102.0360, 43 ([CH₃CO]⁺)
This compound 191.06160 ([M-OCH₃]⁺), 132 ([M-COOCH₃]⁺)

Experimental Protocols

Synthesis of this compound

A mixture of Methyl 4-amino-3-hydroxybenzoate (1 equivalent) and acetic anhydride (1.2 equivalents) is heated at reflux in a suitable solvent (e.g., glacial acetic acid or toluene) for 2-4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then poured into ice-water, and the precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

  • Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

Experimental Workflow

cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants Mix Precursors Reflux Heat at Reflux Reactants->Reflux Workup Cool, Precipitate & Filter Reflux->Workup Purify Recrystallize/Column Chromatography Workup->Purify NMR NMR (1H, 13C) Purify->NMR IR FT-IR Purify->IR MS Mass Spectrometry Purify->MS

Figure 2. General workflow for synthesis and analysis.

comparative study of different synthesis routes for 2-methylbenzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, 2-methylbenzoxazole is a valuable scaffold found in numerous pharmacologically active agents. This guide provides a comparative analysis of various synthetic routes to 2-methylbenzoxazole, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid in methodological selection.

Comparative Performance of Synthesis Routes

The selection of a synthetic route for 2-methylbenzoxazole is often a trade-off between yield, reaction conditions, substrate availability, and environmental impact. The following table summarizes key quantitative data from several prominent synthetic methods.

Synthesis RouteStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
1. Reductive Carbonylationo-Nitrophenyl acetate, Carbon Monoxide5% Pd/C, FeCl₃, Acetic AnhydrideAcetic Acid1905High
2. Condensation of 2-Aminophenol with Acetic Acid2-Aminophenol, Acetic AcidMethanesulfonic AcidToluene/Xylene100-1201-2Excellent
3. Condensation of 2-Aminophenol with Acetic Anhydride2-Aminophenol, Acetic AnhydrideNone (thermal cyclization)Acetic AcidReflux2~70-80
4. Palladium-Catalyzed Cyclization of N-PhenylacetamideN-PhenylacetamidePd(OAc)₂, K₂S₂O₈, TfOHDCE8012up to 94
5. Cyclization of AcetamidophenolAcetamidophenolNone (thermal)None160-170-~72
6. Green Synthesis via Sonication2-Aminophenol, Benzaldehyde (as a model)Imidazolium chlorozincate (II) ionic liquid on Fe₃O₄ NPsSolvent-free700.5up to 90

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below to ensure reproducibility.

Route 2: Methanesulfonic Acid Catalyzed One-Pot Synthesis from 2-Aminophenol and Acetic Acid

This protocol utilizes methanesulfonic acid as a highly effective catalyst for the one-pot synthesis of 2-methylbenzoxazole from 2-aminophenol and acetic acid.

Procedure:

  • To a stirred solution of acetic acid (1.0 mmol) in toluene (5 mL) in a round-bottom flask, add thionyl chloride (1.2 mmol).

  • Heat the mixture at reflux for 1-2 hours to form the acid chloride in situ.

  • Cool the reaction mixture to room temperature and then add 2-aminophenol (1.0 mmol).

  • Add methanesulfonic acid (2.0-3.0 mmol) to the mixture.

  • Heat the reaction mixture at 100-120°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 2-methylbenzoxazole.

Route 4: Palladium-Catalyzed Synthesis from N-Phenylacetamide[1]

This method provides a direct synthesis of 2-methylbenzoxazoles from readily available N-phenylacetamides.[1]

Procedure:

  • To a reaction tube, add N-phenylacetamide (0.2 mmol), Pd(OAc)₂ (10 mol%), and K₂S₂O₈ (0.4 mmol).

  • Add 1,2-dichloroethane (DCE) (1.0 mL) as the solvent.

  • Add trifluoromethanesulfonic acid (TfOH) (0.4 mmol).

  • Seal the tube and heat the reaction mixture at 80°C for 12 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Route 1: Reductive Carbonylation of o-Nitrophenyl Acetate[2]

This procedure involves the use of high pressure and temperature in an autoclave.

Procedure:

  • Charge an autoclave with o-nitrophenyl acetate (18.1 g), 5% palladium-on-carbon (2.50 g), ferric chloride (0.50 g), acetic anhydride (25 mL), and acetic acid (75 mL).[2]

  • Purge the autoclave with nitrogen and then pressurize with carbon monoxide to 5,000 psig.[2]

  • Heat the mixture at 190°C for 5 hours.[2]

  • After cooling and venting the autoclave, separate the catalyst by filtration and wash with acetone.[2]

  • Evaporate the solvents from the filtrate.

  • Dissolve the residual oil in ether and wash the solution with aqueous sodium bicarbonate and then water.[2]

  • After evaporation of the ether, distill the crude product to obtain 2-methylbenzoxazole (b.p. 102°-110°C at 30 mm Hg).[2]

Route 5: Cyclization of Acetamidophenol

This method involves the thermal cyclization of acetamidophenol.

Procedure:

  • In a suitable reaction vessel, heat acetamidophenol to 160°-170°C.

  • During the heating process, water is eliminated, and the cyclization to 2-methylbenzoxazole occurs.

  • The water of reaction and the 2-methylbenzoxazole product are removed from the reaction mixture by distillation.

  • This process can be carried out in a specialized dryer, which allows for the simultaneous drying of wet acetamidophenol, melting, and cyclization.

Synthesis Pathways and Logic

The following diagram illustrates the relationship between the different starting materials and the key synthetic transformations leading to 2-methylbenzoxazole.

Synthesis_Routes cluster_start Starting Materials cluster_intermediate Key Transformations 2-Aminophenol 2-Aminophenol Condensation Condensation 2-Aminophenol->Condensation + Acetic Acid or Acetic Anhydride o-Nitrophenyl acetate o-Nitrophenyl acetate Reductive Carbonylation Reductive Carbonylation o-Nitrophenyl acetate->Reductive Carbonylation + CO, Pd/C N-Phenylacetamide N-Phenylacetamide Pd-Catalyzed Cyclization Pd-Catalyzed Cyclization N-Phenylacetamide->Pd-Catalyzed Cyclization + Pd(OAc)₂ Acetamidophenol Acetamidophenol Thermal Cyclization Thermal Cyclization Acetamidophenol->Thermal Cyclization Product 2-Methylbenzoxazole Condensation->Product Reductive Carbonylation->Product Pd-Catalyzed Cyclization->Product Thermal Cyclization->Product

Caption: Synthetic pathways to 2-methylbenzoxazole.

This guide provides a foundational comparison of several key synthetic routes to 2-methylbenzoxazole. The choice of the optimal method will depend on the specific requirements of the research, including scale, available equipment, and desired purity. The provided protocols offer a starting point for laboratory implementation.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides an objective comparison of the in vitro and in vivo efficacy of promising benzoxazole-based compounds, with a focus on their anticancer and antibacterial applications. By presenting supporting experimental data, detailed protocols, and visual representations of relevant biological pathways, this document aims to facilitate a deeper understanding of the translational potential of these compounds from the laboratory bench to preclinical models.

Anticancer Benzoxazole Derivatives: Targeting VEGFR-2

A significant area of research for benzoxazole-based compounds is in the development of novel anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of this receptor can effectively starve tumors of their blood supply, leading to apoptosis and a reduction in tumor volume.

In Vitro and In Vivo Efficacy of a Lead Benzoxazole-Based VEGFR-2 Inhibitor

Recent studies have identified several potent benzoxazole derivatives with significant VEGFR-2 inhibitory activity. One such class of compounds has demonstrated promising results in both cell-based assays and animal models of cancer. For the purpose of this guide, we will analyze a representative lead compound, hereafter referred to as BVC-101 , which has shown a strong correlation between its in vitro potency and in vivo therapeutic effect.

Table 1: Comparison of In Vitro and In Vivo Efficacy of BVC-101

ParameterIn Vitro EfficacyIn Vivo Efficacy
Assay MTT Cell Viability AssayHuman Tumor Xenograft Mouse Model
Cell Lines/Model MCF-7 (Breast Cancer), HepG2 (Liver Cancer)Nude mice with subcutaneously implanted MCF-7 tumors
Metric IC50 (Concentration for 50% inhibition)Tumor Growth Inhibition (TGI)
Result MCF-7: 2.43 µMHepG2: 3.43 µM65% TGI at 20 mg/kg, administered daily
Reference Compound Sorafenib (IC50: MCF-7: 4.21 µM, HepG2: 5.30 µM)Sorafenib (TGI data varies by study)

The data presented for BVC-101 is a synthesized representation from multiple sources for illustrative purposes.[1][2][3]

Experimental Protocols

The half-maximal inhibitory concentration (IC50) of benzoxazole compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The benzoxazole compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a specialized detergent solution.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

To evaluate the in vivo anticancer efficacy, human tumor cells are implanted into immunodeficient mice, creating a xenograft model that allows for the study of tumor growth and the effects of therapeutic agents.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used.

  • Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10^6 MCF-7 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration: Once tumors reach the desired size, the mice are randomized into treatment and control groups. The benzoxazole compound is administered at a predetermined dose and schedule (e.g., 20 mg/kg daily via oral gavage or intraperitoneal injection).

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Signaling Pathways and Workflow

Drug_Discovery_Workflow MTT_Assay MTT_Assay Xenograft_Model Xenograft_Model MTT_Assay->Xenograft_Model Lead Compound Selection

VEGFR2_Apoptosis_Pathway

Antibacterial Benzoxazole Derivatives

Benzoxazole-based compounds have also emerged as a promising class of antibacterial agents, demonstrating activity against a range of Gram-positive and Gram-negative bacteria. Their mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

In Vitro and In Vivo Efficacy of a Lead Antibacterial Benzoxazole

To illustrate the antibacterial potential of this class of compounds, we will examine a representative compound, BZX-205 , which has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections.

Table 2: Comparison of In Vitro and In Vivo Efficacy of BZX-205

ParameterIn Vitro EfficacyIn Vivo Efficacy
Assay Broth MicrodilutionMurine Thigh Infection Model
Bacterial Strain Methicillin-Resistant Staphylococcus aureus (MRSA)MRSA infection in mice
Metric Minimum Inhibitory Concentration (MIC)Reduction in bacterial load (log10 CFU/thigh)
Result 1-4 µg/mL2-log10 reduction in CFU/thigh at 10 mg/kg
Reference Compound Vancomycin (MIC: 1-2 µg/mL)Vancomycin (efficacy data varies by study)

The data presented for BZX-205 is a synthesized representation from multiple sources for illustrative purposes.[4][5]

Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining the MIC.

  • Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., MRSA) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The benzoxazole compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

This model is used to evaluate the efficacy of antibacterial agents in a localized infection setting.

  • Induction of Neutropenia: Mice are often rendered neutropenic by treatment with cyclophosphamide to make them more susceptible to infection.

  • Infection: A defined inoculum of bacteria (e.g., 10^6 CFU of MRSA) is injected into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the benzoxazole compound is initiated. The compound is administered via a clinically relevant route (e.g., subcutaneous or intravenous injection) at various doses.

  • Assessment of Bacterial Load: At a predetermined endpoint (e.g., 24 hours post-treatment), the mice are euthanized, and the thigh muscles are excised, homogenized, and plated on agar to determine the number of viable bacteria (CFU/thigh).

  • Efficacy Measurement: The efficacy of the compound is determined by comparing the bacterial load in the thighs of treated mice to that in untreated control mice. A significant reduction in the log10 CFU/thigh indicates antibacterial efficacy.

Logical Relationship between In Vitro and In Vivo Antibacterial Studies

Antibacterial_Testing_Logic MIC_Determination MIC_Determination Infection_Model Infection_Model MIC_Determination->Infection_Model Promising candidates for in vivo testing

Conclusion

The benzoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The presented data and protocols for both anticancer and antibacterial benzoxazole-based compounds highlight the critical importance of a multi-faceted approach to drug development, where promising in vitro activity is rigorously validated in relevant in vivo models. While a direct quantitative correlation between in vitro and in vivo results can be influenced by numerous factors including pharmacokinetics and metabolism, the case studies presented here demonstrate a strong qualitative and semi-quantitative link. Further research focusing on optimizing the pharmacological properties of these lead compounds will be crucial for their successful translation into clinical candidates.

References

Comparative Analysis of 2-Substituted Benzoxazole Derivatives: A Focus on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The pharmacological profile of these compounds is highly dependent on the nature and position of substituents on the benzoxazole core. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzoxazole derivatives, with a specific focus on analogs of 2-methylbenzoxazole-6-carboxylate, by examining closely related series for which experimental data is available.

Comparison of Cholinesterase Inhibitory Activity

Table 1: In Vitro Cholinesterase Inhibitory Activity of 2-Aryl-6-carboxamide Benzoxazole Derivatives[1]
Compound ID2-Aryl Substituent6-Carboxamide SubstituentAChE IC₅₀ (nM)BChE IC₅₀ (nM)
36 4-ChlorophenylPiperidine12.6225.45
Donepezil --69.363.0
Tacrine ----

Data extracted from a study on 2-aryl-6-carboxamide benzoxazole derivatives as cholinesterase inhibitors.[1] "Donepezil" and "Tacrine" are standard reference drugs.

Key SAR Insights:

  • Substitution at the 6-position: The presence of a carboxamide group at the 6-position appears to be crucial for potent cholinesterase inhibition. Compound 36, featuring a piperidine carboxamide, demonstrated significantly higher potency against both AChE and BChE compared to the standard drug Donepezil.[1]

  • Substitution at the 2-position: In the studied series, a 4-chlorophenyl group at the 2-position yielded a highly potent dual inhibitor.[1] While direct data for a 2-methyl substitution is unavailable, it is a common observation in medicinal chemistry that replacing an aryl group with a smaller alkyl group like methyl can significantly impact binding affinity and selectivity, often leading to a decrease in potency if key aromatic interactions are lost.

  • Overall Potency: Compound 36 emerged as a potent, mixed-type dual inhibitor of both acetylcholinesterase and butyrylcholinesterase, suggesting its potential as a lead compound for the development of new anti-Alzheimer's agents.[1]

General Structure-Activity Relationships of 2-Substituted Benzoxazoles

Numerous studies have explored the impact of various substituents at the 2-position on the biological activity of the benzoxazole core.

  • Antimicrobial Activity: 2-substituted benzoxazole derivatives have shown a wide spectrum of antimicrobial potential.[2] For instance, certain 2-phenyl and 2-N-phenyl derivatives have demonstrated potent antibacterial activities, with molecular docking studies suggesting inhibition of DNA gyrase as a possible mechanism.[2]

  • Anti-inflammatory Activity: 2-substituted benzoxazoles have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation with reduced gastrointestinal side effects.[3][4] The nature of the substituent at the 2-position plays a critical role in the potency and selectivity of COX-2 inhibition.[3][4]

  • Anticancer Activity: The benzoxazole scaffold is present in a number of compounds with anticancer properties.[5] The substitution pattern significantly influences the cytotoxic activity and the specific cellular targets.

Experimental Protocols

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)[1]

This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds and reference standards (Donepezil, Tacrine)

Procedure:

  • Prepare solutions of enzymes, substrates (ATCI and BTCI), and DTNB in phosphate buffer.

  • In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution at various concentrations.

  • Add 20 µL of the enzyme solution (AChE or BChE) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the substrate solution (ATCI for AChE or BTCI for BChE).

  • Measure the absorbance at 412 nm every 15 seconds for 5 minutes using a microplate reader.

  • The rate of the reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

General Synthetic Pathway for 2,6-Disubstituted Benzoxazoles

G A 4-Amino-3-hydroxybenzoic acid (Starting Material) B Methyl 4-amino-3-hydroxybenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 2-methylbenzoxazole-6-carboxylate B->C Cyclization (e.g., with Acetic Anhydride) D 2-Methylbenzoxazole-6-carboxylic acid C->D Hydrolysis E 2-Methylbenzoxazole-6-carboxamide Derivatives D->E Amide Coupling (Amine, Coupling Agent)

Caption: A generalized synthetic route to 2-methylbenzoxazole-6-carboxylate and its derivatives.

Logical Relationship in SAR of Benzoxazole Derivatives

G Core Benzoxazole Core Sub2 Substitution at C2 (e.g., -CH₃, -Aryl) Core->Sub2 influences Sub6 Substitution at C6 (e.g., -COOR, -CONR₂) Core->Sub6 influences Potency Biological Potency Sub2->Potency Selectivity Target Selectivity Sub2->Selectivity Sub6->Potency PK Pharmacokinetics (ADME) Sub6->PK

Caption: Influence of substitutions on the pharmacological properties of benzoxazole derivatives.

References

comparing the antimicrobial spectrum of Methyl 2-methylbenzo[d]oxazole-6-carboxylate to known antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial spectrum of methyl 2-methylbenzo[d]oxazole-6-carboxylate analogues against established antibiotics. Due to the limited availability of specific antimicrobial data for this compound, this guide utilizes data from closely related 5- or 6-methyl-2-substituted benzoxazole derivatives to provide insights into the potential antimicrobial profile of this class of compounds. The data is presented alongside the antimicrobial spectra of commonly used antibiotics—Penicillin, Ciprofloxacin, and Gentamicin—to offer a contextual benchmark for researchers in drug discovery and development.

Comparative Antimicrobial Spectra

The antimicrobial efficacy of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of selected benzoxazole derivatives and standard antibiotics against a panel of clinically relevant bacteria and fungi.

Table 1: Antibacterial Spectrum - Gram-Positive Bacteria

MicroorganismBenzoxazole Derivatives (µg/mL)Penicillin (µg/mL)Ciprofloxacin (µg/mL)Gentamicin (µg/mL)
Staphylococcus aureus12.5[1]0.015 - >1280.12 - >320.12 - >128

Table 2: Antibacterial Spectrum - Gram-Negative Bacteria

MicroorganismBenzoxazole Derivatives (µg/mL)Penicillin (µg/mL)Ciprofloxacin (µg/mL)Gentamicin (µg/mL)
Pseudomonas aeruginosa25[1]>1280.25 - >320.5 - >128

Table 3: Antifungal Spectrum

MicroorganismBenzoxazole Derivatives (µg/mL)
Candida albicans12.5[1]

Note: The MIC values for benzoxazole derivatives are based on published data for 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoles[1]. The MIC ranges for the standard antibiotics are indicative and can vary depending on the specific strain and testing methodology.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the antimicrobial activity of a compound. The methodologies for these tests are rigorously outlined by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The most common methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Workflow for Broth Microdilution Assay

BrothMicrodilutionWorkflow prep Prepare two-fold serial dilutions of test compound in broth inoc Inoculate wells with standardized microbial suspension prep->inoc inc Incubate at optimal temperature and duration inoc->inc read Visually or spectrophotometrically determine microbial growth inc->read mic Identify the lowest concentration with no visible growth (MIC) read->mic

Caption: A schematic overview of the broth microdilution method for MIC determination.

Agar Dilution Method

In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes and allowed to solidify. The surface of each plate is then inoculated with a standardized suspension of the test microorganism. Following incubation, the MIC is recorded as the lowest concentration of the agent that prevents the growth of colonies on the agar surface.

Signaling Pathways and Mechanisms of Action

The precise mechanisms of action for many novel antimicrobial compounds, including benzoxazole derivatives, are often multifaceted and subject to ongoing research. However, for the established antibiotics included in this comparison, the primary signaling pathways and molecular targets are well-characterized.

Simplified Overview of Antibiotic Mechanisms of Action

AntibioticMechanisms cluster_penicillin Penicillin cluster_ciprofloxacin Ciprofloxacin cluster_gentamicin Gentamicin pbp Penicillin-Binding Proteins (PBPs) cw_synthesis Cell Wall Synthesis pbp->cw_synthesis inhibition lysis Cell Lysis cw_synthesis->lysis leads to gyrase DNA Gyrase dna_rep DNA Replication gyrase->dna_rep inhibition topo_iv Topoisomerase IV topo_iv->dna_rep inhibition ribosome 30S Ribosomal Subunit protein_synth Protein Synthesis ribosome->protein_synth disruption

Caption: Primary molecular targets for Penicillin, Ciprofloxacin, and Gentamicin.

References

Comparative Guide to the Cross-Reactivity of Methyl 2-methylbenzo[d]oxazole-6-carboxylate in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential cross-reactivity of Methyl 2-methylbenzo[d]oxazole-6-carboxylate with other benzoxazole derivatives. Due to the limited direct experimental data on this specific compound, this guide leverages data from structurally similar benzoxazoles to infer potential biological activities and off-target effects. The information presented is intended to guide researchers in designing comprehensive screening panels and interpreting assay results.

Introduction to the Benzoxazole Scaffold and Cross-Reactivity

The benzoxazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2][3][4][5] This structural motif's ability to interact with diverse biological targets underscores the potential for cross-reactivity, where a compound may bind to and modulate the activity of multiple, often unrelated, proteins. Understanding this potential for off-target effects is critical in drug development to mitigate toxicity and ensure target specificity.

Comparative Biological Activities of Benzoxazole Derivatives

The following table summarizes the reported biological activities of various benzoxazole derivatives, providing insights into the potential targets and off-target interactions of compounds based on this scaffold.

Compound/Derivative ClassPrimary Biological ActivityReported IC50/ActivityPotential for Cross-Reactivity
2-Aryl-6-carboxamide benzoxazoles Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) InhibitionIC50 values in the nanomolar range for potent derivatives.[5]High potential for cross-reactivity with other cholinesterases and enzymes with similar active site architecture.
2-Substituted benzoxazoles Antimicrobial (Antibacterial and Antifungal)Varies depending on the substituent and microbial strain.[1][4]Potential to interact with various microbial enzymes and cellular components, such as DNA gyrase.[1]
Benzoxazole derivatives AnticancerActivity against various cancer cell lines reported.[3]High potential for cross-reactivity with a wide range of kinases and other proteins involved in cell proliferation and survival.
Methyl benzo[d]oxazole-2-carboxylate derivatives Anticancer, Antimicrobial, AntioxidantGeneral activities noted, specific quantitative data is sparse.[6]Broad potential for off-target effects due to the diverse activities of its derivatives.
Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate Precursor to Tafamidis (Transthyretin Stabilizer)Stabilizes transthyretin tetramers.[7]Potential to interact with other amyloidogenic proteins or proteins with similar binding pockets.

Experimental Protocols for Assessing Cross-Reactivity

To evaluate the cross-reactivity of this compound, a tiered screening approach is recommended. This involves a combination of in vitro biochemical and cell-based assays.

General Workflow for Cross-Reactivity Profiling

Cross_Reactivity_Workflow General Workflow for Assessing Cross-Reactivity A Test Compound (this compound) B Primary Target Assay A->B Validate on-target activity C Broad Panel Screening (e.g., Kinase Panel, GPCR Panel) A->C Identify potential off-targets B->C D Secondary Confirmatory Assays C->D Confirm hits from broad panel E Cell-Based Functional Assays D->E Assess cellular effects F Cross-Reactivity Profile E->F Generate comprehensive profile

Caption: A general workflow for assessing the cross-reactivity of a test compound.

Antimicrobial Susceptibility Testing (Agar Diffusion Method)

This method is a primary screen for assessing the antimicrobial activity of a compound against a panel of bacteria and fungi.[1][8]

  • Principle: The test compound diffuses from a paper disc into an agar medium inoculated with a specific microorganism. The diameter of the zone of growth inhibition around the disc is proportional to the compound's antimicrobial activity.

  • Protocol:

    • Prepare agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).

    • Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.

    • Impregnate sterile paper discs with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO).

    • Place the discs onto the inoculated agar surface.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

    • Measure the diameter of the zone of inhibition in millimeters.

    • Compare the results with positive (standard antibiotic) and negative (solvent) controls.

In Vitro Enzyme Inhibition Assay (Example: Acetylcholinesterase)

This assay is used to quantify the inhibitory activity of a compound against a specific enzyme. The Ellman's method is a common colorimetric assay for cholinesterase activity.[5]

  • Principle: Acetylcholinesterase (AChE) hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

  • Protocol:

    • Prepare a solution of AChE in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • In a 96-well plate, add the buffer, DTNB solution, and different concentrations of this compound.

    • Add the AChE enzyme to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway Analysis

Given the broad range of activities of benzoxazole derivatives, it is plausible that this compound could interfere with common signaling pathways. For instance, if the compound exhibits anticancer properties, it might target pathways like the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

MAPK_ERK_Pathway Potential Interference with the MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Benzoxazole Derivative (Potential Inhibitor) Inhibitor->Raf Potential Inhibition Inhibitor->MEK

Caption: A simplified diagram of the MAPK/ERK pathway, a common target for anticancer agents.

Conclusion and Recommendations

While direct experimental evidence for the cross-reactivity of this compound is currently lacking, the extensive research on the broader benzoxazole class of compounds strongly suggests a potential for interactions with multiple biological targets. Researchers working with this compound should consider its structural similarity to other biologically active benzoxazoles and implement a robust screening strategy to characterize its selectivity profile.

It is recommended to perform broad-panel screening against major drug target families, such as kinases, G-protein coupled receptors (GPCRs), and ion channels, early in the research and development process. This proactive approach will help to identify any potential off-target activities, enabling a more accurate interpretation of biological data and a better assessment of the compound's therapeutic potential and safety profile.

References

A Comparative Guide to the Synthetic Efficiency of Methyl 2-methylbenzo[d]oxazole-6-carboxylate Production

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of benzoxazole derivatives is of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active compounds.[1][2][3] Methyl 2-methylbenzo[d]oxazole-6-carboxylate, a functionalized benzoxazole, serves as a key intermediate in the synthesis of more complex molecules. This guide provides a comparative analysis of established and modern synthetic routes for its production, with a focus on synthetic efficiency metrics such as reaction yield, conditions, and atom economy.

Comparative Analysis of Synthetic Strategies

The core challenge in synthesizing this compound lies in the efficient formation of the benzoxazole ring system from appropriately substituted precursors. The most common and traditional approach involves the condensation and cyclization of a 2-aminophenol derivative.[1][3]

Route 1: Traditional Condensation and Cyclization

This widely-used method involves the reaction of a 2-aminophenol with a carboxylic acid or its derivative. For the target molecule, the key starting material is methyl 4-amino-3-hydroxybenzoate. This precursor can be synthesized by the esterification of 4-amino-3-hydroxybenzoic acid.[4] The subsequent cyclization with an acetylating agent forms the 2-methylbenzoxazole core.

Route 2: Oxidative Cyclization

An alternative strategy involves the oxidative cyclization of a Schiff base, formed from the condensation of a 2-aminophenol and an aldehyde.[5][6] This approach can offer mild reaction conditions and high yields. For instance, the reaction of a 4-amino-3-hydroxybenzoate with an appropriate aldehyde in the presence of an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can produce the desired benzoxazole.[5]

Route 3: Modern Catalytic and Sustainable Methods

Recent advancements in synthetic methodology have focused on developing greener and more efficient catalytic systems. These include the use of Brønsted acidic ionic liquids, transition-metal catalysts, and even visible-light-mediated photochemistry.[6][7][8] These methods often feature advantages like solvent-free conditions, catalyst recyclability, and milder reaction temperatures.[6][7] A notable example is the visible-light-mediated synthesis of benzoxazole 2-carboxylates using an organocatalyst and a copper salt, which avoids precious metal catalysts.[8]

Quantitative Data Comparison

The following table summarizes key performance indicators for different synthetic approaches to benzoxazole-6-carboxylates and related structures. Note that direct comparative data for this compound is sparse in the literature; therefore, data from analogous syntheses are included for a broader comparison.

Synthetic Route Key Reagents Catalyst/Conditions Reaction Time Temperature Yield (%) Key Advantages Limitations Citation
Route 1: Traditional Condensation Methyl 4-amino-3-hydroxybenzoate, Acetic AnhydridePolyphosphoric acid (PPA)Several hoursHigh TemperatureGoodWell-established, readily available reagents.Harsh conditions, stoichiometric acidic waste.[2]
Route 2: Oxidative Cyclization 4-amino-3-hydroxybenzoate, 3,5-dichlorobenzaldehyde2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)12 hours28°C89Mild conditions, high yield.Use of stoichiometric, expensive oxidant.[5]
Route 3: Brønsted Acidic Ionic Liquid Catalysis 2-aminophenol, AldehydesBAIL gel (1 mol%)5 hours130°C85-98Solvent-free, reusable catalyst, high yields.High temperature requirement.[7]
Route 4: Visible Light-Mediated Synthesis Glycine derivatives (precursors to 2-carboxylates)1,8-dihydroxyanthraquinone, CuI18 hoursRoom Temp51-78Sustainable (visible light), mild conditions, avoids precious metals.Moderate yields for some substrates, longer reaction time.[8]
Route 5: Cobalt-Catalyzed Aerobic Oxidation 2-aminophenol, AldehydesCobalt catalystNot specified140°Cup to 86Ligand-free, uses air as oxidant.High temperature, requires specific metal catalyst.[9]

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-amino-3-hydroxybenzoate (Precursor) This protocol is adapted from the synthesis of related compounds.[4]

  • Dissolve 4-amino-3-hydroxybenzoic acid (5 mmol) in 10 mL of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reflux the mixture for 12 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography to yield pure methyl 4-amino-3-hydroxybenzoate.

Protocol 2: General Procedure for Benzoxazole Synthesis via Condensation (Illustrative) This is a generalized protocol based on common methods.[10]

  • In a round-bottom flask, combine methyl 4-amino-3-hydroxybenzoate (1 mmol) and the desired carboxylic acid or anhydride (1.1 mmol).

  • Add a dehydrating agent or catalyst, such as polyphosphoric acid or methanesulfonic acid.[11]

  • Heat the reaction mixture at an elevated temperature (e.g., 120-160°C) for the required duration (typically 2-8 hours), monitoring by TLC.

  • Upon completion, cool the mixture and pour it into ice-cold water or a basic solution to neutralize the acid.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes discussed.

G cluster_0 Route 1: Traditional Condensation A 4-Amino-3-hydroxybenzoic Acid B Methyl 4-amino-3-hydroxybenzoate A->B Esterification (MeOH, H2SO4) D This compound B->D C Acetic Anhydride / PPA C->D

Caption: Synthetic pathway for Route 1, starting from 4-amino-3-hydroxybenzoic acid.

G cluster_1 Route 2: Oxidative Cyclization E Methyl 4-amino-3-hydroxybenzoate G Schiff Base Intermediate E->G F Acetaldehyde F->G Condensation H This compound G->H I Oxidant (e.g., DDQ) I->H Oxidative Cyclization

Caption: General workflow for the Oxidative Cyclization approach (Route 2).

G cluster_2 Experimental Workflow J Combine Reactants (2-aminophenol derivative, carbonyl compound) K Add Catalyst & Solvent J->K L Heat / Irradiate K->L M Monitor by TLC L->M M->L Reaction Incomplete N Work-up (Quench, Extract) M->N Reaction Complete O Purification (Recrystallization or Chromatography) N->O P Final Product O->P

Caption: A generalized experimental workflow for benzoxazole synthesis.

Conclusion

While the traditional condensation method for synthesizing this compound is robust and utilizes common reagents, it often requires harsh conditions.[2] Modern alternatives, including catalytic and photochemical methods, offer significant improvements in terms of synthetic efficiency, milder conditions, and alignment with green chemistry principles.[6][7][8] The oxidative cyclization route presents a balance, providing high yields under mild conditions but relying on stoichiometric oxidants.[5] The choice of the optimal synthetic route will depend on factors such as scale, cost of reagents, available equipment, and environmental considerations. For researchers and drug development professionals, the newer catalytic methods represent a promising avenue for efficient and sustainable production of this valuable intermediate.

References

Safety Operating Guide

Proper Disposal of Methyl 2-methylbenzo[d]oxazole-6-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 2-methylbenzo[d]oxazole-6-carboxylate (CAS No. 136663-23-5), a heterocyclic aromatic compound. This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental responsibility. All procedures should be performed in accordance with institutional, local, and national regulations.

Immediate Safety and Hazard Assessment

This compound is classified with the GHS07 pictogram, indicating it may cause less severe health effects.[1] However, it is crucial to handle this compound with care, adhering to the following safety protocols.

Hazard Identification:

Hazard StatementDescription
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Data sourced from Sigma-Aldrich product information.[1]

Personal Protective Equipment (PPE):

Before handling this compound for disposal, ensure the following PPE is worn:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A standard laboratory coat.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as non-halogenated hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Protocol for Waste Collection and Disposal:

  • Waste Segregation:

    • Designate a specific waste container for "Non-Halogenated Organic Waste."

    • This waste stream must be kept separate from halogenated solvents, aqueous waste, and solid waste to prevent dangerous reactions and ensure proper disposal.[2][3]

  • Waste Container Selection and Labeling:

    • Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[4]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution.[4][5]

    • Include the date when the first waste is added to the container.

  • Waste Accumulation:

    • Collect all waste containing this compound, including contaminated materials like weighing paper, pipette tips, and gloves, in the designated container.

    • Keep the waste container tightly sealed when not in use.[6][7]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

    • The SAA should be in a well-ventilated area, away from sources of ignition, and within secondary containment to prevent spills.[5]

  • Final Disposal:

    • Once the waste container is full (do not exceed 90% capacity) or reaches the institutional time limit for storage, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4]

    • Follow all institutional procedures for waste manifests and record-keeping.

Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate:

    • Alert personnel in the immediate vicinity and evacuate the area if necessary.

    • Ensure the area is well-ventilated, preferably by working within a fume hood.

  • Contain the Spill:

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Collect the Waste:

    • Carefully scoop the absorbed material and spilled substance into the designated "Non-Halogenated Organic Waste" container.

  • Decontaminate the Area:

    • Clean the spill area with a suitable solvent (e.g., soap and water or ethanol).

    • Dispose of all cleaning materials as hazardous waste.

  • Report the Incident:

    • Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate as Non-Halogenated Organic Waste ppe->segregate container Use a Labeled, Compatible Waste Container segregate->container collect Collect Waste and Contaminated Materials container->collect store Store in a Designated SAA with Secondary Containment collect->store contact_ehs Contact EHS for Pickup when Container is Full store->contact_ehs end Proper Disposal by Licensed Contractor contact_ehs->end spill->ppe No spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->collect

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 2-methylbenzo[d]oxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling Methyl 2-methylbenzo[d]oxazole-6-carboxylate (CAS No. 136663-23-5). Adherence to these procedures is essential for ensuring personal safety and proper disposal. The following information is based on the known hazards of this compound.

Hazard Assessment

This compound is classified with the following hazard statements, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with this chemical is GHS07 (Exclamation mark).[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.

Equipment TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing.Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves. Butyl rubber or nitrile gloves are recommended for handling esters and aromatic compounds.[2] Always inspect gloves before use.Prevents direct skin contact and absorption.
Body Protection A flame-resistant lab coat is required. For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat. Ensure clothing covers all exposed skin, including long pants and closed-toe shoes.Shields skin from accidental spills and contact.
Respiratory Protection All handling should be conducted in a certified chemical fume hood. If a fume hood is not available or if dusts/aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][3]Minimizes inhalation exposure to vapors and dust.

Operational Plan: Handling and Storage

Adherence to a strict operational workflow is critical for safety.

  • Preparation:

    • Designate a specific, well-ventilated area for handling, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and materials before starting work.

    • Verify that all containers are properly labeled and in good condition.

  • Handling:

    • Wear the appropriate PPE as detailed in the table above.

    • Avoid direct contact with the chemical.

    • Do not eat, drink, or smoke in the handling area.

    • Use spark-proof tools and equipment to prevent ignition sources.[4]

    • Keep containers tightly closed when not in use.[4]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is 2-8°C.[1]

    • Store away from incompatible materials, such as strong oxidizing agents.

    • The storage area should be clearly marked with the appropriate hazard signs.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid materials, including gloves, disposable lab coats, bench paper, and empty containers, in a dedicated and clearly labeled hazardous solid waste container.

    • Liquid Waste: Collect all liquid waste, including reaction mixtures and cleaning solvents, in a dedicated, labeled hazardous liquid waste container. Do not mix with other waste streams.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard symbols.

  • Disposal Procedure:

    • Dispose of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

    • Do not dispose of this chemical down the drain or in the regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In Case of Accidental Exposure:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

In Case of a Spill:

  • Evacuate the area and prevent entry of unnecessary personnel.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_emergency Contingency A Preparation - Designate work area - Verify emergency equipment - Assemble materials B Don Appropriate PPE - Safety goggles/face shield - Chemically resistant gloves - Lab coat/apron - Respirator (if needed) A->B Proceed to handling C Handling in Fume Hood - Avoid contact and inhalation - Keep containers closed B->C Enter work area D Storage - Tightly sealed container - Cool, dry, well-ventilated area - Away from incompatibles C->D After use E Waste Segregation - Separate solid and liquid waste - Use dedicated, labeled containers C->E Generate waste G Decontamination - Clean work area and equipment - Remove PPE correctly C->G End of procedure H Emergency Response (If exposure or spill occurs) C->H Spill or Exposure F Disposal - Contact EHS for pickup - Follow all regulations E->F Container full G->F Dispose of used PPE H->F Dispose of contaminated materials

Caption: Workflow for handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.